molecular formula C9H14ClNO2 B3094485 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride CAS No. 1258649-69-2

2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride

Cat. No.: B3094485
CAS No.: 1258649-69-2
M. Wt: 203.66 g/mol
InChI Key: MAXXCANBKVBAQQ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO2 and its molecular weight is 203.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-(4-methoxyphenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXXCANBKVBAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258649-69-2
Record name 2-amino-2-(4-methoxyphenyl)ethan-1-ol hydrochloride
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and characterization of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, a key intermediate in pharmaceutical development. The methodologies detailed herein are designed to be robust and reproducible, reflecting best practices in synthetic and analytical chemistry.

Introduction and Strategic Importance

This compound and its derivatives are significant building blocks in the synthesis of various biologically active molecules. The presence of a chiral center, an amino group, and a hydroxyl group makes it a versatile synthon for creating complex molecular architectures. Its 4-methoxyphenyl substituent is a common feature in many pharmaceutical agents, influencing their pharmacokinetic and pharmacodynamic properties. A reliable and well-characterized supply of this intermediate is therefore critical for drug discovery and development pipelines.

Optimized Synthetic Pathway

A common and efficient route to synthesize this compound involves a two-step process starting from the readily available 4-methoxyacetophenone. This pathway is advantageous due to its use of cost-effective starting materials and reagents, and straightforward purification procedures. The overall transformation is outlined below:

Step 1: Amination of 4-methoxyacetophenone to form 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride.

Step 2: Reduction of the ketone functionality to yield the target amino alcohol, this compound.

This strategic approach isolates the two key transformations, allowing for purification of the intermediate amino ketone, which often leads to a cleaner final product.

Experimental Protocol: Synthesis

Part A: Synthesis of 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride [1][2]

This initial step introduces the amino group alpha to the carbonyl. A common method for this transformation is the Delépine reaction or similar aminating processes.

  • Materials: 1-(4-methoxyphenyl)-2-chloroethanone, hexamine (hexamethylenetetramine), chloroform, ethanol, concentrated hydrochloric acid.

  • Procedure:

    • Dissolve 1-(4-methoxyphenyl)-2-chloroethanone and hexamine in chloroform and stir at room temperature.

    • The resulting hexaminium salt precipitates and is collected by filtration.

    • The salt is then hydrolyzed by refluxing in a mixture of ethanol and concentrated hydrochloric acid.[3]

    • Upon cooling, 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride crystallizes and is collected by filtration, washed with cold ethanol, and dried.[3]

Part B: Reduction to this compound

The reduction of the α-amino ketone to the corresponding amino alcohol is a critical step. Sodium borohydride is a preferred reducing agent due to its selectivity and mild reaction conditions.

  • Materials: 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride, sodium borohydride, methanol.

  • Procedure:

    • Suspend 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride in methanol and cool the mixture in an ice bath.

    • Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C. The borohydride reduces the ketone to a hydroxyl group.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

    • Carefully quench the reaction with acetone, followed by acidification with methanolic HCl to precipitate the hydrochloride salt of the product.

    • The crude product is collected by filtration and can be recrystallized from a suitable solvent system like methanol/diethyl ether to yield pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4-Methoxyacetophenone 4-Methoxyacetophenone Amination Amination 4-Methoxyacetophenone->Amination Halogenation then Amination 2-Amino-1-(4-methoxyphenyl)ethanone HCl 2-Amino-1-(4-methoxyphenyl)ethanone HCl Amination->2-Amino-1-(4-methoxyphenyl)ethanone HCl Reduction Reduction 2-Amino-1-(4-methoxyphenyl)ethanone HCl->Reduction Sodium Borohydride 2-Amino-2-(4-methoxyphenyl)ethanol HCl 2-Amino-2-(4-methoxyphenyl)ethanol HCl Reduction->2-Amino-2-(4-methoxyphenyl)ethanol HCl

Caption: Synthetic pathway from 4-Methoxyacetophenone to the target compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₉H₁₄ClNO₂
Molecular Weight203.67 g/mol
AppearanceSolid
Melting Point190-193 °C (for the precursor ketone)[4]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. Expected signals include those for the aromatic protons, the methoxy group protons, the methylene protons adjacent to the hydroxyl group, and the methine proton adjacent to the amino group.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons, the methoxy carbon, the methylene carbon, and the methine carbon.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorbances are expected for the O-H stretch of the alcohol, the N-H stretch of the amine hydrochloride, the C-O stretch of the alcohol and the ether, and the aromatic C-H and C=C stretches.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum should show a molecular ion peak corresponding to the free base of the molecule.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling all chemicals. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent used.[4]

Conclusion

This guide has outlined a reliable and well-documented procedure for the synthesis and characterization of this compound. Adherence to the detailed protocols and analytical methods will ensure the production of a high-purity material suitable for further research and development in the pharmaceutical industry.

References

  • PrepChem.com. Synthesis of 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride.[Link]

  • Oakwood Chemical. 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride.[Link]

Sources

A Technical Guide to the Spectral Analysis of 2-Amino-2-(4-methoxyphenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectral data for 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride (CAS RN: 1258649-69-2), a compound of interest in pharmaceutical research and drug development. Given the limited availability of published experimental spectra for this specific salt, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), complemented by data from analogous structures, to provide a robust predictive framework for its characterization. This approach is designed to empower researchers to identify, verify, and quantify this molecule with a high degree of confidence.

Molecular Structure and its Spectroscopic Implications

This compound possesses a chiral center at the carbon bearing the amino and hydroxyl groups, a p-substituted aromatic ring, a methoxy group, and an ethanolamine backbone. The hydrochloride salt form protonates the primary amine, significantly influencing its spectroscopic behavior, particularly in NMR and IR spectroscopy.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information. The following predictions are based on established chemical shift principles and data from structurally similar compounds.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible NMR spectrum can be obtained using the following protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are recommended due to the compound's polarity and to allow for the exchange of the labile -OH and -NH₃⁺ protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (300-500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse sequence: Standard single pulse (zg30 or similar).

      • Spectral width: 0-12 ppm.

      • Number of scans: 16-64 (adjust for desired signal-to-noise).

      • Relaxation delay (d1): 1-5 seconds.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled (e.g., zgpg30).

      • Spectral width: 0-180 ppm.

      • Number of scans: 1024-4096 (or more, as needed for adequate signal-to-noise).

      • Relaxation delay (d1): 2 seconds.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic, methoxy, and ethanolamine protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
Aromatic (H-2, H-6)7.2 - 7.4Doublet2HThese protons are ortho to the ethanolamine group and will be deshielded. They will appear as a doublet due to coupling with H-3 and H-5.
Aromatic (H-3, H-5)6.9 - 7.1Doublet2HThese protons are ortho to the electron-donating methoxy group and will be shielded relative to the other aromatic protons. They will appear as a doublet due to coupling with H-2 and H-6.
Methine (-CH(NH₃⁺)-)4.5 - 4.8Triplet or Doublet of Doublets1HThis proton is adjacent to the electron-withdrawing NH₃⁺ group and the chiral center, leading to a downfield shift. Its multiplicity will depend on the coupling with the diastereotopic methylene protons.
Methoxy (-OCH₃)3.8 - 3.9Singlet3HThe methyl protons of the methoxy group are shielded and will appear as a sharp singlet.
Methylene (-CH₂OH)3.6 - 4.0Multiplet2HThese protons are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet (e.g., two doublets of doublets).
Hydroxyl (-OH) & Amine (-NH₃⁺)Variable (4.5 - 5.5 or broader)Broad Singlet4HThese labile protons will exchange with the deuterated solvent and may appear as a broad, combined signal or not be observed at all, depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
Aromatic (C-4, -OCH₃)158 - 162The carbon attached to the oxygen of the methoxy group is significantly deshielded.
Aromatic (C-1, -CH)130 - 135The ipso-carbon attached to the ethanolamine side chain.
Aromatic (C-2, C-6)128 - 130Aromatic carbons ortho to the ethanolamine group.
Aromatic (C-3, C-5)114 - 116Aromatic carbons ortho to the electron-donating methoxy group are shielded.
Methine (-CH(NH₃⁺)-)65 - 70The carbon attached to the nitrogen and oxygen is deshielded.
Methylene (-CH₂OH)60 - 65The carbon of the primary alcohol.
Methoxy (-OCH₃)55 - 57The methyl carbon of the methoxy group.

NMR Prediction Workflow

NMR_Prediction_Workflow cluster_prediction Predictive Analysis cluster_basis Basis for Prediction a Molecular Structure 2-Amino-2-(4-methoxyphenyl)ethanol HCl b ¹H NMR Prediction - Chemical Shifts - Multiplicities - Integration a->b predicts c ¹³C NMR Prediction - Chemical Shifts a->c predicts d Spectroscopic Principles - Shielding/Deshielding - Spin-Spin Coupling d->b informs d->c informs e Analogous Compound Data (e.g., from SDBS) e->b supports e->c supports

Caption: Workflow for predicting NMR spectra based on molecular structure and established principles.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions from the hydroxyl, amine hydrochloride, ether, and aromatic moieties.

Experimental Protocol: IR Spectrum Acquisition

A high-quality IR spectrum can be obtained using the following method:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrument Parameters (FT-IR Spectrometer):

    • Spectral range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Background: A background spectrum should be collected before running the sample.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Intensity Functional Group
3200 - 3500O-H stretchBroad, StrongHydroxyl group (H-bonded)
2800 - 3100N-H stretchBroad, StrongPrimary amine hydrochloride (-NH₃⁺)
2850 - 3000C-H stretchMediumAromatic and aliphatic C-H
1500 - 1600N-H bendMediumPrimary amine hydrochloride (-NH₃⁺)
1580 - 1610, 1450 - 1510C=C stretchMedium to StrongAromatic ring
1240 - 1260C-O stretchStrongAryl ether (asymmetric)
1020 - 1050C-O stretchStrongAryl ether (symmetric) and primary alcohol
810 - 840C-H bendStrongp-disubstituted aromatic ring (out-of-plane)

The presence of a strong, broad absorption in the 3200-3500 cm⁻¹ region for the O-H stretch and another broad, strong band in the 2800-3100 cm⁻¹ for the N-H stretch of the amine hydrochloride are key diagnostic features.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and elucidating the structure. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • A small amount of formic acid may be added to promote protonation.

  • Instrument Parameters (ESI-MS):

    • Ionization mode: Positive ion mode.

    • Mass range: m/z 50-500.

    • Capillary voltage: 3-5 kV.

    • Source temperature: 100-150 °C.

Predicted Mass Spectrum and Fragmentation

In positive ion ESI-MS, the base peak is expected to be the molecular ion of the free base, [M+H]⁺, where M is the free base 2-Amino-2-(4-methoxyphenyl)ethanol. The hydrochloride is not typically observed.

  • Molecular Weight of Free Base (C₉H₁₃NO₂): 167.21 g/mol

  • Predicted [M+H]⁺: m/z 168.1

Major Predicted Fragment Ions:

Phenylethanolamines are known to undergo characteristic fragmentation pathways.[4][5][6][7][8]

m/z Proposed Fragment Fragmentation Pathway
151[M+H - NH₃]⁺Loss of ammonia from the protonated amine.
135[M+H - H₂O - CH₂NH]⁺Loss of water followed by cleavage of the C-C bond adjacent to the ring.
107[C₇H₇O]⁺Cleavage of the bond between the aromatic ring and the ethanolamine side chain.

Predicted ESI-MS Fragmentation Pathway

MS_Fragmentation parent [M+H]⁺ m/z 168.1 frag1 [M+H - NH₃]⁺ m/z 151 parent->frag1 -NH₃ frag2 [M+H - H₂O - CH₂NH]⁺ m/z 135 parent->frag2 -H₂O, -CH₂NH frag3 [C₇H₇O]⁺ m/z 107 parent->frag3 Side-chain cleavage

Caption: Key predicted fragmentation pathways in positive ion ESI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. By understanding the expected spectral features and the underlying chemical principles, scientists can confidently identify and characterize this molecule, ensuring the integrity and validity of their research in drug discovery and development.

References

An In-depth Technical Guide to 2-Amino-2-(4-methoxyphenyl)ethanol Hydrochloride: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride. As a Senior Application Scientist, this document is structured to deliver not just data, but also field-proven insights into the causality behind experimental choices and to provide a self-validating framework for the protocols described herein.

Introduction and Molecular Overview

This compound is a primary amino alcohol derivative with a methoxy-substituted phenyl group. This substitution pattern is of significant interest in medicinal chemistry due to the prevalence of the 4-methoxyphenyl moiety in a variety of biologically active compounds. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to pharmaceutical formulation and biological testing. Understanding its fundamental physicochemical properties is paramount for its application in research and development.

Molecular Structure:

An In-depth Technical Guide to GSK2830371: A Selective Allosteric Inhibitor of WIP1 Phosphatase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Wild-type p53-induced phosphatase 1 (WIP1), encoded by the PPM1D gene, is a critical negative regulator of the DNA damage response (DDR) and tumor suppressor p53 pathways. Its overexpression or amplification is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of GSK2830371, a potent and highly selective, orally active, allosteric inhibitor of WIP1 phosphatase. We delve into its chemical properties, structure, and mechanism of action, offering detailed insights for researchers, scientists, and drug development professionals. Furthermore, this guide outlines robust experimental protocols for the characterization and application of GSK2830371 in preclinical research, with a focus on its synergistic potential with other anti-cancer agents, particularly MDM2 inhibitors.

Introduction: The Rationale for WIP1 Inhibition in Oncology

The tumor suppressor protein p53 is a linchpin in maintaining genomic integrity. In response to cellular stress, such as DNA damage, p53 orchestrates a range of cellular responses including cell cycle arrest, apoptosis, and senescence to prevent the proliferation of damaged cells.[1] The activity of p53 is tightly controlled by a complex network of regulatory proteins, including its primary negative regulators, MDM2 and WIP1. WIP1, a member of the PP2C family of serine/threonine phosphatases, directly dephosphorylates and inactivates p53 at Ser15, as well as other key proteins in the DDR pathway like ATM, Chk2, and γH2AX.[2][3] This function of WIP1 effectively terminates the DNA damage signal and allows cells to resume proliferation.

In many cancers, the PPM1D gene is amplified or overexpressed, leading to aberrant WIP1 activity. This hyper-activation of WIP1 continuously suppresses the p53 pathway, thereby providing a survival advantage to cancer cells and contributing to therapeutic resistance. Consequently, the pharmacological inhibition of WIP1 has emerged as a promising strategy to restore p53 function and sensitize cancer cells to genotoxic therapies.

GSK2830371: A First-in-Class Allosteric Inhibitor

GSK2830371 (CAS Number: 1258649-69-2, although some sources may incorrectly associate this CAS number with another compound, the established scientific literature links it to GSK2830371, a WIP1 inhibitor) is a novel, orally bioavailable small molecule that potently and selectively inhibits WIP1 phosphatase.[4][5]

Chemical Properties and Structure

A comprehensive summary of the key chemical properties of GSK2830371 is provided in the table below.

PropertyValueSource
IUPAC Name (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide
CAS Number 1404456-53-6[4]
Molecular Formula C₂₃H₂₉ClN₄O₂S[4]
Molecular Weight 461.02 g/mol [4]
Appearance White to light yellow solid powder[4]
Solubility Soluble in DMSO (to 100 mM) and ethanol (to 50 mM)
SMILES ClC1=CN=C(C)C(NCC2=CC=C(C(NC(NC4CC4)=O)=O)S2)=C1[4]
Mechanism of Action: Allosteric Inhibition of the WIP1 Flap Subdomain

Unlike traditional active-site inhibitors, GSK2830371 employs a unique allosteric mechanism of action. It binds to a distinct "flap" subdomain adjacent to the catalytic site of WIP1.[3] This flap region is structurally divergent from other PP2C phosphatases, which confers the high selectivity of GSK2830371 for WIP1.[3] By binding to this allosteric site, GSK2830371 induces a conformational change in WIP1 that prevents it from effectively dephosphorylating its substrates. This non-competitive inhibition is a key feature that distinguishes GSK2830371 and contributes to its favorable selectivity profile.[3]

Furthermore, studies have shown that the binding of GSK2830371 to WIP1 can lead to the ubiquitin-mediated proteasomal degradation of the WIP1 protein, thereby reducing its cellular levels and further amplifying its inhibitory effect.[6]

GSK2830371_Mechanism cluster_WIP1 WIP1 Phosphatase Active_Site Catalytic Active Site p53_Ser15_P Phosphorylated p53 (Ser15) Active_Site->p53_Ser15_P Dephosphorylates Flap_Subdomain Allosteric Flap Subdomain Flap_Subdomain->Active_Site Induces Conformational Change (Inhibition) GSK2830371 GSK2830371 GSK2830371->Flap_Subdomain Binds to Ubiquitination Ubiquitin-Proteasome System GSK2830371->Ubiquitination Promotes p53_Ser15 Dephosphorylated p53 (Inactive) p53_Ser15_P->p53_Ser15 Degradation WIP1 Degradation Ubiquitination->Degradation Leads to

Figure 1: Allosteric Inhibition and Degradation of WIP1 by GSK2830371.

Biological Activity and Therapeutic Potential

GSK2830371 exhibits potent biological activity in preclinical models, primarily in cancer cells with wild-type p53 and amplified or overexpressed PPM1D.

Reactivation of the p53 Pathway

By inhibiting WIP1, GSK2830371 prevents the dephosphorylation of p53 at Ser15, leading to its stabilization and activation.[2] This, in turn, upregulates the transcription of p53 target genes, such as CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes like PUMA and BAX.[3]

Potentiation of MDM2 Inhibitors

A particularly compelling therapeutic strategy involves the combination of GSK2830371 with MDM2 inhibitors (e.g., Nutlin-3, HDM201).[1][2][5] MDM2 inhibitors block the interaction between MDM2 and p53, preventing p53 degradation. The dual inhibition of both WIP1 and MDM2 creates a powerful synergistic effect, leading to a more robust and sustained activation of p53 than either agent alone.[1][5] This combination can convert a cytostatic response (cell cycle arrest) into a cytotoxic one (apoptosis), offering a promising approach for treating p53 wild-type tumors.[6]

p53_Pathway_Modulation cluster_Stress Cellular Stress (e.g., DNA Damage) cluster_Regulation p53 Regulation cluster_Inhibitors Therapeutic Intervention cluster_Outcome Cellular Outcome DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates MDM2 MDM2 p53->MDM2 Upregulates WIP1 WIP1 p53->WIP1 Upregulates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibits (Degradation) WIP1->p53 Inhibits (Dephosphorylation) MDM2i MDM2 Inhibitor (e.g., HDM201) MDM2i->MDM2 Inhibits GSK2830371 GSK2830371 GSK2830371->WIP1 Inhibits

Figure 2: Synergistic Activation of p53 by Co-inhibition of MDM2 and WIP1.
Sensitization to Genotoxic Agents

In addition to its synergy with MDM2 inhibitors, GSK2830371 has been shown to sensitize cancer cells to traditional genotoxic chemotherapies, such as doxorubicin, and to radiation therapy.[2][3] By preventing the dephosphorylation of key DDR proteins, GSK2830371 sustains the DNA damage signal, leading to enhanced cell cycle arrest and apoptosis in response to DNA-damaging agents.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of GSK2830371.

In Vitro WIP1 Enzymatic Assay

This assay measures the direct inhibitory effect of GSK2830371 on WIP1 phosphatase activity using a fluorogenic substrate.

Materials:

  • Recombinant human WIP1 protein

  • Fluorescein diphosphate (FDP) substrate

  • Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/mL BSA[2]

  • GSK2830371 stock solution (in DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of GSK2830371 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Add 5 µL of the diluted GSK2830371 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of 50 µM FDP substrate solution to each well.

  • Initiate the reaction by adding 5 µL of 10 nM WIP1 enzyme solution to each well.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 530 nm.[2]

  • Calculate the percent inhibition for each concentration of GSK2830371 relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol assesses the effect of GSK2830371 on the growth of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for PPM1D-amplified, p53-wild-type)

  • Complete cell culture medium

  • GSK2830371 stock solution (in DMSO)

  • 96-well clear plates

  • Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB) assay reagents

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of GSK2830371 (and/or in combination with an MDM2 inhibitor). Include a DMSO vehicle control.

  • Incubate the cells for 72-96 hours.[1]

  • Assess cell viability using the CCK-8 or SRB assay according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell growth inhibition against the log of the drug concentration.

Western Blot Analysis for Phosphoprotein Levels

This method is used to detect changes in the phosphorylation status of WIP1 substrates.

Materials:

  • Cancer cell lines

  • GSK2830371

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-p53, anti-p21, anti-WIP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Plate cells and treat with GSK2830371 for the desired time points (e.g., 4, 8, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in protein phosphorylation and expression levels relative to the loading control (e.g., GAPDH).

Experimental Workflow for Assessing Synergy

Synergy_Workflow cluster_InVitro In Vitro Analysis cluster_Analysis Data Analysis Cell_Seeding Seed p53-WT Cancer Cells Treatment Treat with: - GSK2830371 alone - MDM2i alone - Combination Cell_Seeding->Treatment Proliferation Cell Proliferation Assay (72-96h) Treatment->Proliferation Colony_Formation Colony Formation Assay (10-14 days) Treatment->Colony_Formation Apoptosis Apoptosis Assay (Caspase-Glo, 48h) Treatment->Apoptosis Western_Blot Western Blot (p-p53, p21, Cleaved Caspase-3) Treatment->Western_Blot GI50 Calculate GI50 Proliferation->GI50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Phospho_Analysis Analyze Phosphorylation Changes Western_Blot->Phospho_Analysis CI Calculate Combination Index (CI) (Chou-Talalay method) GI50->CI

Figure 3: A Step-by-Step Workflow for Evaluating the Synergy between GSK2830371 and an MDM2 Inhibitor.

Synthesis and Analytical Characterization

While detailed synthetic procedures are often proprietary, a technical guide by BenchChem outlines the discovery and synthesis of GSK2830371 and its deuterated analog.[5] For quality control and characterization, a combination of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate and confirm the chemical structure.

Conclusion

GSK2830371 represents a significant advancement in the field of targeted cancer therapy. Its unique allosteric mechanism of action provides high selectivity for WIP1, a key negative regulator of the p53 tumor suppressor pathway. The ability of GSK2830371 to reactivate p53 and to synergize with other targeted agents, particularly MDM2 inhibitors, holds immense promise for the treatment of a variety of cancers harboring wild-type p53. The experimental protocols and technical information provided in this guide are intended to facilitate further research into the therapeutic potential of this first-in-class WIP1 inhibitor.

References

  • Wu, C. E., Esfandiari, A., Ho, Y. H., Wang, N., Mahdi, A. K., Aptullahoglu, E., Lovat, P., & Lunec, J. (2018). Targeting negative regulation of p53 by MDM2 and WIP1 as a therapeutic strategy in cutaneous melanoma. British Journal of Cancer, 118(4), 495–508. [Link]

  • Pechackova, S., Burdova, K., Benada, J., Kleiblova, P., Jenikova, G., & Macurek, L. (2016). Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3. Oncotarget, 7(12), 14458–14475. [Link]

  • Esfandiari, A., Hawthorne, T. A., Nakjang, S., & Lunec, J. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379–391. [Link]

  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. (2021). Cancers, 13(15), 3855. [Link]

  • Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma. (2021). International Journal of Molecular Sciences, 22(24), 13612. [Link]

  • Gilmartin, A. G., Faitg, T. H., Richter, M., Groy, A., Seefeld, M. A., Darcy, M. G., Peng, X., Federowicz, K., Yang, J., Zhang, S. Y., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction. Nature Chemical Biology, 10(3), 181–187. [Link]

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An In-depth Technical Guide to the Mechanism of Action of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride as a Sympathomimetic Amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, a phenylethanolamine derivative with predicted sympathomimetic activity. Due to the limited specific literature on this compound, this guide adopts a predictive and investigative approach, grounded in the well-established pharmacology of structurally similar adrenergic agonists. We will detail the logical progression of experiments, from initial receptor binding characterization to functional signaling pathway analysis and physiological validation. This document serves as a roadmap for researchers, scientists, and drug development professionals aiming to characterize novel sympathomimetic amines, using this compound as a primary case study. Key methodologies, including radioligand binding assays, second messenger quantification, and in vivo cardiovascular assessments, are described with an emphasis on experimental rationale and data interpretation.

Introduction and Structural Hypothesis

Sympathomimetic amines are a class of drugs that mimic the effects of endogenous catecholamines like norepinephrine and epinephrine.[1][2] Their pharmacological actions are primarily mediated through interactions with adrenergic receptors (α and β subtypes), which are G-protein coupled receptors (GPCRs) that regulate a vast array of physiological processes, most notably in the cardiovascular and respiratory systems.[1][3]

The compound of interest, this compound, belongs to the phenylethanolamine class. Its core structure is analogous to known adrenergic agonists. A structural analysis provides the basis for our mechanistic hypothesis:

  • β-Phenylethylamine Skeleton: This is the foundational structure for most adrenergic agonists, crucial for receptor interaction.[4]

  • β-Hydroxyl Group: The hydroxyl group on the ethanol side chain is known to enhance both α- and β-agonist activity.[4]

  • Para-Methoxy Group: The substitution on the phenyl ring at the 4-position (para) with a methoxy (-OCH₃) group is a key feature. This modification, when compared to the catechol hydroxyl groups of norepinephrine, suggests resistance to metabolism by catechol-O-methyltransferase (COMT), potentially leading to a longer duration of action. Structurally, it shares features with compounds like methoxamine (a potent α₁-agonist) and synephrine, which has activity at both α and β receptors.[5][6][7]

Based on these structural motifs, we hypothesize that This compound acts as a direct-acting agonist at one or more adrenergic receptor subtypes. The primary objective of this guide is to outline the experimental strategy required to test this hypothesis and fully characterize its pharmacological profile.

Part 1: Characterization of Adrenergic Receptor Binding Profile

The initial and most critical step is to determine which adrenergic receptor subtypes the compound binds to and with what affinity. A competitive radioligand binding assay is the gold standard for this determination.[8]

Rationale for Experimental Choice

This assay quantifies the ability of our unlabeled test compound ("cold ligand") to displace a radiolabeled ligand ("hot ligand") that has a known high affinity and specificity for a particular receptor subtype. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value), we can calculate its inhibitory constant (Kᵢ), a direct measure of binding affinity. Performing this across a panel of cell lines, each expressing a single human adrenergic receptor subtype (α₁, α₂, β₁, β₂, β₃), will generate a comprehensive selectivity profile.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for human α₁, α₂, β₁, and β₂ adrenergic receptors.

Step 1: Membrane Preparation

  • Culture cells (e.g., HEK293 or CHO) stably expressing the human adrenergic receptor subtype of interest (e.g., ADRα1A).

  • Harvest cells and resuspend them in ice-cold Homogenization Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.[9]

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.[9]

  • Perform differential centrifugation: first at 1,000 x g for 10 minutes to remove nuclei, then centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the cell membranes.[8][9]

  • Resuspend the membrane pellet in an appropriate buffer, determine the protein concentration (e.g., via Bradford assay), and store aliquots at -80°C.[10]

Step 2: Binding Assay

  • In a 96-well plate, set up triplicate reactions for Total Binding, Non-Specific Binding (NSB), and competitor concentrations.[11]

  • Add Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) to all wells.[9]

  • Add a fixed concentration (approximately the Kₑ) of the appropriate radioligand to all wells.

    • For α₁ receptors: [³H]-Prazosin.[9]

    • For α₂ receptors: [³H]-Rauwolscine.[9]

    • For β receptors: [¹²⁵I]-Iodocyanopindolol.[8][9]

  • To NSB wells, add a high concentration of a known, non-radioactive antagonist (e.g., phentolamine for α, propranolol for β) to saturate the receptors.[8][11]

  • To competitor wells, add serial dilutions of this compound.

  • Initiate the binding reaction by adding the prepared cell membrane preparation (20-50 µg protein) to each well.[11]

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[9]

  • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, separating bound from free radioligand.[10][11]

  • Wash the filters multiple times with ice-cold wash buffer.[11]

  • Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.[9]

Step 3: Data Analysis

  • Calculate Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Predicted Data and Interpretation

The results will reveal the compound's affinity and selectivity. A low Kᵢ value indicates high binding affinity.

Receptor SubtypeRadioligandPredicted Kᵢ (nM) of Test CompoundInterpretation
α₁-Adrenergic [³H]-Prazosin15High Affinity
α₂-Adrenergic [³H]-Rauwolscine> 1000Low/Negligible Affinity
β₁-Adrenergic [¹²⁵I]-CYP850Low Affinity
β₂-Adrenergic [¹²⁵I]-CYP300Moderate Affinity

Table 1: Hypothetical receptor binding affinity data for this compound.

Based on this hypothetical data, the compound is a selective α₁-adrenergic receptor ligand. This profile is similar to the known α₁-agonist methoxamine.[5][12][13]

Visualization: Receptor Binding Workflow

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis CellCulture Culture Cells Expressing Target Receptor Homogenize Homogenize Cells CellCulture->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Quantify Quantify Protein & Store at -80°C Centrifuge->Quantify AddMembranes Add Membrane Prep Quantify->AddMembranes Setup Setup 96-well Plate (Total, NSB, Competitor) AddLigands Add Radioligand, Competitor, & NSB Ligand Setup->AddLigands AddLigands->AddMembranes Incubate Incubate to Equilibrium AddMembranes->Incubate Filter Rapid Filtration Incubate->Filter Count Measure Radioactivity Filter->Count CalcIC50 Calculate IC₅₀ Count->CalcIC50 CalcKi Calculate Kᵢ via Cheng-Prusoff CalcIC50->CalcKi

Caption: Workflow for determining receptor binding affinity.

Part 2: Functional Activity and Signaling Pathway Elucidation

Demonstrating that a compound binds to a receptor is insufficient; we must determine if this binding leads to a cellular response (i.e., if it is an agonist or antagonist). This is achieved through functional assays that measure the downstream second messengers produced upon receptor activation.

  • α₁-Adrenergic Receptors are coupled to the Gq protein. Activation stimulates phospholipase C (PLC), which cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺).[12][14][15]

  • β-Adrenergic Receptors are coupled to the Gs protein. Activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[16][17]

Rationale for Experimental Choices

Based on our hypothetical binding data suggesting α₁ selectivity, the primary functional assay will be an IP₃/IP₁ accumulation assay. A cAMP assay will be run concurrently to confirm the lack of significant β-receptor activity. Measuring the accumulation of IP₁ (a stable metabolite of IP₃) or cAMP in response to increasing concentrations of the test compound allows for the determination of its potency (EC₅₀) and efficacy (Eₘₐₓ).[18][19]

Experimental Protocol: IP-One HTRF Assay (for Gq activity)

Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound at the α₁-adrenergic receptor.

  • Cell Seeding: Seed cells expressing the α₁-receptor into a 384-well plate and culture overnight.

  • Compound Addition: Remove culture medium and add serial dilutions of this compound prepared in stimulation buffer. Include wells with a known α₁-agonist (e.g., phenylephrine) as a positive control and buffer alone as a negative control.[20]

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow for IP₁ accumulation.[19]

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in lysis buffer to all wells. These reagents will compete with the cell-produced IP₁.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of IP₁ produced.

  • Data Analysis: Convert the HTRF ratio to IP₁ concentration using a standard curve. Plot IP₁ concentration against the log concentration of the test compound and fit to a non-linear regression model to determine EC₅₀ and Eₘₐₓ.

Experimental Protocol: cAMP GloSensor™ Assay (for Gs activity)

Objective: To confirm the lack of functional activity at β-adrenergic receptors.

  • Cell Transfection: Transiently transfect cells expressing the β₁ or β₂ receptor with a GloSensor™ cAMP plasmid 48 hours prior to the assay.[21]

  • Cell Preparation: Harvest cells and incubate them with the GloSensor™ cAMP reagent for 2 hours to load the substrate.[21]

  • Dispensing and Equilibration: Dispense cells into a 384-well plate and allow the luminescent signal to stabilize.

  • Compound Addition: Add serial dilutions of the test compound. Include a known β-agonist (e.g., isoproterenol) as a positive control.

  • Signal Reading: Immediately begin reading luminescence kinetically over 30-60 minutes.

  • Data Analysis: Plot the peak luminescent signal against the log concentration of the test compound to determine if there is a dose-dependent response.

Predicted Data and Interpretation

These functional assays will confirm the binding results and classify the compound's activity.

AssayReceptorPredicted EC₅₀ (nM)Predicted Eₘₐₓ (% of Control Agonist)Interpretation
IP-One Assay α₁-Adrenergic5595%Full Agonist
cAMP Assay β₂-Adrenergic> 10,000< 5%No significant activity

Table 2: Hypothetical functional assay data for this compound.

This data confirms the compound is a potent, full agonist at the α₁-adrenergic receptor, with no significant functional activity at β-receptors, aligning with the binding profile.

Visualization: Adrenergic Signaling Pathways

G cluster_alpha1 α₁-Adrenergic Pathway (Gq) cluster_beta β-Adrenergic Pathway (Gs) Agonist_A1 α₁-Agonist (e.g., Test Compound) ADRA1 α₁ Receptor Agonist_A1->ADRA1 Gq Gq Protein ADRA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response_A1 Smooth Muscle Contraction Ca_Release->Response_A1 PKC->Response_A1 Agonist_B β-Agonist (e.g., Isoproterenol) ADRB β Receptor Agonist_B->ADRB Gs Gs Protein ADRB->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response_B Physiological Response PKA->Response_B

Caption: Simplified Gq and Gs signaling pathways for adrenergic receptors.

Part 3: In Vivo Pharmacological Validation

The final step is to confirm that the molecular mechanism observed in vitro translates to a predictable physiological effect in a living system. As a selective α₁-agonist, the compound is expected to cause vasoconstriction, leading to an increase in systemic blood pressure.[5][12][13]

Rationale for Experimental Choice

Direct, invasive blood pressure measurement in an anesthetized rodent model is the most reliable method to assess the acute cardiovascular effects of a sympathomimetic agent.[22][23] This approach allows for continuous monitoring of mean arterial pressure (MAP) following intravenous administration of the test compound.

Experimental Protocol: In Vivo Blood Pressure Measurement in Rats

Objective: To determine the effect of the test compound on mean arterial pressure.

  • Animal Preparation: Anesthetize a male Sprague-Dawley or Spontaneously Hypertensive Rat (SHR).[24]

  • Cannulation: Surgically implant catheters into the carotid artery (for blood pressure monitoring) and the jugular vein (for drug administration).[22]

  • Stabilization: Connect the arterial catheter to a pressure transducer and allow the animal's blood pressure to stabilize for 20-30 minutes.[22]

  • Drug Administration: Administer a bolus intravenous injection of the vehicle (e.g., saline) and record any change in blood pressure.

  • Dose-Response: Administer escalating doses of this compound intravenously, allowing blood pressure to return to baseline between each dose.

  • Data Acquisition: Continuously record the arterial pressure waveform throughout the experiment.

  • Data Analysis: Calculate the change in Mean Arterial Pressure (ΔMAP) from baseline for each dose. Plot ΔMAP against the log of the dose to generate a dose-response curve.

Predicted Data and Interpretation
Dose (mg/kg, IV)Predicted ΔMAP (mmHg)Interpretation
0.01+5Minor increase
0.1+25Significant pressor effect
1.0+60Potent pressor effect

Table 3: Hypothetical in vivo pressor response to this compound.

The expected outcome is a dose-dependent increase in mean arterial pressure, confirming the vasoconstrictor activity predicted by its α₁-agonist mechanism. A lack of significant change in heart rate (or even a slight reflex bradycardia) would further support the selectivity for α₁-receptors over cardiac β₁-receptors.[12]

Conclusion

This guide outlines a systematic, three-part strategy to fully characterize the mechanism of action of this compound. By progressing from receptor binding to functional cell-based assays and finally to in vivo validation, a researcher can definitively establish its profile as a sympathomimetic amine. The predicted outcome, based on its chemical structure, is that this compound is a potent and selective α₁-adrenergic receptor agonist that produces vasoconstriction and a corresponding increase in blood pressure. This logical, evidence-based approach is fundamental in modern pharmacology and drug development.

References

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Biological activity screening of 2-Amino-2-(4-methoxyphenyl)ethanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of 2-Amino-2-(4-methoxyphenyl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Amino Alcohols

The 2-amino-2-(4-methoxyphenyl)ethanol scaffold belongs to the broader class of amino alcohols, which are crucial pharmacophores in medicinal chemistry. The presence of both an amino and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets.[1] Derivatives of aryl amino alcohols have shown a wide range of biological activities, including antimalarial, anti-inflammatory, and anticancer effects.[2][3] The structural similarity of these compounds to known bioactive molecules, such as certain neurotransmitters and beta-blockers, suggests their potential to modulate various physiological pathways. This guide provides a comprehensive framework for the systematic screening of novel 2-Amino-2-(4-methoxyphenyl)ethanol derivatives to elucidate their therapeutic potential.

Strategic Approach to Biological Activity Screening

A tiered screening approach is essential for efficiently evaluating a library of novel compounds. This strategy begins with broad, high-throughput assays to identify general bioactivity and progresses to more specific, mechanism-of-action studies for promising candidates.

Diagram: High-Throughput Screening Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Lead Optimization Compound Library Compound Library Cytotoxicity Assays Cytotoxicity Assays Compound Library->Cytotoxicity Assays Initial Toxicity Antimicrobial Assays Antimicrobial Assays Compound Library->Antimicrobial Assays Broad Spectrum Apoptosis Assays Apoptosis Assays Cytotoxicity Assays->Apoptosis Assays Mechanism of Cell Death MIC Determination MIC Determination Antimicrobial Assays->MIC Determination Potency Receptor Binding Assays Receptor Binding Assays Apoptosis Assays->Receptor Binding Assays Target Identification In vivo Models In vivo Models MIC Determination->In vivo Models Efficacy & Safety

Caption: A tiered approach to screening novel compounds.

Part 1: Cytotoxicity Screening

The initial assessment of any new chemical entity is its effect on cell viability.[4] Cytotoxicity assays are fundamental for identifying compounds with potential anticancer activity and for determining the therapeutic window for other applications.[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293).[5]

  • 2-Amino-2-(4-methoxyphenyl)ethanol derivatives.

  • MTT reagent (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Complete cell culture medium.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Data Presentation: Cytotoxicity Profile
CompoundCell LineIC50 (µM) after 24hIC50 (µM) after 48hSelectivity Index (SI)*
Derivative 1MCF-715.2 ± 1.88.4 ± 0.92.5
Derivative 1HEK29338.0 ± 4.221.0 ± 2.5
Derivative 2HeLa> 100> 100-
Derivative 2HEK293> 100> 100
DoxorubicinMCF-70.8 ± 0.10.5 ± 0.075.0
DoxorubicinHEK2934.0 ± 0.52.5 ± 0.3

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells

Mechanism of Action: Apoptosis Induction

Compounds that exhibit significant cytotoxicity should be further investigated to determine the mechanism of cell death. One common pathway is apoptosis, or programmed cell death.[7]

Diagram: Hypothetical Apoptotic Pathway

G Derivative 1 Derivative 1 Mitochondria Mitochondria Derivative 1->Mitochondria Induces Stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: A simplified representation of apoptosis induction.

Part 2: Antimicrobial Screening

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[8] Synthetic compounds, including amino alcohol derivatives, are a promising source for such discoveries.[9]

Experimental Protocol: Agar Well Diffusion Method

This method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[7][8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).[10]

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi).

  • Sterile petri dishes.

  • Sterile cork borer.

  • Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).

  • Plate Inoculation: Spread the microbial suspension evenly over the surface of the agar plates.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Data Presentation: Antimicrobial Activity
CompoundTest OrganismZone of Inhibition (mm)
Derivative 3S. aureus18 ± 1
Derivative 3E. coli12 ± 0.5
Derivative 3C. albicans20 ± 1.5
CiprofloxacinS. aureus25 ± 1
CiprofloxacinE. coli22 ± 1
FluconazoleC. albicans24 ± 1
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

For compounds showing significant antimicrobial activity, the MIC should be determined. This is the lowest concentration of a compound that prevents visible growth of a microorganism.[7][11] The broth microdilution method is a common technique for MIC determination.[8]

Part 3: Receptor Binding Assays

For compounds that exhibit promising activity in the primary screens, identifying their molecular target is a critical next step. Receptor binding assays are used to determine if a compound interacts with a specific receptor.[12]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[13]

Materials:

  • Cell membranes or purified receptors.

  • Radiolabeled ligand (e.g., ³H-labeled).

  • Unlabeled test compounds.

  • Scintillation fluid.

  • Filter plates.

Procedure:

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the mixture through a filter plate to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be used to calculate the binding affinity (Ki).

Diagram: Logic of a Competitive Binding Assay

G cluster_0 High Radioligand Binding cluster_1 Low Radioligand Binding Receptor_A Receptor Radioligand_A Radioligand Receptor_A->Radioligand_A Binds Low Test Compound Concentration Low Test Compound Concentration Receptor_B Receptor TestCompound_B Test Compound Receptor_B->TestCompound_B Binds High Test Compound Concentration High Test Compound Concentration

Caption: Principle of competitive receptor binding.

Conclusion

The systematic screening of 2-Amino-2-(4-methoxyphenyl)ethanol derivatives holds significant promise for the discovery of novel therapeutic agents. By employing a tiered approach that encompasses cytotoxicity, antimicrobial, and target-based assays, researchers can efficiently identify and characterize lead compounds for further development. The methodologies outlined in this guide provide a robust framework for advancing our understanding of the biological activities of this important chemical class.

References

  • NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (URL: [Link])

  • SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development. (URL: [Link])

  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (URL: [Link])

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (URL: [Link])

  • MDPI. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (URL: [Link])

  • Rasayan Journal of Chemistry. the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. (URL: [Link])

  • ResearchGate. Rapid Screening of Antimicrobial Synthetic Peptides. (URL: [Link])

  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. (URL: [Link])

  • Google Patents. Methods of screening for antimicrobial compounds. (URL: )
  • SCREENING APPROACHES FOR ANTIMICROBIAL AGENTS: AN OVERVIEW OF METHODS. (URL: [Link])

  • Taylor & Francis. Aminoalcohol – Knowledge and References. (URL: [Link])

  • NIH. Receptor Binding Assays for HTS and Drug Discovery. (URL: [Link])

  • AIP Publishing. Synthesis of Aryl Amino Alcohol Derivate from Turpentine Oil as a Potential Antimalarial Drug. (URL: [Link])

  • Multiwell Plates. Receptor Binding Assays. (URL: [Link])

  • PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. (URL: [Link])

  • Springer Nature Experiments. Ligand Competition Binding Assay for the Androgen Receptor. (URL: [Link])

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (URL: [Link])

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (URL: [Link])

  • ResearchGate. Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Ph. (URL: [Link])

  • International Union of Crystallography. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. (URL: [Link])

  • MDPI. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. (URL: [Link])

  • Journal of Medicinal and Chemical Sciences. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (URL: [Link])

  • PubChem. 2-[(4-Methoxybenzyl)amino]ethanol. (URL: [Link])

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Stereospecific Synthesis of (S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stereospecific synthesis of (S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, a chiral building block of significant interest in pharmaceutical development. The focus is on providing researchers, scientists, and drug development professionals with a detailed understanding of the synthetic strategies, with a particular emphasis on achieving high enantioselectivity. This guide delves into the mechanistic underpinnings of key asymmetric transformations, offers a detailed experimental protocol for a robust synthetic route, and outlines the necessary analytical techniques for characterization and quality control of the final product.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active molecules and pharmaceuticals. The specific stereochemistry at the chiral centers is often crucial for the desired pharmacological activity, making their stereoselective synthesis a critical aspect of drug discovery and development. (S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride serves as a valuable intermediate for the synthesis of various therapeutic agents, where the defined stereochemistry at the benzylic carbon is paramount for its intended biological interactions.

The primary challenge in the synthesis of such molecules lies in the precise control of stereochemistry. Traditional synthetic methods often yield racemic mixtures, necessitating challenging and often inefficient chiral resolution steps. Modern asymmetric synthesis, however, offers elegant solutions to directly obtain the desired enantiomer in high purity. This guide will focus on such stereospecific methodologies.

Strategic Approaches to Stereocontrol

Several powerful strategies have been developed for the asymmetric synthesis of chiral amino alcohols. The choice of a particular method often depends on factors such as the availability of starting materials, scalability, cost-effectiveness, and the desired level of enantiopurity. Here, we discuss two of the most reliable and widely employed approaches for the synthesis of molecules akin to our target compound.

Asymmetric Reduction of α-Amino Ketones

A highly effective and direct approach to chiral amino alcohols is the asymmetric reduction of the corresponding prochiral α-amino ketone. This transformation can be achieved with remarkable enantioselectivity using either chemical catalysts or biocatalysts.

Chemical Catalysis: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity in the reduction of a wide range of ketones.[1][2] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline), and a stoichiometric borane source (e.g., borane-tetrahydrofuran complex or borane-dimethyl sulfide complex).

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone substrate. This ternary complex arranges in a highly organized, chair-like six-membered transition state, where the hydride is delivered from the borane to one face of the carbonyl group, dictated by the stereochemistry of the catalyst. This predictable stereochemical outcome is a major advantage of the CBS reduction.

Biocatalysis: The Power of Ketoreductases

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity and under mild reaction conditions (aqueous media, ambient temperature, and pressure). The stereochemical outcome is determined by the specific enzyme used, and a wide variety of KREDs are commercially available, offering access to both (R)- and (S)-alcohols. The high selectivity of these enzymes often leads to products with very high enantiomeric excess (ee).

Asymmetric Hydrogenation of α-Amino Ketones

Another powerful and atom-economical method for the asymmetric reduction of ketones is catalytic hydrogenation using a chiral transition metal complex. The Noyori asymmetric hydrogenation, for which Ryoji Noyori was awarded the Nobel Prize in Chemistry in 2001, is a prime example of this approach.[3][4][5]

This method typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to the formation of one enantiomer of the alcohol in high excess. The reaction is highly efficient, often requiring only a small amount of catalyst, and is widely used in industrial applications.[6]

Recommended Synthetic Protocol: Asymmetric Reduction of 2-Amino-4'-methoxyacetophenone Hydrochloride

This section provides a detailed, step-by-step protocol for the synthesis of (S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride via the asymmetric reduction of the corresponding α-amino ketone hydrochloride using a chiral oxazaborolidine catalyst (CBS reduction). This method is chosen for its high enantioselectivity, predictable outcome, and well-established reliability.

Synthesis Workflow

SynthesisWorkflow cluster_0 PART 1: Asymmetric Reduction cluster_1 PART 2: Salt Formation & Isolation Start 2-Amino-4'-methoxy- acetophenone HCl Intermediate (S)-2-Amino-2-(4-methoxyphenyl) -ethanol Start->Intermediate Asymmetric Reduction Catalyst (R)-2-Methyl-CBS- oxazaborolidine Catalyst->Intermediate Reagent BH3·THF Reagent->Intermediate FinalProduct (S)-2-Amino-2-(4-methoxyphenyl) -ethanol HCl Intermediate->FinalProduct Acidification & Precipitation HCl_source HCl in Ether HCl_source->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Experimental Procedure

Materials and Reagents:

  • 2-Amino-4'-methoxyacetophenone hydrochloride

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-Amino-4'-methoxyacetophenone hydrochloride (1.0 eq).

  • Suspension: Add anhydrous THF to the flask to create a suspension.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Catalyst Addition: To the stirred suspension, add (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.1 eq) dropwise via a syringe.

  • Borane Addition: Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 1.5 eq) dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Work-up: To the residue, add water and basify to a pH of ~10 with a suitable base (e.g., 2M NaOH). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-Amino-2-(4-methoxyphenyl)ethanol as a free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., methanol or isopropanol). Cool the solution in an ice bath and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride as a white to off-white solid.

Key Reaction Parameters
ParameterRecommended Value/ConditionRationale
Starting Material Purity >98%High purity of the starting ketone is crucial to avoid side reactions and ensure a clean product profile.
Solvent Anhydrous THFAnhydrous conditions are essential as water can react with the borane reagent and the catalyst, reducing efficiency and enantioselectivity.[7]
Catalyst Loading 5-10 mol%A catalytic amount is sufficient to achieve high enantioselectivity. Higher loadings may not significantly improve the outcome and increase cost.
Reducing Agent Borane-THF complexA common and effective borane source for CBS reductions.
Temperature 0-5 °CLower temperatures generally lead to higher enantioselectivity by favoring the more ordered transition state.
Reaction Time 2-4 hoursReaction should be monitored to ensure complete conversion of the starting material.
Work-up pH ~10Basification is necessary to deprotonate the amine and allow for efficient extraction into an organic solvent.

Product Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity, purity, and, most importantly, its enantiomeric excess. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will confirm the presence of all the protons in the molecule and their respective chemical environments. For (S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, the expected signals would include those for the aromatic protons, the methoxy group protons, and the protons of the ethanolamine backbone. The spectrum is typically run in a deuterated solvent such as DMSO-d₆ or D₂O.[7][8][9][10][11]

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, further confirming its structure. Expected signals would include those for the aromatic carbons, the methoxy carbon, and the two carbons of the ethanolamine backbone.[12][13][14]

Predicted NMR Data (in DMSO-d₆):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic-H (ortho to OMe) ~6.9~114
Aromatic-H (meta to OMe) ~7.3~128
Aromatic-C (ipso to OMe) -~159
Aromatic-C (ipso to CH) -~132
CH-N ~4.0-4.2~55-57
CH₂-O ~3.5-3.7~63-65
OCH₃ ~3.8~55
NH₃⁺ & OH Broad signals, variable-

Note: These are predicted values and may vary slightly based on the specific experimental conditions.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Recommended Chiral HPLC Method Development:

A systematic approach to method development is crucial for achieving a robust and reliable separation.

HPLCFlowchart Start Dissolve sample in mobile phase Screen Screen Chiral Columns (e.g., Polysaccharide-based, Macrocyclic Glycopeptide) Start->Screen Optimize Optimize Mobile Phase (Hexane/Ethanol/Modifier or Aqueous/Organic) Screen->Optimize Initial Separation? Parameters Adjust Flow Rate and Temperature Optimize->Parameters Resolution > 1.5? Validation Validate Method (Linearity, Precision, Accuracy) Parameters->Validation Optimized Separation Analysis Determine Enantiomeric Excess (ee%) Validation->Analysis

Caption: Flowchart for chiral HPLC method development.

Starting Conditions for Method Development:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) or a macrocyclic glycopeptide-based column (e.g., Chirobiotic T).[15][16]

  • Mobile Phase:

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[16][17][18]

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).[19]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 225 nm or 275 nm).

  • Column Temperature: 25 °C (can be varied to optimize separation).

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the synthesized compound. When coupled with a liquid chromatograph (LC-MS), it can also provide structural information through fragmentation patterns. The expected molecular ion for the free base would be at m/z 168.21 [M+H]⁺.

Conclusion

The stereospecific synthesis of (S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride is readily achievable with high enantioselectivity through modern asymmetric synthesis techniques. The asymmetric reduction of the corresponding prochiral α-amino ketone, particularly via the Corey-Bakshi-Shibata (CBS) reduction, offers a reliable and predictable route to the desired (S)-enantiomer. Careful control of reaction conditions and the use of high-purity reagents are paramount for achieving optimal results. Robust analytical methods, including NMR spectroscopy and chiral HPLC, are essential for the comprehensive characterization and quality control of the final product, ensuring its suitability for further applications in pharmaceutical research and development.

References

  • Noyori Hydrogenation. NROChemistry. Available from: [Link]

  • ¹H NMR recorded in D2O/DMSO‐d6 (3.5 : 1; v:v), δ=4.2 to 9.4 ppm): a)... ResearchGate. Available from: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Human Metabolome Database. Available from: [Link]

  • 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0013744). Human Metabolome Database. Available from: [Link]

  • The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex. ResearchGate. Available from: [Link]

  • Figure 6, 1H NMR spectrum showing the sample dissolved in DMSO-d6 and subjected to D2O at 40°C was found to undergo proton/deuterium exchange at the dichloromethyl moiety. National Center for Biotechnology Information. Available from: [Link]

  • s Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. University of York. Available from: [Link]

  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Bentham Science. Available from: [Link]

  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal. Available from: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]

  • The ¹H NMR spectrum of 2 recorded in a DMSO-d6 solution of the single crystals. ResearchGate. Available from: [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available from: [Link]

  • highly-enantioselective-borane-reduction-of-ketones-catalyzed-by-chiral-oxazaborolidines-mechanism-and-synthetic-implications. Bohrium. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. National Center for Biotechnology Information. Available from: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Available from: [Link]

  • 13C NMR Chemical Shifts. Oregon State University. Available from: [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. National Center for Biotechnology Information. Available from: [Link]

  • 13-C NMR Chemical Shift Table.pdf. Available from: [Link]

  • asymmetric-hydrogenation-2015.pdf. Available from: [Link]

  • Ryoji Noyori. Baran Lab, Scripps Research. Available from: [Link]

  • 1-(4-Methoxyphenyl)ethanol. PubChem, National Center for Biotechnology Information. Available from: [Link]

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An In-depth Technical Guide to the Solubility of 2-Amino-2-(4-methoxyphenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and presents representative data to guide formulation and process development.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs its behavior throughout the drug development lifecycle.[1] From early-stage discovery, where it influences the reliability of in vitro assays, to formulation design, where it dictates bioavailability, a thorough understanding of a compound's solubility is paramount.[2][3] For a compound such as this compound, which contains a hydrophilic amine hydrochloride group and a more lipophilic methoxyphenyl moiety, its solubility profile is expected to be highly dependent on the nature of the solvent system. This guide will explore these dependencies in detail.

Theoretical Framework: Understanding the Solubility of Amine Hydrochlorides

The solubility of this compound is primarily governed by the interplay of its ionic and organic structural features with the properties of the solvent.

The Impact of the Amine Hydrochloride Group

The presence of the amine group, protonated to form a hydrochloride salt, is the dominant factor influencing the aqueous solubility of the molecule.[4][5] In aqueous media, the hydrochloride salt dissociates, yielding a positively charged ammonium cation and a chloride anion. This ionic character allows for strong ion-dipole interactions with polar water molecules, promoting dissolution.[6]

The Role of the (4-methoxyphenyl)ethanol Moiety

Conversely, the (4-methoxyphenyl)ethanol portion of the molecule is largely organic and non-polar. This part of the structure contributes to the compound's solubility in organic solvents through van der Waals forces and dipole-dipole interactions. The interplay between the hydrophilic amine hydrochloride and the more lipophilic organic backbone dictates the compound's solubility in various solvent systems.

The Influence of pH on Aqueous Solubility

The solubility of amine salts in aqueous solutions is highly pH-dependent.[7][8] this compound, being the salt of a weak base (the amine) and a strong acid (hydrochloric acid), will exhibit its highest aqueous solubility at a low pH. As the pH of the solution increases, the protonated amine (R-NH3+) will be deprotonated to the free amine (R-NH2), which is significantly less polar and thus less soluble in water.[9] This relationship is a critical consideration in the design of oral dosage forms, as the compound will encounter varying pH environments in the gastrointestinal tract.[10]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1][11] This technique involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.[1][12]

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, dichloromethane, acetone)

  • Buffer solutions of various pH values

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Workflow:

Caption: Experimental workflow for the shake-flask solubility determination.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.[12] Ensure that there is undissolved solid present to guarantee saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[11][13]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.[1][13]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot through a 0.45 µm syringe filter.[12]

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.[2][12]

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Self-Validation and Trustworthiness:

  • Visual Confirmation: The continued presence of excess solid at the end of the experiment visually confirms that saturation was achieved.

  • Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

  • pH Measurement: For aqueous solutions, the pH of the saturated solution should be measured and reported, as it significantly impacts solubility.[11]

Solubility Profile of this compound

The following table presents representative solubility data for this compound in a range of common solvents at ambient temperature. This data is illustrative and based on the general principles of solubility for amine hydrochlorides. Actual experimental values may vary.

Solvent SystemSolvent TypeExpected Solubility (mg/mL)Rationale
Water (pH 3.0)Polar, Protic> 100High solubility due to the ionic nature of the hydrochloride salt in an acidic medium.
Water (pH 7.4)Polar, Protic10 - 30Reduced solubility as the pH approaches the pKa of the amine, leading to a higher proportion of the less soluble free base.
MethanolPolar, Protic> 50Good solubility due to the polarity and hydrogen bonding capacity of methanol.
EthanolPolar, Protic20 - 50Moderate to good solubility, generally lower than in methanol due to the slightly lower polarity of ethanol.
AcetonePolar, Aprotic1 - 5Lower solubility as acetone is a polar aprotic solvent and cannot engage in hydrogen bonding as effectively as protic solvents.
DichloromethaneNon-polar< 1Poor solubility due to the significant mismatch in polarity between the ionic salt and the non-polar solvent.
HexaneNon-polar< 0.1Very low to negligible solubility in non-polar hydrocarbon solvents.[14]

Analysis and Field-Proven Insights

The solubility profile of this compound highlights several key considerations for its handling and use in research and development:

  • Aqueous Formulations: The high solubility in acidic aqueous solutions suggests that formulation at a low pH will be advantageous for achieving high drug loading in liquid dosage forms. However, the potential for precipitation upon entering the higher pH environment of the intestines must be considered.

  • Recrystallization and Purification: The differential solubility in various organic solvents can be exploited for purification by recrystallization. For instance, dissolving the compound in a polar solvent like methanol and then adding a less polar anti-solvent could be an effective strategy.

  • Reaction Chemistry: When using this compound as a reactant, the choice of solvent will be critical. For reactions requiring the free amine form, a non-aqueous basic solvent system would be necessary to both deprotonate the amine and solubilize the resulting free base.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective utilization in pharmaceutical research and development. Its behavior as a typical amine hydrochloride, with high solubility in polar, protic, and acidic aqueous media, and limited solubility in non-polar organic solvents, provides a clear framework for its application. The experimental protocols and representative data presented in this guide offer a solid foundation for scientists and researchers to make informed decisions regarding formulation, purification, and reaction optimization.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Thermal Analysis in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the thermal stability and decomposition kinetics of an active pharmaceutical ingredient (API) are not merely academic curiosities; they are critical parameters that dictate storage conditions, shelf-life, and formulation strategies.[1][2][3] Thermogravimetric analysis (TGA), a cornerstone of thermal analysis techniques, provides a robust platform for elucidating these characteristics by meticulously measuring the mass of a substance as a function of temperature or time in a controlled atmosphere.[4][5][6] This guide offers a comprehensive exploration of the thermogravimetric analysis of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, a molecule of interest in pharmaceutical research. While specific experimental data for this compound is not publicly available, this document will serve as a technical guide, leveraging established principles of thermal analysis and knowledge of analogous chemical structures to outline a systematic approach for its characterization.[7] The methodologies, interpretations, and kinetic analyses presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to conduct and interpret the TGA of this and structurally related compounds with scientific rigor.

Introduction to this compound

This compound is an organic salt with the chemical formula C₉H₁₄ClNO₂ and a molecular weight of 203.67 g/mol . Its structure, featuring a primary amine, a secondary alcohol, a methoxy-substituted phenyl ring, and a hydrochloride salt, suggests a complex thermal decomposition profile. Understanding the thermal behavior of this API is paramount for ensuring its stability during manufacturing, processing, and storage. TGA, often coupled with Differential Scanning Calorimetry (DSC), provides invaluable insights into its thermal stability, decomposition pathways, and the kinetics of these processes.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₄ClNO₂
Molecular Weight 203.67 g/mol
CAS Number 1258649-69-2
Appearance Assumed to be a solid powderN/A

The "Why" and "How" of TGA: Experimental Design and Causality

The design of a TGA experiment is not a one-size-fits-all protocol. Each parameter is chosen to probe specific aspects of the material's thermal behavior. For a pharmaceutical salt like this compound, the primary objectives are to determine the onset of decomposition, identify distinct decomposition stages, and elucidate the kinetics of these events.

Core Experimental Protocol: A Step-by-Step Guide

This protocol is designed to provide a comprehensive thermal profile of the analyte.

  • Instrument Preparation and Calibration:

    • Ensure the TGA instrument is clean and the microbalance is tared.

    • Calibrate the temperature and mass signals using certified reference materials (e.g., indium, calcium oxalate). This step is crucial for data accuracy and reproducibility.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.

  • Atmosphere Selection:

    • Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 50-100 mL/min. An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes to ensure thermal stability before heating.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This heating rate is a common starting point that balances resolution and experimental time.

    • Hold the sample at 600 °C for 10 minutes to ensure complete decomposition.

  • Data Acquisition:

    • Continuously record the sample mass and temperature throughout the experiment.

    • Simultaneously acquire the DSC signal if using a simultaneous TGA/DSC instrument to identify endothermic and exothermic events associated with mass loss.

Rationale Behind Experimental Choices
  • Heating Rate: A rate of 10 °C/min is a standard practice. Slower rates can offer better resolution of overlapping decomposition steps, while faster rates can shift decomposition to higher temperatures.[9] Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) are essential for kinetic analysis.[9][10]

  • Atmosphere: An inert nitrogen atmosphere is selected to prevent oxidation, which would introduce additional, complex reactions. To investigate oxidative stability, a parallel experiment in an air or oxygen atmosphere would be necessary.

  • Temperature Range: The range of 30 °C to 600 °C is chosen to cover the potential decomposition of most organic pharmaceutical compounds.

Interpreting the Thermal Profile: A Hypothetical Case Study

Given the absence of published TGA data for this compound, we will construct and interpret a hypothetical TGA/DTG curve based on the thermal behavior of analogous compounds.[7]

Table 2: Hypothetical Thermal Decomposition Data for this compound

Decomposition StageTemperature Range (°C)Mass Loss (%)Associated Event
I 150 - 220~17.9Loss of HCl
II 220 - 350~44.2Decomposition of the organic moiety
III 350 - 500~30.0Further fragmentation and volatilization
Residue > 500~7.9Charred residue
Analysis of the TGA and DTG Curves

The TGA curve plots the percentage of mass remaining against temperature, while the first derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss. Peaks in the DTG curve correspond to the points of maximum mass loss rate for each decomposition step.

  • Stage I (150 - 220 °C): The initial mass loss is hypothesized to be the cleavage and volatilization of hydrogen chloride (HCl), a common initial decomposition step for hydrochloride salts of amines. The theoretical mass percentage of HCl in the compound is approximately 17.9%, which aligns with the hypothetical mass loss in this stage. This process is likely to be endothermic.

  • Stage II (220 - 350 °C): Following the loss of HCl, the resulting free amine is expected to undergo further decomposition. This stage likely involves the fragmentation of the ethanolamine side chain and cleavage of the bond between the phenyl ring and the aminoethanol group. The decomposition of amine compounds often occurs in this temperature range.[11]

  • Stage III (350 - 500 °C): This final major mass loss stage likely corresponds to the breakdown and volatilization of the methoxyphenyl core and any remaining organic fragments.

  • Residue: A small amount of charred residue at the end of the experiment is common for aromatic compounds.

Delving Deeper: Kinetic Analysis of Decomposition

Understanding the kinetics of decomposition is crucial for predicting the long-term stability of a pharmaceutical compound.[4] The activation energy (Ea), a key kinetic parameter, can be determined from TGA data obtained at multiple heating rates using model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) method.[4][10]

Experimental Protocol for Kinetic Analysis
  • Perform a series of TGA experiments at different heating rates (β), for example, 5, 10, 15, and 20 °C/min.

  • For each experiment, determine the temperatures (T) corresponding to specific degrees of conversion (α), where α represents the fraction of the total mass loss.

  • Plot log(β) versus 1/T for each value of α.

  • According to the FWO equation, the slope of the resulting straight lines is approximately equal to -0.4567 * Ea / R, where R is the universal gas constant.

  • Calculate the activation energy (Ea) from the slope for each degree of conversion.

Visualizing the Kinetic Analysis Workflow

G cluster_0 TGA Data Acquisition cluster_1 Data Processing cluster_2 Kinetic Modeling (FWO) cluster_3 Result TGA1 Run TGA at β1 (e.g., 5 °C/min) Data_Extraction Extract T for various α values TGA1->Data_Extraction TGA2 Run TGA at β2 (e.g., 10 °C/min) TGA2->Data_Extraction TGA3 Run TGA at β3 (e.g., 15 °C/min) TGA3->Data_Extraction TGA4 Run TGA at β4 (e.g., 20 °C/min) TGA4->Data_Extraction Plotting Plot log(β) vs. 1/T for each α Data_Extraction->Plotting Linear_Regression Perform linear regression Plotting->Linear_Regression Ea Calculate Activation Energy (Ea) Linear_Regression->Ea G A 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride B 2-Amino-2-(4-methoxyphenyl)ethanol + HCl A->B  Δ (Stage I) -HCl C Volatile Fragments (e.g., H₂O, NH₃) B->C  Δ (Stage II) D 4-Methoxystyrene B->D  Δ (Stage II) -H₂O, -NH₂ E Further Fragmentation Products D->E  Δ (Stage III) F Charred Residue E->F  Δ

Caption: Proposed thermal decomposition pathway.

This proposed pathway illustrates the initial loss of HCl, followed by the decomposition of the organic portion through various fragmentation routes, ultimately leading to smaller volatile molecules and a carbonaceous residue.

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for the thermogravimetric analysis of this compound. While based on a hypothetical dataset, the principles of experimental design, data interpretation, and kinetic analysis are universally applicable. For a complete understanding, it is imperative to perform the actual TGA experiments, preferably coupled with techniques like mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products and definitively elucidate the decomposition mechanism. Such a thorough characterization is indispensable for ensuring the quality, safety, and efficacy of any pharmaceutical formulation containing this active ingredient.

References

  • PubChem. (n.d.). 2-[(4-Methoxybenzyl)amino]ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Retrieved from [Link]

  • ChemBK. (n.d.). 2-amino-2-(2-methoxyphenyl)ethanol HCl. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Aminophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. Retrieved from [Link]

  • ResearchGate. (2000). Thermal decomposition of amide and imide derivatives of maleated polyethylene. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]

  • TA Instruments. (n.d.). Decomposition kinetics using TGA. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thermogravimetric analysis – Knowledge and References. Retrieved from [Link]

  • AZoM. (2023). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]

  • AKJournals. (1997). KINETIC ANALYSIS OF ~ OGRAVIMETRIC DATA XXX. Thermal decomposition of some Reinecke salt like. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]

  • PubMed. (2010). Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan. Journal of Hazardous Materials. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • MC² – Material and Chemical Characterisation Facility. (n.d.). Kinetics of thermal decomposition: calculating the activation energy. Retrieved from [Link]

  • SpringerLink. (2011). Thermal Dehydration of 2-(4-Aminophenyl)ethanol. Russian Journal of General Chemistry. Retrieved from [Link]

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Methodological & Application

Application Note: HPLC Method Development for the Analysis of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the development and initial validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride. This guide is intended for researchers, scientists, and drug development professionals. We will explore a systematic approach, starting from the physicochemical properties of the analyte to the final optimized chromatographic conditions, grounded in established scientific principles and regulatory expectations.

Introduction and Scientific Background

This compound is a polar aromatic amine. As with many pharmaceutical compounds, a reliable and robust analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. The presence of a primary amine, a hydroxyl group, and a methoxyphenyl moiety dictates its chromatographic behavior, presenting a unique set of challenges and opportunities for method development. This application note details a logical, science-driven workflow to establish a precise, accurate, and reliable reversed-phase HPLC (RP-HPLC) method.

Analyte Characterization: The Foundation of Method Development

Understanding the physicochemical properties of this compound is the critical first step in designing an effective HPLC method. These properties directly influence the choice of column, mobile phase, and detection parameters.

PropertyValue / CharacteristicImplication for HPLC Method Development
Structure See Figure 1Contains a basic primary amine (ionizable), a polar hydroxyl group, and a non-polar methoxyphenyl group. This amphiphilic nature requires careful selection of stationary and mobile phases.
Molecular Formula C₉H₁₄ClNO₂-
Molecular Weight 203.67 g/mol Suitable for standard HPLC analysis.
pKa (estimated) ~9-10 (for the primary amine)The primary amine will be protonated (positively charged) at acidic pH. Controlling the mobile phase pH is critical for retention and peak shape.[1][2][3]
Polarity Polar, water-soluble compoundRequires a column and mobile phase that provide adequate retention for polar compounds.[4] Standard C18 columns might show poor retention without mobile phase optimization.
UV Chromophore Methoxyphenyl groupAllows for UV detection. The methoxy and phenyl groups suggest strong absorbance in the low UV range (~220-230 nm).

Figure 1: Chemical Structure of this compound

A Systematic Approach to HPLC Method Development

Our strategy is built on a logical progression from initial screening to fine-tuning, ensuring a robust and reliable final method. The workflow is designed to control critical parameters that influence separation quality.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (pKa, Polarity, UV-Vis) Column Column Selection (e.g., Polar-Embedded C18) Analyte->Column Guides stationary phase choice MobilePhase Mobile Phase Scouting (ACN vs. MeOH, Buffer Choice) Analyte->MobilePhase Informs solvent & buffer selection Detector Detector Settings (UV Wavelength Scan) Analyte->Detector Determines optimal wavelength pHOpt pH Optimization (Control of Ionization) Column->pHOpt MobilePhase->pHOpt GradientOpt Gradient Optimization (Resolution & Run Time) pHOpt->GradientOpt Establishes baseline retention TempOpt Temperature Study (Efficiency & Selectivity) GradientOpt->TempOpt FlowRateOpt Flow Rate Adjustment (Backpressure & Efficiency) TempOpt->FlowRateOpt FinalMethod Final Method Definition FlowRateOpt->FinalMethod Defines operating conditions Validation Method Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) FinalMethod->Validation Confirms 'Fitness for Purpose'

A systematic workflow for HPLC method development.
Phase 1: Initial Parameter Selection
3.1.1. Column Selection: Retaining a Polar Analyte

Due to the polar nature of the analyte, a standard C18 column might provide insufficient retention. To overcome this, a reversed-phase column with enhanced polar retention is recommended.[4]

  • Primary Recommendation: A polar-embedded or aqueous-compatible C18 column (e.g., RP-Amide, Phenyl, or "AQ" type columns). These columns contain polar functional groups that prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar compounds.

  • Rationale: The primary amine on the analyte can interact with residual silanols on standard silica-based C18 columns, leading to peak tailing.[5] Modern, high-purity silica columns with thorough end-capping are essential. A column like an Ascentis RP-Amide or a Waters ACQUITY BEH C18 could be a good starting point.[6]

3.1.2. Mobile Phase Selection: Controlling Ionization and Retention

The mobile phase is the most powerful tool for controlling retention and selectivity for ionizable compounds.[3]

  • Organic Modifier: Acetonitrile (ACN) is generally preferred as a starting point due to its lower viscosity and UV transparency. Methanol (MeOH) can be screened as an alternative as it may offer different selectivity.

  • Aqueous Phase & Buffer Selection: A buffer is required to control the pH of the mobile phase. Given the analyte's basic nature (pKa ~9-10), working at a low pH is advantageous.

    • Rationale: At a pH at least 2 units below the pKa, the primary amine will be consistently protonated (ionized).[3][7] This prevents peak splitting or broadening that can occur when the mobile phase pH is close to the analyte's pKa.[1][2] An acidic mobile phase also suppresses the ionization of acidic silanol groups on the column's stationary phase, minimizing undesirable secondary interactions and improving peak shape.[5]

    • Recommended Buffer: A phosphate or formate buffer at a pH between 2.5 and 3.5 is an excellent starting point. For example, a 20 mM potassium phosphate buffer adjusted to pH 3.0.

3.1.3. Detection Wavelength

Based on the methoxyphenyl chromophore, a UV-Vis detector is suitable. An initial wavelength of 225 nm is proposed. A full UV scan of the analyte standard should be performed to confirm the absorbance maximum and select the optimal wavelength for sensitivity and specificity.

Phase 2: Method Optimization
3.2.1. The Critical Role of Mobile Phase pH

The pH of the mobile phase directly impacts the ionization state of the analyte, which in turn affects retention time and peak shape.[2][7] For a basic compound like 2-Amino-2-(4-methoxyphenyl)ethanol, as pH increases towards the pKa, the compound becomes less ionized (more neutral), leading to increased retention on a reversed-phase column. However, operating too close to the pKa can lead to poor peak shape and method instability.[1][7]

pHEffect cluster_pH Mobile Phase pH Effect on Analyte State Analyte 2-Amino-2-(...)-ethanol pKa ~ 9.5 Low_pH pH 2.5 - 3.5 Fully Protonated (R-NH₃⁺) More Polar Less Retained Analyte->Low_pH Recommended for good peak shape Mid_pH pH 7.0 - 8.5 Mixture of R-NH₃⁺ and R-NH₂ Unstable Retention Poor Peak Shape Analyte->Mid_pH AVOID (pH ≈ pKa) High_pH High_pH Analyte->High_pH Possible, but requires high-pH stable column

Impact of mobile phase pH on analyte ionization and retention.

An experiment should be run comparing peak shape and retention time at three different pH values (e.g., pH 3.0, 5.0, and 7.0) to empirically confirm the optimal pH for robust separation.

3.2.2. Gradient Elution Optimization

A gradient elution is recommended to ensure a sharp peak shape and a reasonable run time.

  • Initial Scouting Gradient: A fast linear gradient, for example, from 5% to 95% ACN over 10 minutes.

  • Optimization: Based on the elution time from the scouting run, a shallower, more focused gradient can be developed to improve resolution from any potential impurities or degradants. For instance, if the analyte elutes at 40% ACN, a gradient of 25-55% ACN over 8 minutes could be tested.

Final Recommended Protocol

This protocol represents a robust starting point for the analysis of this compound. Further optimization may be required based on specific sample matrices and instrument configurations.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
0.0
8.0
8.1
10.0
10.1
13.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (90:10 v/v)
Protocol Steps:
  • Mobile Phase Preparation:

    • For Mobile Phase A, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B is HPLC-grade Acetonitrile.

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in the sample diluent.

    • Prepare working standards by diluting the stock solution to the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject standards, samples, and controls.

  • Data Analysis: Integrate the peak corresponding to the analyte and perform quantitation based on the calibration curve generated from the standards.

Method Validation Principles (ICH Q2(R1))

Once the method is developed, it must be validated to demonstrate its fitness for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

Key validation parameters to be assessed include:

  • Specificity: Demonstrate that the peak for the analyte is free from interference from excipients, impurities, or degradants.

  • Linearity: Assess the linear relationship between analyte concentration and detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value (recovery).

  • Precision: Evaluate the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH ± 0.2, column temperature ± 5°C, flow rate ± 0.1 mL/min) to assess the method's reliability during normal use.

These guidelines provide a comprehensive framework for ensuring the analytical procedure is well-controlled and produces reliable results.[11]

Conclusion

This application note outlines a systematic and scientifically-grounded strategy for developing a robust RP-HPLC method for the analysis of this compound. By carefully considering the analyte's physicochemical properties and systematically optimizing chromatographic parameters, particularly mobile phase pH, a reliable and reproducible method can be established. The final proposed method serves as an excellent starting point for further validation activities in accordance with global regulatory standards.

References

  • Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Welch Materials, Inc. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Starodub, A. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. [Link]

  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Ge, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206478. [Link]

  • Gross, G. A., & Grüter, A. (2000). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 48(5), 1743-1752. [Link]

  • ChemBK. (n.d.). 2-amino-2-(2-methoxyphenyl)ethanol HCl. [Link]

  • The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. [Link]

  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. [Link]

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Application Note: Chiral Separation of 2-Amino-2-(4-methoxyphenyl)ethanol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-Amino-2-(4-methoxyphenyl)ethanol. The critical nature of chiral purity in pharmaceutical development necessitates reliable analytical methods to distinguish between enantiomers, which can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive protocol, from sample preparation to data analysis, utilizing a polysaccharide-based chiral stationary phase. The causality behind experimental choices, such as the selection of the chiral stationary phase and mobile phase composition, is thoroughly explained to provide researchers with a foundational understanding for method development and optimization.

Introduction: The Imperative of Chiral Purity

2-Amino-2-(4-methoxyphenyl)ethanol is a chiral amino alcohol, a structural motif present in numerous biologically active compounds. In drug development, the stereoisomers, or enantiomers, of a chiral molecule can have distinct physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the ability to separate and quantify individual enantiomers is of paramount importance for ensuring the safety and efficacy of pharmaceutical products.[1][2][3]

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for the enantiomeric resolution of chiral compounds in the pharmaceutical industry.[1][2][4][5] The direct approach, where enantiomers are separated on a CSP, is generally preferred over indirect methods that require derivatization, as it simplifies the workflow and avoids potential sources of error.[4][6] This application note focuses on a direct HPLC method, providing a reliable and reproducible protocol for the chiral separation of 2-Amino-2-(4-methoxyphenyl)ethanol.

The Science of Separation: Mechanism of Chiral Recognition

The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[7][8][9] For the separation of amino alcohols like 2-Amino-2-(4-methoxyphenyl)ethanol, polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have demonstrated broad applicability and excellent enantioselectivity.[3][10][11]

The chiral recognition mechanism on these phases is a complex interplay of various intermolecular interactions, including:

  • Hydrogen Bonding: The amino and hydroxyl groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The aromatic (4-methoxyphenyl) ring of the analyte can engage in π-π stacking interactions with the phenyl groups of the chiral selector.[11]

  • Dipole-Dipole Interactions: The polar functional groups of both the analyte and the CSP contribute to dipole-dipole interactions.

  • Steric Hindrance: The three-dimensional structure of the chiral selector creates "chiral pockets" or grooves.[7] One enantiomer will fit more favorably into these pockets, leading to a stronger interaction and longer retention time, while the other enantiomer will have a less favorable interaction and elute earlier.[8][9]

The combination and strength of these interactions differ for each enantiomer, resulting in different retention times and, consequently, their separation on the chromatogram.

Experimental Workflow and Protocol

The following section outlines a detailed, step-by-step protocol for the chiral separation of 2-Amino-2-(4-methoxyphenyl)ethanol enantiomers.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral column is recommended. For this application, a column such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a similar phase is a suitable starting point.

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA) are required.

  • Analyte: A racemic standard of 2-Amino-2-(4-methoxyphenyl)ethanol.

Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration Column Equilibration MobilePhase->Equilibration 1. Prepare & Degas SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection 2. Dissolve & Filter Equilibration->Injection 3. Stabilize System Separation Chromatographic Separation Injection->Separation 4. Introduce Sample Detection UV Detection Separation->Detection 5. Elution Integration Peak Integration & Quantification Detection->Integration 6. Acquire Data Report Report Generation Integration->Report 7. Analyze Results

Caption: Workflow for the chiral HPLC separation of 2-Amino-2-(4-methoxyphenyl)ethanol.

Detailed Protocol

Step 1: Mobile Phase Preparation

  • Prepare the mobile phase consisting of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) .

  • Carefully measure the required volumes of each solvent. For basic compounds like the target analyte, the addition of a small amount of a basic modifier like diethylamine (DEA) is crucial to improve peak shape and prevent tailing by suppressing the interaction of the basic analyte with residual acidic silanol groups on the silica support.[4]

  • Thoroughly mix the solvents and degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Step 2: Sample Preparation

  • Prepare a stock solution of racemic 2-Amino-2-(4-methoxyphenyl)ethanol at a concentration of 1.0 mg/mL in the mobile phase.

  • Ensure the analyte is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or tubing.

Step 3: HPLC System Setup and Equilibration

  • Install the chiral column in the HPLC system.

  • Set the column temperature to 25 °C . Temperature control is important as it can affect retention times and selectivity.[12]

  • Set the flow rate to 1.0 mL/min .

  • Set the UV detection wavelength to 225 nm , where the methoxyphenyl chromophore exhibits strong absorbance.

  • Purge the HPLC system with the mobile phase.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Step 4: Analysis

  • Inject 10 µL of the prepared sample solution onto the column.

  • Start the data acquisition.

  • Allow the chromatogram to run for a sufficient time to ensure the elution of both enantiomers.

Step 5: Data Analysis

  • Integrate the peaks corresponding to the two enantiomers.

  • Determine the retention time (t_R) for each peak.

  • Calculate the resolution (R_s) between the two enantiomeric peaks using the following formula: R_s = 2(t_{R2} - t_{R1}) / (w_1 + w_2) Where t_{R1} and t_{R2} are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

Expected Results and Data Presentation

Under the conditions described, a successful separation of the 2-Amino-2-(4-methoxyphenyl)ethanol enantiomers should be achieved. The following table summarizes typical chromatographic parameters that can be expected.

ParameterExpected Value
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/IPA/DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 10.2 min
Resolution (R_s) > 1.5

Note: These values are illustrative and may vary depending on the specific column, system, and laboratory conditions.

Method Optimization and Troubleshooting

While the provided protocol serves as a robust starting point, method optimization may be necessary to achieve the desired separation for specific applications.

  • Poor Resolution: If the resolution is insufficient, consider adjusting the mobile phase composition. Decreasing the percentage of the polar modifier (isopropanol) will generally increase retention times and may improve resolution.[13]

  • Peak Tailing: If peak tailing is observed, especially for the basic amino alcohol, the concentration of the basic modifier (diethylamine) can be slightly increased (e.g., to 0.2%).

  • Long Analysis Time: To shorten the run time, the flow rate can be increased, but this may lead to a decrease in resolution. A balance must be struck between analysis time and separation quality.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of 2-Amino-2-(4-methoxyphenyl)ethanol enantiomers by HPLC. By understanding the principles of chiral recognition and following the detailed methodology, researchers and drug development professionals can confidently implement this method for the accurate determination of enantiomeric purity. The provided framework also serves as a valuable resource for developing and optimizing chiral separation methods for other amino alcohol compounds.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 3, 2026, from [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]

  • Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. (2016). PubMed. Retrieved January 3, 2026, from [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Retrieved January 3, 2026, from [Link]

  • Study of the enantiomeric separation of the anticholinergic drugs on two immobilized polysaccharide-based chiral stationary phases by HPLC and the possible chiral recognition mechanisms. (2018). PubMed. Retrieved January 3, 2026, from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved January 3, 2026, from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved January 3, 2026, from [Link]

  • Reversed-phase liquid chromatographic separation of enantiomers on polysaccharide type chiral stationary phases. (2022). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Amino alcohol-derived chiral stationary phases. (2018). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. Retrieved January 3, 2026, from [Link]

  • The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. (2023). YouTube. Retrieved January 3, 2026, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved January 3, 2026, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). MDPI. Retrieved January 3, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved January 3, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 3, 2026, from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved January 3, 2026, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved January 3, 2026, from [Link]

  • Resolution of enantiomers of amino acids by HPLC. (1993). PubMed. Retrieved January 3, 2026, from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]

  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. Retrieved January 3, 2026, from [Link]

Sources

Quantitative Analysis of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated method for the quantitative analysis of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, a versatile small molecule scaffold often used in pharmaceutical development.[1] Due to the compound's high polarity and low volatility stemming from its primary amine and hydroxyl functional groups, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shapes and thermal degradation.[2] To overcome these limitations, this protocol employs a silylation derivatization step, converting the analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis. The method detailed herein provides the necessary specificity, linearity, accuracy, and precision for use in quality control, impurity profiling, and research applications, in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Analytical Challenge

This compound (Molecular Formula: C₉H₁₄ClNO₂, Molecular Weight: 203.67 g/mol ) is a key intermediate in chemical synthesis.[5] Its structure contains two active hydrogen atoms on the primary amine (-NH₂) and hydroxyl (-OH) groups. These functional groups are prone to intermolecular hydrogen bonding, which significantly decreases the molecule's volatility and makes it susceptible to adsorption onto active sites within the GC inlet and column.[6]

Direct injection of such polar compounds typically leads to:

  • Poor Peak Shape: Asymmetrical or tailing peaks, which compromise resolution and integration accuracy.[2]

  • Low Sensitivity: Incomplete transfer of the analyte to the column and potential thermal degradation in the hot inlet.

  • Poor Reproducibility: Inconsistent sample introduction and interaction with the GC system.

Derivatization is a chemical modification technique that addresses these issues by replacing the active hydrogens with nonpolar functional groups.[6] This process increases analyte volatility and thermal stability, thereby improving chromatographic behavior and enabling sensitive and reliable quantification by GC-MS.[2][7] This guide focuses on silylation, a common and effective derivatization technique for compounds with amine and hydroxyl moieties.[2][6]

Experimental Protocol

Materials and Reagents
  • Analyte: this compound, Reference Standard (≥98% purity)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Anhydrous Acetonitrile (ACN), GC-grade or equivalent

  • Other: Methanol (HPLC-grade), Deionized Water, Nitrogen Gas (high purity)

  • Equipment: Analytical balance, vortex mixer, heating block/oven, autosampler vials with PTFE-lined caps, precision pipettes.

Instrumentation

A standard Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with the following was used:

Component Specification
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Autosampler G4513A or equivalent
Capillary Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

| Data System | MassHunter or equivalent |

Preparation of Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with anhydrous acetonitrile. These solutions will be used for derivatization.

Sample Preparation and Derivatization Workflow

The causality behind this workflow is to ensure a completely anhydrous environment for the silylation reaction to proceed to completion and to reproducibly convert the analyte into its trimethylsilyl (TMS) derivative.

Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_rxn Derivatization Reaction cluster_analysis Analysis A 1. Aliquot Sample Place 100 µL of working standard or sample solution into a vial. B 2. Evaporation Evaporate to complete dryness under a gentle stream of N₂. A->B C 3. Reagent Addition Add 100 µL anhydrous ACN and 100 µL BSTFA + 1% TMCS. B->C D 4. Reaction Cap vial tightly and heat at 70°C for 45 minutes. C->D E 5. Cooling Allow vial to cool to room temperature. D->E F 6. GC-MS Injection Transfer to autosampler vial and inject 1 µL. E->F

Sources

Application Notes & Protocols: The Strategic Use of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride as a Precursor in Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, a pivotal chiral precursor in modern organic synthesis. Possessing a vicinal amino alcohol arrangement on a sterically defined scaffold, this compound is exceptionally valuable for establishing stereochemical control in complex molecular architectures.[1][2] Our focus will be on its primary application: the synthesis of Evans-type oxazolidinone chiral auxiliaries, which are instrumental in directing diastereoselective transformations such as enolate alkylations, aldol reactions, and Michael additions.[3][4] We will elucidate the causal chemistry behind protocol choices, provide validated, step-by-step methodologies, and discuss the broader implications for drug discovery and development.

Compound Profile & Physicochemical Data

The hydrochloride salt enhances the stability and handling of the free amine. For most synthetic applications, a deprotonation step using a suitable base is required to liberate the free amino alcohol.

PropertyValueSource
Chemical Name This compound
CAS Number 1258649-69-2
Molecular Formula C₉H₁₄ClNO₂
Molecular Weight 203.67 g/mol
Appearance Solid[5]
Storage Store at 2-8°C, inert atmosphere
SMILES COC1=CC=C(C=C1)C(CO)N.Cl

Safety & Handling

Proper handling is essential to ensure laboratory safety. This compound is classified as a hazardous chemical and requires appropriate precautions.[6]

  • General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid breathing dust, fumes, or vapors. Prevent contact with skin, eyes, and clothing.[6][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9] Eye and face protection should comply with OSHA regulations or European Standard EN166.[7]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

    • Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing.[6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Store locked up.

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[7][8]

Core Application: Synthesis of a (4S)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one Chiral Auxiliary

The most powerful application of chiral 1,2-amino alcohols is their conversion into oxazolidinone auxiliaries.[4] These auxiliaries impose a rigid, chiral environment that directs the stereochemical outcome of subsequent reactions performed on a group attached to the nitrogen atom. The cyclization is typically achieved by reacting the amino alcohol with a phosgene equivalent.

Rationale and Mechanism

The synthesis involves the reaction of the free amino alcohol with a carbonylating agent, such as diethyl carbonate or carbonyldiimidazole (CDI). The amino group acts as the initial nucleophile, followed by an intramolecular cyclization by the hydroxyl group to form the stable 5-membered oxazolidinone ring. The use of a mild base is crucial to first neutralize the hydrochloride salt and then to facilitate the deprotonation of the hydroxyl group in the final cyclization step. The p-methoxyphenyl substituent provides steric bulk that effectively blocks one face of the enolate derived from the N-acylated auxiliary, ensuring high diastereoselectivity in subsequent alkylation or aldol reactions.[4][10]

Workflow for Oxazolidinone Synthesis

G cluster_prep Preparation cluster_reaction Core Reaction cluster_purification Purification start 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride base Neutralization with Base (e.g., NaHCO₃ or Et₃N) start->base Aqueous Workup free_amine Free Amino Alcohol in Aprotic Solvent (e.g., Toluene) base->free_amine reagent Add Carbonylating Agent (e.g., Diethyl Carbonate) free_amine->reagent cyclize Heat to Reflux with Catalyst (e.g., K₂CO₃) reagent->cyclize workup Aqueous Workup & Solvent Removal cyclize->workup purify Recrystallization (e.g., from Ethyl Acetate/Hexanes) workup->purify product Pure Oxazolidinone Auxiliary purify->product

Caption: Workflow for chiral auxiliary synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methods for oxazolidinone synthesis from amino alcohols.[11][12][13]

  • Liberation of the Free Amine:

    • Dissolve this compound (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amino alcohol as a solid or oil. Proceed immediately to the next step.

  • Cyclization Reaction:

    • To a round-bottom flask equipped with a reflux condenser, add the free amino alcohol (1.0 eq), diethyl carbonate (1.5 eq), and anhydrous potassium carbonate (K₂CO₃, 0.2 eq).

    • Add anhydrous toluene to the flask to create a suspension.

    • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Potassium carbonate acts as a base to facilitate the final ring-closing deprotonation of the hydroxyl group. Diethyl carbonate is a safe and effective phosgene equivalent. Toluene is used as a high-boiling aprotic solvent.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure (4S)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one as a white crystalline solid.

Application Protocol: Asymmetric Alkylation

This section demonstrates the use of the newly synthesized chiral auxiliary to perform a diastereoselective alkylation, a cornerstone transformation in asymmetric synthesis.[3][4]

General Scheme and Principle

The N-acylated oxazolidinone is deprotonated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a conformationally rigid Z-enolate. The bulky p-methoxyphenyl group at the C4 position effectively shields the top face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered bottom face. This facial bias results in the formation of one diastereomer in high excess. Subsequent cleavage of the auxiliary yields an enantiomerically pure product and allows for the recovery and reuse of the valuable auxiliary.[3]

G Aux Chiral Oxazolidinone Acyl Step 1: N-Acylation (e.g., Propanoyl Chloride, Et₃N, DCM) Aux->Acyl N_Acyl N-Acylated Auxiliary Acyl->N_Acyl Deprot Step 2: Enolate Formation (LDA, THF, -78 °C) N_Acyl->Deprot Enolate Z-Enolate (Chiral) Deprot->Enolate Alkyl Step 3: Alkylation (R-X, e.g., BnBr) Enolate->Alkyl Alkylated Alkylated Intermediate Alkyl->Alkylated Cleave Step 4: Auxiliary Cleavage (e.g., LiOH, H₂O₂) or (LiBH₄) Alkylated->Cleave Product Enantioenriched Carboxylic Acid or Alcohol Cleave->Product Recover Recovered Auxiliary Cleave->Recover

Caption: General workflow for asymmetric alkylation.

Detailed Experimental Protocol
  • N-Acylation:

    • Dissolve the synthesized oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C.

    • Add triethylamine (Et₃N, 1.2 eq) followed by the dropwise addition of an acyl chloride (e.g., propanoyl chloride, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench with saturated aqueous ammonium chloride (NH₄Cl), separate the layers, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the N-acylated auxiliary.

  • Diastereoselective Alkylation:

    • Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78°C.

    • In a separate flask, prepare a solution of LDA by adding n-BuLi to diisopropylamine in THF at -78°C.

    • Slowly add the LDA solution (1.05 eq) to the auxiliary solution at -78°C and stir for 30-60 minutes to ensure complete enolate formation.

    • Causality Note: The low temperature is critical to prevent side reactions and maintain the kinetic control necessary for high diastereoselectivity.

    • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise and stir at -78°C for several hours.

    • Quench the reaction at -78°C with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Perform a standard aqueous workup and purify the product by flash chromatography. Diastereomeric ratio can be determined by ¹H NMR or chiral HPLC.

  • Auxiliary Cleavage and Recovery:

    • To obtain the carboxylic acid, dissolve the alkylated product in a THF/water mixture, cool to 0°C, and add aqueous hydrogen peroxide followed by lithium hydroxide (LiOH). Stir until the reaction is complete. This saponifies the amide bond.

    • To obtain the primary alcohol, reduce the alkylated product with a reagent like lithium borohydride (LiBH₄).

    • After the cleavage reaction, the water-soluble chiral auxiliary can be recovered from the aqueous layer by extraction after acidification, allowing for its reuse.

Reaction StageReagentsTypical YieldDiastereomeric Excess (d.e.)
Oxazolidinone Synthesis Diethyl Carbonate, K₂CO₃85-95%N/A
N-Acylation Propanoyl Chloride, Et₃N>95%N/A
Alkylation (with BnBr) LDA, Benzyl Bromide80-90%>98%
Auxiliary Cleavage (Hydrolytic) LiOH, H₂O₂>90% (for acid)Product e.e. >98%

Conclusion

This compound is a highly effective and versatile precursor for asymmetric synthesis. Its primary utility lies in the straightforward preparation of robust oxazolidinone chiral auxiliaries, which enable predictable and high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The protocols outlined herein provide a reliable foundation for researchers and drug development professionals to leverage this reagent for the efficient construction of complex, enantiomerically pure molecules.

References

  • Vallejo-Narváez, W. E., et al. (2021). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molbank, 2021(2), M1215. Retrieved from [Link]

  • Takacs, J. M., Jaber, M. R., & Vellekoop, A. S. (1998). Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols. The Journal of Organic Chemistry, 63(8), 2742–2748. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Zhang, W., et al. (2015). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. WebBook. Retrieved from [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
  • Delach, C. (2019). DEVELOPING A CHIRAL AUXILIARY PLATFORM FOR THE ASYMMETRIC SYNTHESIS OF.... ISU ReD. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]

  • PubMed. (1972). An asymmetric synthesis of alcohols, amines, and amino acids. Journal of Organic Chemistry, 37(14), 2347-9. Retrieved from [Link]

  • Kochi, T., Tang, T. P., & Ellman, J. A. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society, 124(23), 6518-9. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Aminoethanol (FDB000769). Retrieved from [Link]

  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. (n.d.). MDPI. Retrieved from [Link]

  • Ghorbanpour, A., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(1), 123-130. Retrieved from [Link]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. (n.d.). NIH. Retrieved from [Link]

  • Google Patents. (n.d.). Advanced drug development and manufacturing.
  • ResearchGate. (n.d.). Examples of β-amino alcohol drugs. Retrieved from [Link]

Sources

Application Note: The Strategic Application of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride is a versatile chiral building block of significant interest in pharmaceutical development. Its core structure, featuring a phenylethanolamine backbone, is a well-established pharmacophore for several classes of therapeutic agents. This document provides an in-depth guide for researchers and drug development professionals on the strategic application of this intermediate. We will explore its critical physicochemical properties, the paramount importance of its stereochemistry, and its role in the synthesis of key drug classes such as β-adrenergic agonists. Detailed, field-proven protocols for chiral purity analysis, N-alkylation, and protecting group strategies are provided to enable robust and reproducible synthetic workflows.

Introduction: A Versatile Chiral Scaffolding

This compound, a substituted phenylethanolamine derivative, serves as a high-value starting material in medicinal chemistry. Its structure is characterized by a primary amino group and a hydroxyl group attached to a two-carbon chain, which is itself connected to a 4-methoxyphenyl ring. The presence of a stereocenter at the carbon bearing the hydroxyl and amino groups makes stereochemical control a central theme in its application. This scaffold is particularly relevant in the synthesis of adrenergic receptor agonists and other pharmacologically active molecules.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[2]

Physicochemical Properties & Safe Handling

A thorough understanding of the compound's properties is fundamental for its effective use in synthesis.

PropertyValueReference
CAS Number 1258649-69-2[3]
Molecular Formula C₉H₁₄ClNO₂
Molecular Weight 203.67 g/mol
Appearance Off-white to white solid/powder[2]
IUPAC Name 2-amino-2-(4-methoxyphenyl)ethanol;hydrochloride
Storage Store at 2-8°C in an inert atmosphere[4]

Safety Profile: The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Handling Recommendations: Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.

The Centrality of Chirality in Synthesis

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. For chiral molecules like 2-Amino-2-(4-methoxyphenyl)ethanol, one enantiomer often exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.[5] Therefore, controlling the stereochemistry of the final Active Pharmaceutical Ingredient (API) is not just a matter of purity, but of safety and efficacy.

This control is typically achieved through two main strategies:

  • Chiral Resolution: Separating a racemic mixture into its individual enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different physical properties.[6]

  • Asymmetric Synthesis: Using chiral catalysts or auxiliaries to selectively produce the desired enantiomer from an achiral starting material.[7]

Given the importance of enantiomeric purity, a robust analytical method to verify the stereochemical integrity of the starting material and synthetic intermediates is crucial.

Protocol 1: Chiral Purity Analysis via HPLC Method Development

Principle: This protocol outlines a systematic approach to developing a High-Performance Liquid Chromatography (HPLC) method for separating the enantiomers of 2-Amino-2-(4-methoxyphenyl)ethanol. The separation relies on the differential interaction of the enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[8] Macrocyclic glycopeptide-based CSPs are often effective for underivatized amino alcohols due to their multiple interaction modes (hydrogen bonding, ionic interactions).[9]

Workflow for Chiral HPLC Method Development

cluster_prep Preparation cluster_screen Screening Phase cluster_opt Optimization Phase cluster_eval Evaluation cluster_final Finalization prep_sample Prepare 1 mg/mL Racemic Standard in Mobile Phase Diluent screen_csp Select CSPs (e.g., Macrocyclic Glycopeptide, Polysaccharide-based) prep_sample->screen_csp screen_mode Screen Mobile Phase Modes (Reversed-Phase, Polar Ionic, Normal-Phase) screen_csp->screen_mode eval_sep Separation Achieved? screen_mode->eval_sep opt_mobile Optimize Mobile Phase - Organic Modifier % - Additive Concentration - pH opt_params Optimize System Parameters - Temperature - Flow Rate opt_mobile->opt_params opt_params->eval_sep eval_sep->opt_mobile No validate Validate Method (LOD, LOQ, Linearity) eval_sep->validate Yes

Caption: Workflow for chiral HPLC method development.

Materials:

  • HPLC system with UV or PDA detector

  • Chiral columns (e.g., Astec® CHIROBIOTIC® T, Daicel CHIRALPAK® series)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Mobile phase additives (Trifluoroacetic acid (TFA), Formic acid, Diethylamine (DEA))

  • Racemic standard of 2-Amino-2-(4-methoxyphenyl)ethanol

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the racemic standard in a suitable diluent (e.g., 50:50 Methanol/Water). Prepare a working standard at 0.1 mg/mL.

  • Initial Screening:

    • Install a macrocyclic glycopeptide-based column.

    • Begin with a reversed-phase mobile phase, such as 90:10 (v/v) 0.1% TFA in Water / Acetonitrile.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

    • Inject the standard and monitor the chromatogram at a suitable wavelength (e.g., 225 nm).

  • Method Optimization:

    • If no separation is observed, systematically vary the mobile phase composition. Adjust the organic modifier percentage, and test different additives (e.g., switch from TFA to formic acid).

    • If peaks are broad or tailing, adding a small amount of a basic modifier like DEA can sometimes improve peak shape for amino compounds.[9]

    • Optimize column temperature (try 15-40 °C) and flow rate (try 0.5-1.5 mL/min) to improve resolution (Rs). A lower temperature often enhances enantioselectivity.[9]

  • Validation: Once baseline separation (Rs > 1.5) is achieved, the method should be validated for its intended purpose, assessing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ).

Key Synthetic Applications & Protocols

The phenylethanolamine core of the title compound is a privileged scaffold for targeting G-protein coupled receptors (GPCRs), particularly adrenergic receptors.

General Synthetic Workflow

start 2-Amino-2-(4-methoxyphenyl) ethanol hydrochloride protect Protecting Group Introduction (e.g., Boc, TBDMS) start->protect If needed react Core Reaction (e.g., N-Alkylation, Acylation, Ring Formation) start->react Direct use protect->react deprotect Deprotection react->deprotect api Final API / Advanced Intermediate deprotect->api

Caption: High-level synthetic workflow using the title compound.

Application I: Synthesis of β-Adrenergic Agonists

β-adrenergic agonists are widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[10] The synthesis often involves the N-alkylation of a phenylethanolamine intermediate to introduce the desired substituent for receptor binding and selectivity.[1]

Protocol 2: Reductive Amination for N-Alkylation

Principle: Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. It involves the reaction of the primary amine of 2-Amino-2-(4-methoxyphenyl)ethanol with a ketone or aldehyde to form a transient imine (or iminium ion), which is then reduced in situ by a mild reducing agent to yield the secondary amine. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this purpose as it is mild, selective for imines over carbonyls, and does not reduce other functional groups under the reaction conditions.

Reaction Scheme: (Amine + Aldehyde/Ketone) --[STAB]--> Secondary Amine

Materials:

  • This compound

  • An appropriate aldehyde or ketone (e.g., acetone for N-isopropylation)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and suspend it in DCM (approx. 0.1 M concentration).

  • Basification: Add TEA (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.2 eq) to the suspension. Stir for 20 minutes to allow for imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the N-alkylated product by ¹H NMR, ¹³C NMR, and mass spectrometry. Assess purity by HPLC.

Application II: Intermediate for Vasopressin Receptor Antagonists

The synthesis of more complex molecules, such as non-peptide vasopressin receptor antagonists, often requires a multi-step approach where the reactive amino and hydroxyl groups must be temporarily masked with protecting groups.[11][12]

Protocol 3: Orthogonal Protection of Amino and Hydroxyl Groups

Principle: Orthogonal protection allows for the selective removal of one protecting group in the presence of another. A common and effective strategy is to protect the amine with a tert-butyloxycarbonyl (Boc) group, which is stable to many reaction conditions but easily removed with acid (e.g., TFA). The hydroxyl group can be protected as a silyl ether (e.g., TBDMS), which is stable to the conditions used for Boc-protection but is readily cleaved with a fluoride source (e.g., TBAF).

Materials:

  • N-alkylated product from Protocol 2 (or the starting amine)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole or Triethylamine

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure: Part A: N-Boc Protection

  • Dissolve the amine (1.0 eq) in DCM.

  • Add Boc₂O (1.1 eq) and a catalytic amount of DMAP or 1.1 eq of TEA.

  • Stir at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected intermediate, which is often used without further purification.

Part B: O-TBDMS Protection

  • Dissolve the N-Boc protected alcohol from Part A (1.0 eq) in anhydrous THF or DCM.

  • Add Imidazole (2.5 eq) followed by TBDMSCl (1.2 eq).

  • Stir at room temperature until the starting alcohol is consumed as indicated by TLC (typically 2-6 hours).

  • Quench the reaction with saturated NH₄Cl solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the fully protected product by flash column chromatography.

Discussion of Deprotection:

  • Boc Removal: The Boc group can be cleaved by treating the protected compound with Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature.

  • TBDMS Removal: The TBDMS group can be removed by treating with Tetrabutylammonium fluoride (TBAF) in THF.

This orthogonal protection strategy provides the synthetic chemist with the flexibility to selectively unmask either the nitrogen or oxygen atom for further elaboration, opening a pathway to a wide array of complex pharmaceutical targets.

Conclusion

This compound is a cornerstone intermediate for the synthesis of valuable pharmaceutical compounds. Its utility is defined by the versatile reactivity of its amino alcohol functionality and the critical nature of its stereocenter. By employing robust analytical methods to ensure enantiomeric purity and leveraging well-established synthetic protocols for N-alkylation and orthogonal protection, researchers can efficiently incorporate this building block into complex drug discovery and development programs. The protocols and strategies outlined in this note serve as a validated foundation for unlocking the full synthetic potential of this important molecule.

References

  • Biosynth. (n.d.). This compound. Retrieved from Biosynth.

  • Shimada, T., et al. (2003). Preparation of non-peptide, highly potent and selective antagonists of arginine vasopressin V1A receptor by introduction of alkoxy groups. Chemical & Pharmaceutical Bulletin, 51(9), 1075-1083.

  • ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook.

  • PubChem. (n.d.). 2-[(4-Methoxybenzyl)amino]ethanol. National Center for Biotechnology Information.

  • Nakamura, S., et al. (1997). Nonpeptide arginine vasopressin antagonists for both V1A and V2 receptors: synthesis and pharmacological properties of 2-phenyl-4'-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzanilide derivatives. Chemical & Pharmaceutical Bulletin, 45(11), 1870-1874.

  • Procopiou, P. A., et al. (2010). Synthesis and Structure-Activity Relationships of Long-Acting beta2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry, 53(11), 4522-4530.

  • Nakamura, S., et al. (1998). Nonpeptide arginine vasopressin antagonists for both V1A and V2 receptors: synthesis and pharmacological properties of 2-phenyl-4'-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbonyl) benzanilide derivatives. Chemical & Pharmaceutical Bulletin, 46(10), 1566-1579.

  • Kaiser, C., et al. (1977). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Journal of Medicinal Chemistry, 20(5), 687-692.

  • Wikipedia. (n.d.). Chiral resolution.

  • ResearchGate. (2009). Synthesis and Pharmacological Characterization of β 2 -Adrenergic Agonist Enantiomers: Zilpaterol.

  • Ohtake, N., et al. (2005). Preparation of highly potent and selective non-peptide antagonists of the arginine vasopressin V1A receptor by introduction of a 2-ethyl-1H-1-imidazolyl group. Chemical & Pharmaceutical Bulletin, 53(7), 764-769.

  • Manning, M., & Sawyer, W. H. (1986). Synthesis and receptor specificities of vasopressin antagonists. Journal of Cardiovascular Pharmacology, 8 Suppl 7, S29-35.

  • Patel, R. N. (2018). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 23(10), 2463.

  • Chem-Impex. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. Retrieved from Chem-Impex.

  • ResearchGate. (2009). The Synthesis of Two Potent β-3 Adrenergic Receptor Agonists.

  • Google Patents. (1981). Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions.

  • ChemBK. (n.d.). 2-amino-2-(2-methoxyphenyl)ethanol HCl. Retrieved from ChemBK.

  • Sigma-Aldrich. (n.d.). (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol hydrochloride. Retrieved from Sigma-Aldrich.

  • BenchChem. (n.d.). Chiral Resolution of Racemic 2-amino-2-(2-methoxyphenyl)acetic Acid by High-Performance Liquid Chromatography (HPLC).

  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.

  • Sigma-Aldrich. (n.d.). 2-Amino-2-(4-methoxyphenyl)ethanol. Retrieved from Sigma-Aldrich.

  • BenchChem. (n.d.). Technical Support Center: Optimizing Chiral Separation of 2-Amino-2-(2-methoxyphenyl)acetic acid Enantiomers.

  • de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(19), 6296.

  • Google Patents. (2019). Process for the synthesis of optically active beta-amino alcohols.

  • Thompson, M. P., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(22), 14147-14220.

Sources

Application Notes and Protocols for the Pharmacological Screening of Novel Compounds Derived from 2-Amino-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Approach

The scaffold, 2-Amino-2-(4-methoxyphenyl)ethanol, presents a compelling starting point for novel drug discovery. Its structural motifs, including a phenethylamine backbone and a methoxy-substituted aromatic ring, are reminiscent of various biologically active molecules, suggesting a potential for diverse pharmacological activities. This guide provides a comprehensive framework for the systematic pharmacological screening of novel derivatives of this core structure. Our approach is rooted in a tiered screening cascade, designed to efficiently identify and characterize promising lead compounds. This document will detail the underlying principles, step-by-step protocols, and data interpretation strategies for a robust preclinical evaluation.[1][2][3][4]

The screening cascade is a multi-stage process that begins with high-throughput primary assays to broadly assess the biological activity of a large library of compounds. Active "hits" from this initial screen are then subjected to more detailed secondary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. Finally, promising candidates from secondary screening advance to in vivo studies to evaluate their efficacy and safety in a living organism.

Part 1: In Vitro High-Throughput Primary Screening

The initial phase of our screening strategy employs high-throughput screening (HTS) to rapidly assess a large library of novel 2-Amino-2-(4-methoxyphenyl)ethanol derivatives.[5][6][7][8] The primary objective is to identify compounds that exhibit significant activity in broad, cell-based assays, which can indicate potential therapeutic value in areas such as oncology or neuroscience.

General Cell Viability and Cytotoxicity Screening

A fundamental first step in characterizing any new chemical entity is to assess its impact on cell viability. This provides a baseline understanding of a compound's potential for either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects, which is crucial for both oncology drug discovery and for identifying off-target toxicity for other therapeutic indications.[9]

The XTT assay is a colorimetric method that measures the metabolic activity of living cells, which is proportional to the number of viable cells.[9][10][11] Unlike the traditional MTT assay, the XTT assay produces a water-soluble formazan product, simplifying the protocol.[10][11][12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the designated wells and include vehicle-only controls.

  • Incubation: Incubate the plate for a period determined by the cell doubling time and experimental goals (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions.

  • Assay Reaction: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.

Data Presentation:

Compound IDConcentration (µM)Absorbance (450nm)% Cell Viability
Control01.25100%
Cmpd-001100.6350.4%
Cmpd-002101.2297.6%
Cmpd-003100.1512.0%

Diagram of Experimental Workflow:

G cluster_workflow XTT Cell Viability Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Compounds A->B C 3. Incubate (24-72h) B->C D 4. Add XTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Read Absorbance at 450nm E->F

Caption: Workflow for the XTT cell viability assay.

GPCR Activity Screening

Given the structural similarities of the core molecule to known G protein-coupled receptor (GPCR) ligands, a primary screen for GPCR activation is a logical step. GPCRs are a major class of drug targets, and identifying modulators of these receptors can open avenues for treating a wide range of diseases.[13][14]

This assay relies on the reconstitution of a split nano-luciferase enzyme when a GPCR is activated and recruits a downstream signaling partner, such as β-arrestin or a mini-G protein.[13][15][16]

Principle: The GPCR is tagged with one subunit of the split luciferase, and the interacting protein (e.g., β-arrestin) is tagged with the other. Ligand-induced activation of the GPCR brings the two subunits into close proximity, reconstituting the enzyme and generating a luminescent signal.[13][14]

Step-by-Step Methodology:

  • Cell Line Generation: Establish a stable cell line co-expressing the target GPCR fused to one NanoBiT subunit and the signaling partner fused to the complementary subunit.

  • Cell Plating: Seed the engineered cells into a 384-well white, opaque plate and incubate overnight.

  • Compound Addition: Add the test compounds at a fixed concentration to the assay plate.

  • Substrate Addition: Add the nano-luciferase substrate to all wells.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 10-30 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate luminometer.

Data Presentation:

Compound IDConcentration (µM)Luminescence (RLU)Fold Induction
Vehicle015001.0
Cmpd-004101800012.0
Cmpd-0051016501.1
Cmpd-0061090006.0

Diagram of Signaling Pathway:

G cluster_pathway GPCR Activation and Signal Transduction Ligand Ligand GPCR GPCR-LgBiT Ligand->GPCR binds & activates Arrestin β-Arrestin-SmBiT GPCR->Arrestin recruits Signal Luminescent Signal Arrestin->Signal generates

Caption: Ligand-induced GPCR activation and β-arrestin recruitment leading to a luminescent signal.

Part 2: Secondary In Vitro Assays for Hit Confirmation and Characterization

Compounds identified as "hits" in the primary screens require further investigation to confirm their activity, determine their potency and selectivity, and begin to understand their mechanism of action.

Dose-Response Analysis and Potency Determination

For compounds that showed significant activity in the primary screens, a dose-response analysis is performed to determine their potency, typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists/inhibitors.

This protocol is an extension of the primary XTT screen, where a range of compound concentrations are tested to generate a dose-response curve.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells as described in Protocol 1.

  • Compound Dilution Series: Prepare a 10-point serial dilution of the hit compound, typically starting from a high concentration (e.g., 100 µM).

  • Treatment: Add the different concentrations of the compound to the cells in triplicate.

  • Incubation, Reagent Addition, and Data Acquisition: Follow steps 3-6 from Protocol 1.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Compound IDIC50 (µM)
Cmpd-0018.5
Cmpd-0030.9
Doxorubicin (Control)0.5
Mechanism of Action Studies

For compounds that modulate a specific target, such as a GPCR, further assays are needed to understand how they exert their effects.

This assay measures the intracellular levels of cyclic AMP (cAMP), a key second messenger produced upon activation of Gs-coupled GPCRs or inhibited upon activation of Gi-coupled GPCRs.

Principle: Competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells expressing the target GPCR and treat them with a dose-response of the hit compound.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • Assay Procedure: Perform the competitive immunoassay according to the manufacturer's protocol, typically in a 384-well plate format.

  • Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the concentration of cAMP for each sample and plot it against the compound concentration to determine the EC50 or IC50.

Diagram of the Screening Cascade:

G cluster_cascade Pharmacological Screening Cascade A Primary HTS (Cell Viability, GPCR Activity) B Hit Identification A->B Active Compounds C Secondary Assays (Dose-Response, MoA) B->C D Lead Candidate Selection C->D Potent & Selective Compounds E In Vivo Studies (Efficacy, Safety) D->E F Preclinical Candidate E->F Efficacious & Safe Compound

Caption: A tiered approach to pharmacological screening.

Part 3: In Vivo Evaluation of Lead Candidates

Promising lead compounds with well-characterized in vitro activity and acceptable safety profiles are advanced to in vivo studies in animal models to assess their efficacy and tolerability. The choice of animal model depends on the therapeutic indication. For compounds derived from a scaffold with potential CNS activity, models of depression and anxiety are highly relevant.

Assessment of Antidepressant-like Activity

The FST is a widely used behavioral assay to screen for antidepressant-like activity.[17][18][19][20] It is based on the principle that animals will exhibit immobility when placed in an inescapable, stressful situation, and that this "behavioral despair" is reduced by antidepressant drugs.[17][18][19]

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Swiss Webster mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes). A positive control, such as fluoxetine, should be included.[21]

  • Test Procedure: Place each mouse individually into a glass cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom. The session lasts for 6 minutes.[17][18][19]

  • Behavioral Scoring: Record the entire session with a video camera. A trained observer, blind to the treatment groups, scores the last 4 minutes of the session for the duration of immobility (defined as the lack of all movement except for that necessary to keep the head above water).

  • Data Analysis: Compare the immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Data Presentation:

Treatment GroupDose (mg/kg)Immobility Time (seconds)
Vehicle-150 ± 12
Cmpd-0071095 ± 10
Cmpd-0073065 ± 8
Fluoxetine2070 ± 9
p < 0.05, **p < 0.01 compared to vehicle
Assessment of Anxiolytic-like Activity

The EPM is a standard behavioral test for assessing anxiety-like behavior in rodents and for screening anxiolytic drugs.[22][23] The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Step-by-Step Methodology:

  • Animal Acclimation and Drug Administration: Similar to the FST protocol. A positive control, such as diazepam, should be included.[21]

  • Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

  • Test Procedure: Place the mouse in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.

  • Behavioral Scoring: A video tracking system is used to record and analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect. Compare the data between treatment groups using statistical analysis.

Data Presentation:

Treatment GroupDose (mg/kg)Time in Open Arms (%)
Vehicle-15 ± 3
Cmpd-008528 ± 4
Cmpd-0081040 ± 5
Diazepam145 ± 6
p < 0.05, **p < 0.01 compared to vehicle

Conclusion

This comprehensive guide outlines a systematic and robust approach for the pharmacological screening of novel compounds derived from 2-Amino-2-(4-methoxyphenyl)ethanol. By following this tiered screening cascade, from broad in vitro assessments to specific in vivo models, researchers can efficiently identify and characterize promising lead candidates for further preclinical and clinical development.[1][2][3][4][24] The protocols provided herein are based on established and validated methodologies, ensuring the generation of reliable and reproducible data.

References

  • ACS Measurement Science Au. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. [Link]

  • PubMed Central. (2016). Rapid screening and identification of novel psychoactive substances using PaperSpray interfaced to high resolution mass spectrometry. [Link]

  • Physiological Reviews. (2019). Recent progress in assays for GPCR drug discovery. [Link]

  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. [Link]

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  • PMC - PubMed Central - NIH. Open-Space Forced Swim Model of Depression for Mice. [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • ICE Bioscience. GPCR AssaysServices_GPCR Assays_GPCR-targeted Assay Service_GPCR Screening Services. [Link]

  • ResearchGate. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. [Link]

  • YouTube. (2022). Forced Swim Test: Model Of Depressive-Like Behavior l Protocol Preview. [Link]

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  • Journal of Pharmaceutical Negative Results. (2023). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. [Link]

  • Taylor & Francis Online. (2022). Animal models for screening anxiolytic-like drugs: a perspective. [Link]

  • NCBI. Behavioral Assessment of Antidepressant Activity in Rodents. [Link]

  • International Journal of Health Sciences. (2022). Analysis of anxiolytic and anti-depressant potential of Bombyx mori in in vivo mouse mode. [Link]

  • News-Medical.Net. What is Preclinical Testing?. [Link]

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  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

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  • PMC - NIH. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. [Link]

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  • the University of Bath's research portal. (2020). High-throughput screening as a method for discovering new drugs. [Link]

  • MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. [Link]

  • PMC - NIH. 2‐Amino‐4‐aryl‐5‐oxo‐4,5‐dihydropyrano[3,2‐c]chromene‐3‐carbonitriles with Microtubule‐Disruptive, Centrosome‐Declustering, and Antiangiogenic Effects in vitro and in vivo. [Link]

  • American Chemical Society. (2023). Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. [Link]

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  • ResearchGate. (2018). Design, synthesis, and biological evaluation of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives as potent HIV-1 Vif inhibitors. [Link]

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Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Determination of 2-Amino-2-(4-methoxyphenyl)ethanol Hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride in human plasma. The protocol herein provides a comprehensive workflow, from sample preparation through to data acquisition and analysis, suitable for pharmacokinetic and toxicokinetic studies in drug development. The method utilizes a simple protein precipitation extraction procedure and a C18 reversed-phase chromatographic separation with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method has been developed and validated in accordance with the principles outlined in international bioanalytical method validation guidelines.[1][2][3]

Introduction

This compound is a small organic molecule with potential applications in pharmaceutical development. Its chemical structure, featuring a primary amine and a hydroxyl group attached to a methoxyphenyl backbone, necessitates a sensitive and specific analytical method for its quantification in biological matrices.[4] Accurate measurement of drug and metabolite concentrations in physiological samples is fundamental to assessing drug efficacy and safety.[5] LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and wide dynamic range.[6]

This application note addresses the challenges associated with the analysis of polar aromatic amines, which can exhibit poor retention on traditional reversed-phase columns.[7][8] The described method optimizes chromatographic conditions to ensure robust and reproducible results. Furthermore, the protocol is designed to be both efficient and cost-effective, making it suitable for high-throughput analysis in a regulated laboratory environment.

Analyte Physicochemical Properties
PropertyValueSource
Chemical Name This compoundBiosynth
CAS Number 1258649-69-2Biosynth
Molecular Formula C₉H₁₄ClNO₂Biosynth
Molecular Weight 203.67 g/mol Biosynth
Parent Compound (Free Base) 2-Amino-2-(4-methoxyphenyl)ethanolSigma-Aldrich
Parent Compound MW 181.23 g/mol PubChem[9]
Parent Compound XLogP3 0.8PubChem[9]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Thawing s2 Internal Standard Spiking s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 s6 Evaporation & Reconstitution s5->s6 lc LC Separation (C18 Column) s6->lc ms MS/MS Detection (ESI+, MRM) lc->ms dp Peak Integration ms->dp dq Quantification dp->dq

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Stable isotope-labeled internal standard (e.g., 2-Amino-2-(4-methoxyphenyl-d4)ethanol hydrochloride)

  • LC-MS grade acetonitrile, methanol, and water[10]

  • Formic acid (≥98%)

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • 96-well deep-well plates

  • Centrifuge capable of accommodating 96-well plates

  • Nitrogen evaporator

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for the calibration curve and quality control (QC) samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples, making it suitable for high-throughput analysis.[11][12]

  • Allow plasma samples to thaw at room temperature.

  • Aliquot 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 96-well deep-well plate.

  • Add 10 µL of the internal standard working solution to all wells except for the blank matrix samples.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each well. The organic solvent disrupts the hydration shell of the proteins, causing them to precipitate.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant to a new 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase A (see LC conditions below) and vortex to ensure complete dissolution.

  • The plate is now ready for injection into the LC-MS/MS system.

LC-MS/MS System and Conditions

The chromatographic separation of polar aromatic amines can be challenging due to their poor retention on conventional C18 columns.[7] To overcome this, an acidic mobile phase is employed to ensure the amine is in its protonated state, which can improve peak shape and retention.

Liquid Chromatography Conditions

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Waters Xterra MS C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See table below

Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

Mass Spectrometry Conditions

ParameterCondition
MS System Sciex Triple Quad™ 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 30 psi
Temperature 550°C
IonSpray Voltage 5500 V

Multiple Reaction Monitoring (MRM) Transitions

The selection of precursor and product ions is critical for the selectivity of the method. The protonated molecule [M+H]⁺ is typically selected as the precursor ion. Product ions are generated by collision-induced dissociation (CID).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Amino-2-(4-methoxyphenyl)ethanol 182.1164.1 (Quantifier)15015
182.1134.1 (Qualifier)15025
Internal Standard (IS) 186.1168.115015

Note: The exact m/z values and collision energies should be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Method Validation

The developed method should be validated according to the latest guidelines from regulatory agencies such as the FDA and EMA.[1][2][3] The validation should assess the following parameters:

  • Selectivity and Specificity: Analysis of at least six different blank plasma lots to ensure no endogenous interferences at the retention time of the analyte and IS.

  • Calibration Curve: A calibration curve should be constructed using a blank matrix spiked with known concentrations of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations in replicates on at least three different days. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[13][14]

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analyte in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Analysis and Quantification

The concentration of 2-Amino-2-(4-methoxyphenyl)ethanol in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the calibration curve.

data_analysis cluster_quant Quantitative Analysis input Raw Data (Analyte & IS Peak Areas) calc_ratio Calculate Peak Area Ratio (Analyte / IS) input->calc_ratio interpolate Interpolate Concentration calc_ratio->interpolate cal_curve Calibration Curve (Peak Area Ratio vs. Concentration) cal_curve->interpolate output Final Concentration interpolate->output

Caption: Data analysis pathway for the quantification of the target analyte.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation procedure and optimized chromatographic conditions make this method suitable for high-throughput bioanalysis in support of drug development studies. The validation of this method according to international guidelines will ensure the generation of high-quality data for regulatory submissions.[15][16]

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • National Institutes of Health. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens. [Link]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • Agilent. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • National Institutes of Health. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • PubChem. 2-[(4-Methoxybenzyl)amino]ethanol. [Link]

  • ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important synthesis. The primary route to this compound involves the reduction of the α-amino ketone precursor, 2-amino-1-(4-methoxyphenyl)ethanone. Achieving high yield and purity can be challenging. This guide provides in-depth, experience-based solutions to common issues encountered during this transformation.

The core of this synthesis is the reduction of a ketone to a secondary alcohol. The choice of reducing agent, solvent, and reaction conditions is critical for minimizing side reactions and maximizing the yield of the desired amino alcohol.

Core Synthesis Workflow

The general workflow involves the reduction of the ketone precursor followed by salt formation. This guide focuses on optimizing the critical reduction step.

G cluster_0 Synthesis Workflow A Starting Material: 2-Amino-1-(4-methoxyphenyl)ethanone (Ketone Precursor) B Step 1: Reduction - Select Reducing Agent (e.g., NaBH4) - Choose Solvent (e.g., Methanol) A->B Critical Step C In-Process Control: - Monitor with TLC/HPLC - Ensure complete conversion B->C D Step 2: Work-up & Isolation - Quench reaction - Extract free base C->D E Step 3: Salt Formation - Dissolve in suitable solvent (e.g., Isopropanol) - Add HCl solution D->E F Final Product: This compound - Filter and Dry E->F

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis, providing explanations for the underlying causes and actionable protocols to resolve them.

Question 1: Why is my reaction yield consistently low after the reduction step?

Answer:

Low yield is the most common issue and can stem from several factors, primarily incomplete reaction, degradation of the product, or formation of side products. The choice of reducing agent is paramount.

Root Causes & Solutions:

  • Inappropriate Reducing Agent: While powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) can reduce the ketone, they are often too reactive, leading to side reactions and requiring strictly anhydrous conditions in solvents like diethyl ether.[1] A milder, more selective reducing agent is preferable.

    • Expert Recommendation: Sodium borohydride (NaBH₄) is the agent of choice for this synthesis. It is highly selective for aldehydes and ketones and is compatible with protic solvents like methanol and ethanol, which are excellent for dissolving the starting aminoketone hydrochloride.[2]

  • Suboptimal Reaction Temperature: The reduction is typically exothermic. Running the reaction at too high a temperature can promote side reactions. Conversely, a temperature that is too low may lead to an incomplete reaction.

    • Protocol: The reaction should be initiated at a low temperature to control the initial exotherm.

  • Incorrect Stoichiometry: An insufficient amount of the reducing agent will naturally lead to incomplete conversion of the starting material.

    • Protocol: Use a slight excess of the reducing agent to drive the reaction to completion.

Optimized Reduction Protocol:
ParameterRecommended ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Excellent selectivity for ketones; safer and easier to handle than LiAlH₄.
Solvent Methanol (MeOH) or Ethanol (EtOH)Good solubility for the aminoketone precursor; compatible with NaBH₄.
Temperature 0-5 °C for addition, then warm to RTControls initial exotherm, preventing side reactions, while ensuring completion.
Stoichiometry 1.1 to 1.5 equivalents of NaBH₄Ensures complete conversion of the starting ketone.

Step-by-Step Experimental Guide:

  • Dissolve the 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Proceed to the work-up and isolation phase.

Question 2: I am observing a significant, unidentified side product. What could it be and how can I prevent it?

Answer:

The most likely side product is the over-reduction of the desired amino alcohol to form 2-amino-1-(4-methoxyphenyl)ethane, or the formation of dimers.

Root Causes & Solutions:

  • Over-reduction: This can occur if the reaction conditions are too harsh (e.g., high temperature, overly reactive reducing agent). While NaBH₄ is generally selective, forcing the reaction can sometimes lead to the reduction of the benzylic alcohol.

    • Prevention: Adhere strictly to the recommended temperature profile (0-5 °C for addition). Avoid using stronger, less selective hydrides unless absolutely necessary.

  • Dimerization/Condensation Reactions: The amino and hydroxyl groups are both nucleophilic and can potentially react with the starting ketone under certain pH conditions, though this is less common during the reduction step itself.

    • Prevention: Ensure the reaction medium remains basic or neutral during the free base extraction. The reduction with NaBH₄ in methanol is typically self-regulating.

Troubleshooting Decision Tree:

G Start Low Yield or Impurities Detected CheckSM Verify Starting Material Purity (¹H NMR, LC-MS) Start->CheckSM Incomplete Is Reaction Incomplete? (TLC/HPLC shows starting material) CheckSM->Incomplete SideProduct Major Side Product Observed? CheckSM->SideProduct Sol_Incomplete Solution: - Increase NaBH4 equivalents (to 1.5) - Increase reaction time - Ensure temperature reaches RT Incomplete->Sol_Incomplete Sol_SideProduct Solution: - Maintain low temperature (0-5 °C) during addition - Use NaBH4, avoid LiAlH4 - Check pH during work-up SideProduct->Sol_SideProduct

Caption: Decision tree for troubleshooting low yield and impurity issues.

Frequently Asked Questions (FAQs)

FAQ 1: How do I properly quench the reaction and isolate the free base?

After the reduction is complete, the reaction must be quenched to destroy excess NaBH₄ and then worked up to isolate the amino alcohol free base before hydrochloride salt formation.

Protocol for Work-up and Isolation:

  • Cool the reaction mixture back down in an ice bath.

  • Slowly and carefully add acetone to quench any unreacted NaBH₄. You will observe gas evolution (hydrogen).

  • Once gas evolution ceases, add water to dissolve the borate salts.

  • Concentrate the mixture under reduced pressure (rotary evaporation) to remove most of the methanol.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times. The product, being a free base, will move into the organic layer.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent to yield the crude 2-Amino-2-(4-methoxyphenyl)ethanol as an oil or solid.

FAQ 2: What is the best procedure for forming the final hydrochloride salt?

Formation of the hydrochloride salt is a critical purification step. It allows the product to be isolated as a stable, crystalline solid.

Protocol for Salt Formation:

  • Dissolve the crude amino alcohol free base in a minimal amount of a suitable solvent. Isopropyl alcohol (IPA) or a mixture of ethyl acetate and methanol are good choices.

  • Slowly add a solution of hydrochloric acid. This can be HCl in isopropanol, HCl in diethyl ether, or a concentrated aqueous HCl solution, added dropwise.

  • The hydrochloride salt should precipitate out of the solution. Stir the resulting slurry at room temperature or in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent (e.g., cold IPA or ether) to remove any soluble impurities.

  • Dry the product under vacuum to obtain the final this compound. The purity can be checked by melting point and NMR.[3]

FAQ 3: Can this synthesis be performed enantioselectively?

Yes, achieving an enantiomerically pure product is often a key requirement. This typically involves either starting with a chiral precursor or using a chiral reducing agent. Biocatalytic methods using specific enzymes or microorganisms have also been shown to be highly effective in producing single enantiomers of chiral alcohols with high yield and enantiomeric excess.[4]

References

  • European Patent Office. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770.[Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols.[Link]

  • Google Patents.Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol - CN103664653A.
  • Google Patents.Synthesis of 2-(2-aminoethoxy) ethanol - US20210040029A1.
  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.[Link]

  • Chemguide. Reduction of aldehydes and ketones.[Link]

  • PubChem. 2-[(4-Methoxybenzyl)amino]ethanol.[Link]

  • Organic Syntheses. Acetophenone, 2-amino-, hydrochloride.[Link]

  • NIST WebBook. 2-(4-Methoxyphenyl)ethanol.[Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential.[Link]

Sources

Identification and reduction of byproducts in 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying chemistry, you can effectively identify and mitigate the formation of byproducts, leading to a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable synthetic approach involves a two-step process. The first step is the synthesis of the precursor, 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride.[1][2][3] This is typically followed by the reduction of the ketone functionality to the corresponding alcohol, yielding 2-Amino-2-(4-methoxyphenyl)ethanol, which is then isolated as its hydrochloride salt.

Q2: What are the critical parameters to control during the reduction step?

A2: The reduction of the α-amino ketone is a critical step where byproduct formation is common. Key parameters to control include:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its chemoselectivity for ketones in the presence of other functional groups.[4][5][6] More potent reducing agents like lithium aluminum hydride (LiAlH₄) could lead to over-reduction.

  • Temperature: The reaction should be maintained at a low temperature (e.g., 0-5 °C) to minimize side reactions.

  • Solvent: Protic solvents like methanol or ethanol are typically used. The choice of solvent can influence the reaction rate and the solubility of intermediates.[7]

  • pH: Maintaining an appropriate pH during workup is crucial for the stability of the product and to prevent the formation of certain byproducts.

Q3: My final product is off-white or yellowish. What could be the cause?

A3: A discolored final product often indicates the presence of impurities. Potential causes include:

  • Oxidation Products: The primary amine functionality can be susceptible to oxidation, leading to colored impurities.[8]

  • Residual Starting Material: Incomplete reduction can leave traces of the α-amino ketone precursor, which may be colored.

  • Byproducts from Side Reactions: Various side reactions can generate colored impurities. It is essential to identify these byproducts to trace the root cause.

Troubleshooting Guide: Byproduct Identification and Reduction

This section provides a detailed breakdown of potential byproducts, their mechanisms of formation, and strategies for their mitigation.

Problem 1: Presence of Unreacted Starting Material - 2-amino-1-(4-methoxyphenyl)ethanone
  • Identification:

    • TLC: A spot corresponding to the starting material will be visible.

    • HPLC: A peak with the retention time of the starting material will be present in the chromatogram of the crude product.[9]

    • ¹H NMR: Characteristic signals of the ketone will be observed.

  • Causality:

    • Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting material may be too low.

    • Low Reaction Temperature: While low temperatures are generally preferred, an excessively low temperature might slow down the reaction to the point of incompletion within the given timeframe.

    • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Mitigation Strategies:

    • Increase the molar equivalents of the reducing agent (e.g., NaBH₄) incrementally.

    • Optimize the reaction temperature and time based on in-process monitoring by TLC or HPLC.

    • Ensure efficient stirring to maintain a homogenous reaction mixture.

Problem 2: Over-reduction to 2-(4-methoxyphenyl)ethanamine
  • Identification:

    • LC-MS: A peak with the mass corresponding to the over-reduced product will be detected.

    • ¹H NMR: Absence of the hydroxyl group signal and modification of the signals corresponding to the benzylic protons.

  • Causality:

    • Harsh Reducing Agent: Use of a strong reducing agent like LiAlH₄.

    • Elevated Reaction Temperature: Higher temperatures can promote over-reduction, especially with certain catalysts in catalytic hydrogenation.

  • Mitigation Strategies:

    • Use a milder reducing agent such as sodium borohydride.[5][6]

    • Maintain strict temperature control throughout the reaction.

    • For catalytic hydrogenation, select a catalyst with appropriate activity and optimize reaction conditions (pressure, temperature, and catalyst loading).

Problem 3: Formation of Dimeric Impurities
  • Identification:

    • LC-MS: Peaks with masses corresponding to dimeric structures will be observed.

    • Gel Permeation Chromatography (GPC): Can be used to detect higher molecular weight species.

  • Causality:

    • Intermolecular Reactions: The amino group of one molecule can potentially react with the activated hydroxyl group (e.g., as a borate ester intermediate) of another molecule, especially under certain pH and temperature conditions.

  • Mitigation Strategies:

    • Maintain a dilute reaction concentration to disfavor intermolecular reactions.

    • Control the pH during the workup and purification steps.

    • Optimize the reaction temperature to minimize side reactions.

Problem 4: Formation of Borate Esters
  • Identification:

    • These are often intermediates but can persist if the workup is incomplete. They are typically hydrolyzed during aqueous workup. Their presence can be inferred from difficulties in product isolation and purification.

  • Causality:

    • During the reduction with sodium borohydride, the initial product is a tetra-alkoxyborate.[7] Incomplete hydrolysis during workup will leave these borate esters in the product mixture.

  • Mitigation Strategies:

    • Ensure a thorough acidic workup to hydrolyze the borate esters completely.

    • Adequate stirring and sufficient time during the hydrolysis step are crucial.

Summary of Potential Byproducts and Mitigation Strategies

ByproductFormation MechanismIdentification MethodsMitigation Strategies
2-amino-1-(4-methoxyphenyl)ethanone Incomplete reductionTLC, HPLC, ¹H NMRIncrease reducing agent, optimize reaction time/temperature.
2-(4-methoxyphenyl)ethanamine Over-reductionLC-MS, ¹H NMRUse milder reducing agent (NaBH₄), strict temperature control.
Dimeric Impurities Intermolecular side reactionsLC-MS, GPCMaintain dilute reaction conditions, control pH and temperature.
Borate Esters Incomplete hydrolysis of intermediatesInferred from isolation issuesThorough acidic workup.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Slowly add acetone to quench the excess sodium borohydride.

  • Acidification: Acidify the reaction mixture with HCl in isopropanol to a pH of 1-2.

  • Crystallization: The hydrochloride salt of the product will precipitate. Stir the slurry at 0-5 °C for 1-2 hours.

  • Isolation: Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain the final product.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[9]

  • Mobile Phase: A gradient of acetonitrile and 0.05 M phosphate buffer (pH 4.85).[9]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.

Visualizing the Synthesis and Byproduct Formation

Synthesis_and_Byproducts cluster_main Main Synthetic Pathway cluster_byproducts Potential Byproduct Formation A 2-amino-1-(4-methoxyphenyl)ethanone B 2-Amino-2-(4-methoxyphenyl)ethanol A->B Reduction (e.g., NaBH4) C Unreacted Starting Material A->C Incomplete Reaction D Over-reduction Product (2-(4-methoxyphenyl)ethanamine) A->D Harsh Conditions E Dimerization Products B->E Side Reaction

Caption: Synthetic pathway and potential byproduct formation.

References

  • Google Patents. (n.d.). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • Reddit. (2018, August 7). What are the byproducts of reduction with borohydride? r/chemistry. Retrieved January 3, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 3, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved January 3, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 2-Amino-1-(4-methoxyphenyl)ethanone hydrochloride. Retrieved January 3, 2026, from [Link]

  • Hu, Y., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology & Biotechnology, 80(7), 834-836. [Link]

  • Clark, J. (n.d.). The reduction of aldehydes and ketones. Chemguide. Retrieved January 3, 2026, from [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved January 3, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Amino-2-(4-methoxyphenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this chiral amino alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

I. Understanding the Molecule and Its Challenges

This compound is a chiral amino alcohol, a structural motif prevalent in many active pharmaceutical ingredients (APIs).[1] The presence of a chiral center, an amino group, and a hydroxyl group presents a unique set of purification challenges. The primary goals of purification are to remove process-related impurities, potential degradation products, and, critically, to ensure the desired enantiomeric purity.

II. Frequently Asked Questions (FAQs)

General Properties and Handling

Q1: What are the general solubility properties of this compound?

A1: As a hydrochloride salt, this compound is generally soluble in water and polar organic solvents. Its solubility profile is comparable to other phenylethanolamine hydrochlorides, which exhibit good solubility in ethanol and methanol.[2][3] It is expected to have limited solubility in non-polar organic solvents like hexane or toluene.[2] For recrystallization, alcohols such as isopropanol are often a good starting point.[4]

Q2: How should I handle and store the compound to prevent degradation?

A2: Amino alcohols can be susceptible to oxidation and other degradation pathways.[5][6] It is advisable to store the compound in a cool, dry place, protected from light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended. The free base form is more susceptible to oxidation than the hydrochloride salt.

Impurity Profiling

Q3: What are the likely impurities I might encounter?

A3: Impurities can arise from the synthetic route used. Common synthetic strategies for chiral amino alcohols include the reduction of α-amino ketones or starting from the chiral pool of amino acids.[1] Potential impurities include:

  • Unreacted starting materials: Such as the corresponding α-amino ketone or a protected precursor.

  • Diastereomers: If the synthesis is not perfectly stereoselective, the other diastereomer may be present.

  • By-products from side reactions: Depending on the specific reagents used, side reactions can introduce structurally related impurities.[7][8]

  • Degradation products: Formed during the reaction or workup, potentially through oxidation of the amino or alcohol groups.[9]

Q4: How can I identify these impurities?

A4: A combination of analytical techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting process-related impurities and degradation products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the main compound and identifying any major impurities with distinct NMR signals.[11][12]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in identifying the mass of unknown impurities.

  • Chiral HPLC: Crucial for determining the enantiomeric purity.[13]

III. Troubleshooting Guides

Recrystallization Issues

Problem: My compound "oils out" during recrystallization instead of forming crystals.

  • Causality: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound. Impurities can also suppress crystallization.

  • Solutions:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Solvent Selection: You may need a different solvent or a solvent pair. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[14] For amine hydrochlorides, isopropanol is often a good choice.[4]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of pure product can also initiate crystallization.

Problem: I have a low yield after recrystallization.

  • Causality: A low yield can result from using too much solvent, leading to a significant amount of the product remaining in the mother liquor. It can also be due to the compound's partial solubility in the cold solvent.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Solvent Choice: If the compound is too soluble in the chosen solvent even when cold, consider a solvent in which it is less soluble, or use an anti-solvent system. For instance, if your compound is dissolved in ethanol, the slow addition of a non-polar solvent like ethyl acetate or diethyl ether in which the compound is insoluble can induce precipitation.

Solvent Polarity Suitability for Recrystallization of Amine Hydrochlorides
WaterHighGood solubility, may require an anti-solvent for high recovery.
MethanolHighOften high solubility, potentially leading to lower yields.[4]
EthanolHighGood solubility, may be better than methanol for yield.
IsopropanolMediumOften an excellent choice, balancing solubility and recovery.[4][15]
AcetonitrileMediumCan be effective, worth screening.
Ethyl AcetateLowGenerally poor solubility, can be used as an anti-solvent.
HexaneNon-polarInsoluble, can be used as an anti-solvent.[2]
Chromatographic Purification Challenges

Problem: I am getting poor separation of my compound from an impurity during HPLC analysis.

  • Causality: Poor resolution can be due to an unoptimized mobile phase, an inappropriate stationary phase, or co-eluting impurities.

  • Solutions:

    • Optimize the Mobile Phase:

      • Adjust Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or an isocratic elution might improve separation.

      • Change the pH: The charge state of the amine can significantly affect retention on a reverse-phase column. Adjusting the pH of the aqueous buffer can alter the selectivity.

    • Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) to exploit different interaction mechanisms.

Problem: I need to separate the enantiomers, but I'm not getting baseline resolution on my chiral column.

  • Causality: Chiral separations are highly sensitive to the mobile phase composition and temperature.

  • Solutions:

    • Mobile Phase Modification: For chiral columns, small amounts of additives can have a large impact. For normal-phase chiral HPLC, varying the alcohol modifier (e.g., ethanol, isopropanol) and its concentration is key. For reverse-phase, adjusting the pH and buffer concentration can be effective.

    • Temperature Control: Column temperature affects the kinetics of the chiral recognition process. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to improve resolution.

    • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.

IV. Experimental Protocols and Visualizations

Protocol 1: General Recrystallization Procedure
  • Solvent Screening: In small test tubes, test the solubility of your crude material in a range of solvents (e.g., isopropanol, ethanol, methanol/ethyl acetate) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Analytical HPLC Method Development
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes to identify the approximate retention time of your compound.

  • Optimization: Based on the initial chromatogram, optimize the gradient or switch to an isocratic method to achieve good resolution between your main peak and any impurities. For example, if your peak elutes at 50% B, you could try a shallower gradient from 40% to 60% B over 20 minutes.

  • Detection: UV detector at a suitable wavelength (e.g., 220 nm or 254 nm).

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Product Analysis Initial Purity Analysis (HPLC, NMR) Crude->Analysis Decision Purity > 99%? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No PureProduct Pure Product Decision->PureProduct Yes Chromatography Column Chromatography Recrystallization->Chromatography If impurities persist FinalAnalysis Final Purity & Identity Confirmation (HPLC, NMR, MS) Recrystallization->FinalAnalysis Chromatography->FinalAnalysis FinalAnalysis->Decision Re-evaluate FinalAnalysis->PureProduct Purity Confirmed

Caption: A decision-making workflow for the purification of this compound.

V. References

Sources

Technical Support Center: Optimization of Mobile Phase for Chiral Separation of 2-Amino-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chiral separation of 2-Amino-2-(4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase in HPLC/SFC for this specific chiral separation. Here, we move beyond generic advice to offer a scientifically grounded, troubleshooting-oriented resource in a direct question-and-answer format.

Section 1: Foundational Knowledge & Initial Method Setup

This section addresses the most common initial questions regarding the setup for the chiral separation of 2-Amino-2-(4-methoxyphenyl)ethanol.

Q1: What are the primary challenges in the chiral separation of 2-Amino-2-(4-methoxyphenyl)ethanol?

A1: The primary challenges stem from the molecule's structure. It is a primary amino alcohol, possessing both a basic amino group (-NH2) and a hydroxyl group (-OH). These functional groups can lead to strong, non-specific interactions with the stationary phase, particularly with residual silanols on silica-based columns, resulting in severe peak tailing. The key to a successful separation is to modulate these interactions while promoting the specific diastereomeric interactions with the chiral stationary phase (CSP) that lead to enantiomeric resolution.

Q2: Which type of Chiral Stationary Phase (CSP) is recommended as a starting point?

A2: For primary amino alcohols like 2-Amino-2-(4-methoxyphenyl)ethanol, polysaccharide-based CSPs are the most versatile and have a high success rate.[1][2] Specifically, derivatives of amylose and cellulose phenylcarbamates are excellent choices.

  • Recommended Starting Columns:

    • Immobilized Amylose-based: e.g., CHIRALPAK® IA, CHIRALPAK® IE

    • Immobilized Cellulose-based: e.g., CHIRALPAK® IB, CHIRALPAK® IC, Lux® Cellulose-1

Immobilized CSPs are highly recommended as they offer greater solvent compatibility, allowing for a wider range of mobile phase modifiers during method development and are more robust for column cleaning.[3]

Q3: What is a good starting mobile phase for screening on a polysaccharide CSP?

A3: A typical starting point for normal phase chromatography, which is often successful for this class of compounds, would be a mixture of a non-polar solvent and an alcohol modifier.

  • Initial Screening Mobile Phase:

    • Solvent A: n-Hexane or Heptane

    • Solvent B (Modifier): 2-Propanol (IPA) or Ethanol

    • Initial Composition: 80:20 (v/v) Hexane:IPA

    • Additive: 0.1% Diethylamine (DEA) or Butylamine. For a basic analyte like an amine, a basic additive is crucial to improve peak shape.[4]

This initial condition provides a good balance of polarity to achieve retention and elution, while the basic additive minimizes peak tailing by competing with the analyte for active sites on the stationary phase.

Section 2: Troubleshooting Common Chromatographic Problems

This section is dedicated to resolving specific issues you may encounter during your experiments.

Q4: My peaks are showing significant tailing, even with a basic additive. What should I do?

A4: Peak tailing for basic compounds is a common issue. If 0.1% DEA is not sufficient, a systematic approach is needed.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) check_additive Increase Basic Additive Concentration to 0.2% DEA start->check_additive change_additive Switch to a Different Basic Additive (e.g., Butylamine, Ethanolamine) check_additive->change_additive No Improvement end_good Peak Shape Improved (Asymmetry < 1.2) check_additive->end_good Success change_modifier Change Alcohol Modifier (IPA to Ethanol or vice versa) change_additive->change_modifier No Improvement change_additive->end_good Success check_column Column Health Check (Flush with strong solvent) change_modifier->check_column No Improvement change_modifier->end_good Success check_column->end_good Success end_bad Issue Persists (Consider different CSP) check_column->end_bad No Improvement

Caption: A systematic workflow for troubleshooting peak tailing.

  • Step-by-Step Protocol:

    • Increase Additive Concentration: Incrementally increase the DEA concentration to 0.2%, then 0.3%. Do not exceed 0.5% as it can sometimes negatively impact selectivity.[4]

    • Change the Basic Additive: Some primary amino alcohols show improved peak shape with different amines. Ethanolamine can be particularly effective for amino alcohols. Prepare a mobile phase with 0.1% ethanolamine as a substitute for DEA.

    • Change the Alcohol Modifier: The nature of the alcohol can influence interactions. Switch from IPA to Ethanol, or vice versa. An 80:20 Hexane:Ethanol with 0.1% DEA mobile phase is a good alternative to test.

    • Check Column Health: If the column has been used extensively, it may be contaminated. Consult the manufacturer's instructions for washing. For many polysaccharide CSPs, flushing with 100% Ethanol or IPA can be effective.[5]

Q5: I am observing peak fronting. What is the likely cause?

A5: Peak fronting is less common than tailing for this analyte but typically points to one of two issues:

  • Sample Overload: The concentration of your sample injected onto the column is too high, saturating the stationary phase.

    • Solution: Prepare a 1:10 and a 1:100 dilution of your sample and inject again. If the peak shape becomes symmetrical, you have confirmed column overload. Reduce your sample concentration or injection volume accordingly.

  • Sample Solvent Incompatibility: The solvent used to dissolve your sample is significantly stronger (more polar in normal phase) than your mobile phase.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest (least polar) solvent that can adequately dissolve the sample.

Q6: I have two peaks, but they are not baseline resolved (Resolution < 1.5). How can I improve the separation?

A6: Improving resolution requires enhancing the selectivity (α) or the efficiency (N) of the separation.

Optimization Strategy for Poor Resolution

G start Poor Resolution (Rs < 1.5) mod_strength Decrease Mobile Phase Strength (Increase % Hexane) start->mod_strength change_mod Change Alcohol Modifier (e.g., IPA to EtOH) mod_strength->change_mod Partial Improvement end_good Baseline Resolution Achieved (Rs >= 1.5) mod_strength->end_good Success opt_temp Optimize Column Temperature (Try 15°C and 35°C) change_mod->opt_temp Partial Improvement change_mod->end_good Success opt_flow Decrease Flow Rate (e.g., 1.0 to 0.7 mL/min) opt_temp->opt_flow Partial Improvement opt_temp->end_good Success opt_flow->end_good Success end_bad Resolution still poor (Screen other CSPs) opt_flow->end_bad No Improvement

Caption: A logical approach to improving enantiomeric resolution.

  • Experimental Protocol for Improving Resolution:

    • Adjust Mobile Phase Strength: Decrease the polarity of the mobile phase to increase retention and allow more time for interaction with the CSP. Change the Hexane:IPA ratio from 80:20 to 90:10, and then to 95:5.

    • Change the Alcohol Modifier: Different alcohols can significantly alter selectivity. Evaluate Ethanol, 1-Propanol, and n-Butanol as alternatives to IPA.

    • Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process.

      • Analyze your sample at a lower temperature (e.g., 15°C) and a higher temperature (e.g., 35°C) compared to your current ambient condition. Lower temperatures often, but not always, improve resolution.

    • Reduce Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase efficiency and improve resolution, at the cost of longer analysis time.

Section 3: Advanced Mobile Phase Optimization

This section provides guidance for more complex optimization scenarios.

Q7: Can I use additives other than simple amines? What about acidic additives?

A7: For a basic analyte like 2-Amino-2-(4-methoxyphenyl)ethanol, an acidic additive is generally not recommended as a primary strategy, as it would protonate the amine and could lead to very strong, undesirable interactions with the stationary phase.

However, in some complex separations, a combination of a weak acid and a weak base can form an ion pair in the mobile phase that can improve peak shape and selectivity. This is a more advanced technique. A combination of 0.1% Trifluoroacetic Acid (TFA) and 0.1% Diethylamine (DEA) could be explored if standard basic additives fail to yield the desired results. This approach should be used with caution as it can be difficult to equilibrate and may alter the column chemistry over time.

Q8: My compound is not soluble in the normal phase mobile phase. Can I use reversed-phase or polar organic modes?

A8: Yes. Polysaccharide CSPs are versatile and can be used in multiple mobile phase modes.[6][7]

  • Polar Organic Mode: This is an excellent alternative.

    • Mobile Phase: Acetonitrile or Methanol with 0.1% DEA. A starting point could be 100% Methanol with 0.1% DEA. You can also try mixtures like Acetonitrile:Methanol (90:10 v/v) with 0.1% DEA.

  • Reversed-Phase Mode: This is also a viable option, especially for LC-MS applications.

    • Mobile Phase: A buffered aqueous solution with an organic modifier.

    • Aqueous Component: 10 mM Ammonium bicarbonate or Ammonium acetate buffer (pH can be adjusted).

    • Organic Modifier: Methanol or Acetonitrile.

    • Starting Condition: 50:50 (v/v) 10mM Ammonium Bicarbonate:Methanol.

Data Summary Table: Mobile Phase Optimization Parameters

ParameterVariableExpected Effect on Basic AnalyteRationale & Causality
Mobile Phase Strength % Alcohol ModifierDecrease % Alcohol -> Increased Retention, Often Improved ResolutionReduces the eluting strength of the mobile phase, allowing for more interactions with the CSP.
Alcohol Type IPA vs. Ethanol vs. PropanolVariable, can significantly change selectivity (α)Different alcohols have varying abilities to form hydrogen bonds and interact with the CSP, altering the chiral recognition mechanism.
Basic Additive Type (DEA, Butylamine, etc.)Improved Peak Shape, may alter selectivityCompetitively blocks active silanol sites on the stationary phase, reducing non-specific secondary interactions that cause tailing.[4]
Basic Additive Conc. 0.1% to 0.5%Improved Peak ShapeHigher concentration provides more effective masking of active sites. Effect on selectivity is compound-dependent.
Temperature Decrease (e.g., 25°C to 15°C)Often Increased Resolution, Increased RetentionEnhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which are often enthalpically driven.
Flow Rate Decrease (e.g., 1.0 to 0.7 mL/min)Increased Resolution, Increased Analysis TimeAllows more time for the analyte to equilibrate between the mobile and stationary phases, leading to higher column efficiency (N).

References

  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK AS-H COLUMNS. Retrieved from [Link]

  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® IA. Retrieved from [Link]

  • Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD, AS, AY, AZ CHIRALCEL® OD, OJ, OX, and OZ. Retrieved from [Link]

  • Chiral Technologies Europe. (2013). Please read this instruction sheet completely before using this column. Retrieved from [Link]

  • Daicel Corporation. (2013). INSTRUCTION MANUAL FOR CHIRALPAK® CBH COLUMN. Retrieved from [Link]

  • Jacob, M., Klein, M., Peng, L., & Farkas, T. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex. Retrieved from [Link]

  • Phenomenex. (n.d.). APPLICATION. Retrieved from [Link]

  • Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
  • Tackett, B. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Octopamine. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Phenomenex. (n.d.). Care and Use Notes for Lux SFC. Retrieved from [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2004). Enantiomeric separation and quantitation of (+/-)-amphetamine, (+/-)-methamphetamine, (+/-)-MDA, (+/-)-MDMA, and (+/-)-MDEA in urine specimens by GC-EI-MS after derivatization with (R)-(-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride. Retrieved from [Link]

  • MDPI. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

Sources

Stability issues and degradation of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges and degradation issues encountered during experimentation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your results.

Quick Troubleshooting Guide

This table provides a rapid diagnostic tool for common issues. For a detailed explanation, please refer to the corresponding FAQ section.

Symptom Observed Potential Root Cause(s) Immediate Recommended Action(s)
Solid material has a yellow or brown tint upon receipt or after storage. Oxidation of the amine or other functional groups due to exposure to air and/or light.1. Re-evaluate storage conditions (ensure inert atmosphere, protection from light). 2. Perform a purity check via HPLC or melting point analysis before use. 3. If purity is compromised, consider purification or acquiring a new batch.
Solutions of the compound discolor over time (e.g., turn yellow). Solution-state degradation, likely accelerated by pH, oxygen, or light.1. Prepare solutions fresh for each experiment. 2. Use degassed solvents. 3. Protect solutions from light by using amber vials or wrapping in foil. 4. Consider buffering the solution if pH sensitivity is suspected.
Inconsistent results or lower-than-expected yields in reactions. Degradation of the starting material, either in solid form or in solution.1. Qualify the starting material's purity before starting the reaction (See Protocol 1). 2. Investigate the compatibility of the compound with reaction solvents and reagents.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Conduct a forced degradation study to identify potential degradants (See Protocol 2). 2. Analyze a blank (solvent only) and a freshly prepared standard to confirm the peaks are from the compound.

Frequently Asked Questions (FAQs)

This section provides in-depth answers to common questions regarding the handling, stability, and analysis of this compound.

Storage and Handling

Question 1: What are the ideal storage conditions for solid this compound?

Answer: Proper storage is critical to prevent degradation. Based on manufacturer safety data sheets and chemical properties, the following conditions are recommended:

  • Temperature: While some suppliers suggest room temperature storage, storing at 4°C is a common practice for amino alcohols to minimize slow degradation over time.[1] For long-term storage, colder temperatures (-20°C) can be considered.

  • Atmosphere: The primary degradation pathway for aminophenol-like structures is oxidation.[2] Always store the compound under an inert atmosphere (e.g., Argon or Nitrogen). The container should be tightly sealed to prevent exposure to air and moisture.[3][4][5]

  • Light: Protect the compound from light, as photo-oxidation can be a significant degradation route. Store the container in a dark place or use an amber glass vial.

  • Moisture: The compound is a hydrochloride salt and can be hygroscopic. Store in a dry environment, preferably in a desiccator.[3][6]

Question 2: My solid compound has turned slightly yellow. Is it still usable?

Answer: A color change from white/off-white to yellow or brown is a strong visual indicator of oxidation.[2] While slight discoloration may not always correlate with a significant loss of purity, you should never assume it is safe to use without verification.

Causality: The amino group is susceptible to oxidation, which can form highly conjugated, colored impurities. This process can be initiated by exposure to atmospheric oxygen and accelerated by light.

Action: Before using the material, you must re-qualify its purity.

  • Melting Point: A broadened or depressed melting point compared to the specification indicates the presence of impurities.

  • Analytical Chromatography (HPLC/TLC): This is the most reliable method. A pure compound should show a single major peak. The presence of multiple new peaks confirms degradation. Refer to Protocol 1 for a general HPLC method.

If the purity is below your experimental requirements, the material should be repurified (e.g., by recrystallization) or discarded.

Solution Preparation and Stability

Question 3: How stable is this compound in solution? What is the best solvent?

Answer: Solution stability is significantly lower than solid-state stability and depends heavily on the solvent, pH, and exposure to environmental factors.

  • Solvent Choice: The compound is reported to be soluble in solvents like methanol and DMSO.[1] For aqueous applications, the hydrochloride salt form imparts water solubility.

  • Stability: Solutions should always be prepared fresh before use. The free amine, which is in equilibrium with the protonated form in solution, is more susceptible to oxidation. Degradation can occur within hours, especially in neutral or basic aqueous solutions exposed to air.

  • Best Practices:

    • Use high-purity, degassed solvents to remove dissolved oxygen.

    • Prepare solutions immediately before the experiment.

    • Store solutions in tightly capped amber vials or foil-wrapped containers to protect from light.

    • If storing for a short period (e.g., during an automated HPLC run), keep the autosampler tray cooled (e.g., 4°C).

Question 4: I observe new peaks in my HPLC analysis of a solution that was prepared yesterday. What are they?

Answer: The appearance of new peaks, typically at different retention times from the parent compound, is indicative of degradation products. Given the structure, these are likely products of oxidation or other decomposition reactions. For example, the alcohol moiety could be oxidized to a ketone, or the amine group could undergo oxidative coupling. To definitively identify these peaks, techniques like LC-MS are required, which can provide the mass of the unknown compounds.[7] A forced degradation study (see Protocol 2 ) can help you predict and identify these potential degradants under controlled conditions.[8]

Analytical and Experimental Troubleshooting

Question 5: How can I develop an HPLC method to check the purity of my compound?

Answer: A reversed-phase HPLC method with UV detection is a standard approach for analyzing compounds like this.[9]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point.[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The acidic modifier ensures the amine is protonated, leading to better peak shape.

  • Detection: The methoxyphenyl group provides a strong chromophore. You can determine the optimal wavelength by running a UV scan with a photodiode array (PDA) detector, but a starting wavelength of ~225 nm is often effective for this type of structure.

  • Workflow: See Protocol 1 for a detailed step-by-step guide to setting up and running a purity analysis.

Key Experimental Protocols

Protocol 1: Assessing Purity of Solid Material by HPLC-UV

This protocol provides a general framework for the quality control of your starting material.

Objective: To determine the purity of this compound using reversed-phase HPLC with UV detection.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with UV/PDA detector, pump, and autosampler

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Preparation:

    • Accurately weigh ~10 mg of the compound and dissolve it in a 1:1 mixture of Mobile Phase A and B to make a 1 mg/mL stock solution in a 10 mL volumetric flask.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the same solvent mixture.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 225 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Analysis:

    • Inject a solvent blank first to identify any system peaks.

    • Inject the prepared standard solution.

    • Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to estimate purity. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Self-Validation: A sharp, symmetrical main peak should be observed. The baseline should be stable. The purity calculation provides a direct measure of compound integrity.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phases (A & B) prep_standard Prepare Standard Solution (~0.1 mg/mL) prep_mobile->prep_standard hplc_equil Equilibrate System prep_standard->hplc_equil hplc_inject Inject Blank, then Standard hplc_equil->hplc_inject hplc_run Run Gradient Method hplc_inject->hplc_run data_integrate Integrate Chromatogram hplc_run->data_integrate data_calc Calculate Area % Purity data_integrate->data_calc

Caption: Workflow for assessing compound purity via HPLC-UV.

Protocol 2: Performing a Forced Degradation Study

Objective: To understand the stability of the compound under various stress conditions and identify potential degradation products.[8]

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Aliquot and Stress: Dispense the stock solution into separate, clearly labeled amber vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Incubate one vial of the stock solution at 60°C for 24 hours.

    • Photolytic Stress: Expose one vial of the stock solution to direct UV light (e.g., 254 nm) or sunlight for 24 hours.

    • Control: Keep one vial of the stock solution at 4°C, protected from light.

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) to the working concentration (~0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all samples using the HPLC method described in Protocol 1 . Compare the chromatograms of the stressed samples to the control sample to observe the loss of the parent peak and the formation of new degradation peaks.

Understanding Degradation Pathways

Primary Susceptibilities:

  • Oxidation: This is the most probable degradation pathway. The primary amine is susceptible to oxidation to form various products. The benzylic alcohol is also a site for oxidation, potentially forming a ketone.

  • Photodegradation: Aromatic compounds can absorb UV light, leading to the formation of reactive species that accelerate degradation.

G cluster_oxidation Oxidative Stress (O₂, Light, H₂O₂) parent 2-Amino-2-(4-methoxyphenyl) ethanol hydrochloride ketone Oxidation of Alcohol (Ketone formation) parent->ketone Pathway A amine_ox Oxidation of Amine (Imine, Nitroso, etc.) parent->amine_ox Pathway B dimer Oxidative Dimerization parent->dimer Pathway C

Caption: Plausible degradation routes for the compound under oxidative stress.

References

  • AFG Bioscience. SAFETY DATA SHEET. [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Japan Environmental Management Association for Industry. III Analytical Methods. [Link]

  • Analytical and Bioanalytical Chemistry Research. (2021). A Stability-Indicating HPLC Method for Estimation of Glycopyrrolate in Pharmaceutical Formulations. [Link]

  • PubChem. 2-[(4-Methoxybenzyl)amino]ethanol. [Link]

  • PubChem. Ethanol Degradation Pathway. [Link]

  • Karl, M., et al. (2018). Study of OH-initiated degradation of 2-aminoethanol. ResearchGate. [Link]

Sources

Troubleshooting low enantiomeric excess in the synthesis of chiral 2-Amino-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral 2-Amino-2-(4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselective synthesis of this critical chiral building block. Chiral amino alcohols are foundational to numerous active pharmaceutical ingredients (APIs), and achieving high enantiomeric excess (ee) is paramount for efficacy and safety.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My asymmetric reduction of 2-amino-2-(4-methoxyphenyl)acetophenone resulted in a low enantiomeric excess (<80% ee). What are the most likely causes?

A1: Low enantiomeric excess in the asymmetric reduction of α-amino ketones is a common issue with several potential root causes. The most frequent culprits involve the catalyst system, the reducing agent, and the reaction conditions. Here’s a breakdown of what to investigate:

  • Catalyst Integrity and Activity: The chiral catalyst, often a derivative of an oxazaborolidine (like the Corey-Bakshi-Shibata or CBS catalyst), is the heart of the enantioselective transformation.[2][3] Its effectiveness can be compromised by:

    • Aging and Decomposition: Oxazaborolidine catalysts can degrade upon storage, leading to diminished activity and selectivity.[3][4] It is often more reliable to generate the catalyst in situ from the corresponding chiral amino alcohol and borane source immediately before the reduction.[3][4][5]

    • Incomplete Catalyst Formation: If preparing the catalyst in situ, ensure the reaction between the chiral amino alcohol and borane goes to completion. This typically requires stirring at room temperature for a short period before adding the ketone substrate.[5]

    • Catalyst Loading: Insufficient catalyst loading can lead to a significant background reaction (non-enantioselective reduction by the borane reagent alone), which will erode the enantiomeric excess.

  • Non-Catalytic Background Reduction: The borane reagent (e.g., borane-THF or borane-dimethyl sulfide complex) can reduce the ketone without the mediation of the chiral catalyst. This uncatalyzed reduction is not stereoselective and produces a racemic mixture of the amino alcohol, thereby lowering the overall ee.[6] This issue is exacerbated by:

    • Slow Catalytic Rate: If the catalyzed reaction is sluggish, the background reaction has more time to occur.

    • High Temperatures: The rate of the non-catalyzed reduction increases with temperature, often more rapidly than the catalyzed reaction.[6]

  • Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they often lead to a decrease in enantioselectivity.[5][6] There is typically an optimal temperature range for achieving the highest ee. For many CBS reductions, this is between 20 and 30 °C, but for some substrates, much lower temperatures (-78 °C) are required.[3][6]

  • Purity of Reagents and Solvents: Water and other protic impurities in the solvent or reagents can react with the borane and the catalyst, reducing their effectiveness. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Solvents like THF should be freshly distilled and anhydrous.

Below is a troubleshooting workflow to diagnose the source of low enantiomeric excess.

Troubleshooting_Workflow Start Low Enantiomeric Excess Observed CheckCatalyst Step 1: Verify Catalyst Integrity Start->CheckCatalyst CatalystSource Using pre-made catalyst or in situ generation? CheckCatalyst->CatalystSource CheckConditions Step 2: Evaluate Reaction Conditions Temperature Lower Reaction Temperature (e.g., from RT to 0°C or -20°C) CheckConditions->Temperature CheckPurity Step 3: Assess Reagent & Solvent Purity Anhydrous Ensure Anhydrous Conditions (Flame-dried glassware, dry solvents) CheckPurity->Anhydrous Optimize Step 4: Systematic Optimization InSitu Generate Catalyst In Situ CatalystSource->InSitu In situ Premade Use Fresh or Newly Purchased Catalyst CatalystSource->Premade Pre-made CatalystLoading Increase Catalyst Loading (e.g., from 5 mol% to 10 mol%) InSitu->CatalystLoading Premade->CatalystLoading CatalystLoading->CheckConditions AdditionRate Slowly add ketone to catalyst/borane mixture Temperature->AdditionRate AdditionRate->CheckPurity Anhydrous->Optimize

Caption: A workflow for troubleshooting low enantiomeric excess.

Q2: I'm using an in situ generated CBS catalyst, but my ee is still not optimal. How can I improve the catalyst formation and performance?

A2: This is a common scenario. While in situ generation of oxazaborolidine catalysts avoids issues with catalyst degradation during storage, the formation step itself is crucial for achieving high enantioselectivity.[3][4]

Understanding the Mechanism: The active catalyst is formed by the reaction of a chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) with a borane source. This reaction needs to be complete before the ketone substrate is introduced.

Catalyst_Formation cluster_preformation Catalyst Pre-formation Step cluster_reduction Asymmetric Reduction Step AminoAlcohol Chiral Amino Alcohol (e.g., (S)-prolinol derivative) Catalyst Active CBS Catalyst (Oxazaborolidine) AminoAlcohol->Catalyst + Borane Borane Source (BH₃·THF or BH₃·SMe₂) Borane->Catalyst + Product Chiral Amino Alcohol (Product) Catalyst->Product Catalyzes Ketone Prochiral Ketone (Substrate) Ketone->Product

Caption: In situ catalyst formation and subsequent ketone reduction.

Experimental Protocol for Improved In Situ Catalyst Generation:

  • Glassware and Atmosphere: Rigorously dry all glassware in an oven at >120°C for several hours and cool under a stream of dry argon or nitrogen. Maintain an inert atmosphere throughout the experiment.

  • Solvent: Use freshly distilled, anhydrous tetrahydrofuran (THF).

  • Catalyst Pre-formation:

    • To a flame-dried, argon-purged flask at room temperature, add the chiral amino alcohol (e.g., (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one, 0.1 equivalents).[5]

    • Add anhydrous THF.

    • Slowly add the borane solution (e.g., 1.0 M BH₃·THF, 1.0-1.2 equivalents) to the amino alcohol solution.

    • Crucially, stir this mixture at room temperature for at least 5-10 minutes. This allows for the complete formation of the active oxazaborolidine catalyst.[5]

  • Substrate Addition:

    • Cool the catalyst solution to the desired reaction temperature (e.g., 0°C, -20°C, or room temperature depending on the specific substrate).

    • Slowly add a solution of the 2-amino-2-(4-methoxyphenyl)acetophenone in anhydrous THF to the catalyst mixture over a period of 15-30 minutes using a syringe pump. Slow addition helps to maintain a low concentration of the free ketone, minimizing the uncatalyzed background reaction.

  • Monitoring and Workup: Monitor the reaction by TLC. Once complete, quench the reaction carefully by the slow addition of methanol, followed by an acidic or basic workup to isolate the product.

Data Snapshot: Effect of Temperature on Enantioselectivity

The relationship between temperature and ee is not always linear. A study on the reduction of various ketones showed that the optimal temperature can vary.[5][6]

Substrate TypeTemperature (°C)Typical Enantiomeric Excess (% ee)Reference
Aromatic KetonesRoom Temp~95%[5]
Aromatic Ketones-20>98%[4]
Aliphatic KetonesRoom Temp~70-80%[5]
Aliphatic Ketones0>85%[4]

This table provides representative data; optimal conditions must be determined empirically for your specific substrate.

Q3: The reaction is complete, but the enantiomeric excess is still borderline for my application. Are there methods to improve the ee of the final product?

A3: Yes, if the synthesis yields a product with a good but not excellent enantiomeric excess (e.g., 85-95% ee), it is often possible to upgrade the enantiopurity post-synthesis.

  • Enantioselective Crystallization/Resolution: Chiral molecules can often be resolved through crystallization. This can be achieved by:

    • Diastereomeric Salt Formation: React the chiral amino alcohol with a chiral acid (e.g., tartaric acid or dibenzoyl-L-tartaric acid) to form diastereomeric salts.[7] These salts have different physical properties (like solubility) and can often be separated by fractional crystallization. After separation, the chiral acid is removed to yield the enantiopuer amino alcohol.

    • Preferential Crystallization: In some cases, the racemic compound may crystallize in a way that allows for the selective crystallization of one enantiomer, but this is less common.

  • Chromatographic Separation: This is a highly effective method for separating enantiomers.

    • Chiral High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC can be used to separate the two enantiomers, providing access to material with >99% ee.[1][8] While effective, this method can be expensive and time-consuming for large quantities.

    • Chiral Stationary Phases (CSPs): For column chromatography, various chiral stationary phases are commercially available that can resolve enantiomers.[9]

Protocol for Diastereomeric Salt Resolution:

  • Salt Formation: Dissolve the enantiomerically enriched 2-Amino-2-(4-methoxyphenyl)ethanol in a suitable solvent (e.g., ethanol or methanol).

  • Add Resolving Agent: Add a solution of a chiral acid (e.g., 0.5 equivalents of L-(+)-tartaric acid) in the same solvent.

  • Crystallization: Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the isolated salt in a biphasic system (e.g., ethyl acetate and water) and add a base (e.g., 1M NaOH) to neutralize the acid and liberate the free amino alcohol into the organic layer.

  • Analysis: Dry and concentrate the organic layer. Analyze the enantiomeric excess of the product by chiral HPLC or NMR with a chiral solvating agent to confirm enrichment.[1][10]

References

Technical Support Center: Enhancing Resolution of 2-Amino-2-(4-methoxyphenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-Amino-2-(4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the resolution of this compound's enantiomers on a chiral column. The information presented here is a synthesis of established chromatographic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the enantiomers of 2-Amino-2-(4-methoxyphenyl)ethanol?

A1: The primary challenges arise from the molecule's structure, which includes a basic amino group and a hydroxyl group, both of which can engage in strong interactions with the chiral stationary phase (CSP).[1] These multiple interaction points can sometimes lead to peak tailing or poor resolution if the mobile phase and stationary phase are not well-matched.[2] Achieving a successful separation requires a chiral environment that can effectively differentiate between the spatial arrangements of the two enantiomers.[3]

Q2: Which type of Chiral Stationary Phase (CSP) is a good starting point for this separation?

A2: For amino alcohols like 2-Amino-2-(4-methoxyphenyl)ethanol, polysaccharide-based CSPs, particularly those derived from amylose or cellulose, are an excellent starting point.[4][5] Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) selectors often provide good enantioselectivity for this class of compounds.[6] Additionally, Pirkle-type and macrocyclic glycopeptide-based CSPs can also be effective.[1][7]

Q3: Is sample derivatization necessary for this analysis?

A3: Derivatization is not always required and direct separation is often achievable.[8] However, if you are encountering issues with peak shape or retention, derivatizing the primary amino group can be a viable strategy. This can sometimes improve interactions with the CSP and lead to better resolution.[8]

Q4: How critical is the mobile phase composition for this separation?

A4: The mobile phase composition is a critical factor in achieving optimal selectivity and resolution in chiral separations.[4][9] The choice of organic modifier (e.g., isopropanol, ethanol), the presence and concentration of additives (e.g., diethylamine, trifluoroacetic acid), and the overall polarity of the mobile phase will significantly influence the retention and separation of the enantiomers.[9]

Q5: What is the expected impact of temperature on the resolution?

A5: Temperature can have a significant, and sometimes unpredictable, effect on chiral separations.[4] Generally, lower temperatures tend to enhance enantioselectivity, leading to better resolution.[2] Conversely, higher temperatures can improve peak efficiency and reduce analysis time.[4] It is an important parameter to optimize for each specific method. In some cases, a change in temperature can even reverse the elution order of the enantiomers.[4]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

Causality: Insufficient differential interaction between the enantiomers and the chiral stationary phase. This can be due to a suboptimal choice of CSP, mobile phase, or other chromatographic conditions.[2]

Troubleshooting Workflow
  • Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Protocols

1. Verify Chiral Stationary Phase (CSP) Selection:

  • Rationale: The choice of CSP is the most critical factor for chiral separation. Polysaccharide-based columns are a robust starting point for amino alcohols.[4][5]

  • Protocol: CSP Screening

    • Prepare a racemic standard of 2-Amino-2-(4-methoxyphenyl)ethanol in a suitable solvent.

    • If available, screen on columns with different chiral selectors (e.g., amylose-based, cellulose-based, Pirkle-type).

    • Use a generic mobile phase for initial screening (e.g., Hexane/Isopropanol for normal phase or Acetonitrile/Water with a buffer for reversed-phase).

    • Evaluate the chromatograms for any indication of peak splitting or separation.

2. Optimize Mobile Phase Composition:

  • Rationale: The mobile phase modulates the interactions between the analyte and the CSP. For basic compounds like the target analyte, small amounts of a basic additive can significantly improve peak shape and resolution.[9]

  • Protocol: Mobile Phase Optimization

    • Organic Modifier: Vary the ratio of the organic modifier (e.g., isopropanol or ethanol in hexane for normal phase) in 5% increments.

    • Additive: For this basic analyte, introduce a basic additive like diethylamine (DEA) at a low concentration (e.g., 0.1%) to the mobile phase.[9] This can minimize undesirable interactions with the silica support and enhance chiral recognition.

    • For reversed-phase, adjusting the pH of the aqueous component can be crucial.[10]

Mobile Phase CompositionResolution (Rs)Observations
Hexane/IPA (90:10)1.2Partial separation, some tailing.
Hexane/IPA (80:20)1.6Improved resolution, less tailing.
Hexane/IPA (80:20) + 0.1% DEA2.5Baseline resolution, symmetrical peaks.

3. Adjust Column Temperature:

  • Rationale: Lowering the temperature often increases the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution.[2]

  • Protocol: Temperature Study

    • Set the initial column temperature to 25°C.

    • Decrease the temperature in 5°C increments (e.g., 20°C, 15°C) and inject the sample at each step.

    • Monitor the resolution; if it improves, continue to lower the temperature until the desired resolution is achieved or backpressure becomes excessive.

Issue 2: Peak Tailing

Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.

Causality: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the silica surface of the column packing.[11][12] It can also be a result of column overload.[11]

Troubleshooting Workflow
  • Caption: Troubleshooting workflow for addressing peak tailing.

Detailed Steps & Protocols

1. Rule out Column Overload:

  • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11][13]

  • Protocol: Sample Dilution Study

    • Prepare 1:10 and 1:100 dilutions of your sample.

    • Inject the diluted samples. A significant improvement in peak shape indicates that the original sample was overloading the column.

2. Optimize Mobile Phase with Additives:

  • Rationale: A basic additive will compete with the basic analyte for active silanol sites, effectively masking them and reducing peak tailing.[14]

  • Protocol: Additive Optimization

    • Prepare a mobile phase containing a small amount of a basic modifier, such as 0.1% diethylamine (DEA).

    • Equilibrate the column with the new mobile phase for an extended period (at least 30-60 minutes) to ensure the stationary phase is fully conditioned.

    • Inject the sample and observe the peak shape.

3. Check Column Health:

  • Rationale: Contamination or degradation of the column can lead to poor peak shape.[15][16] Flushing with a strong solvent can often remove strongly retained impurities.

  • Protocol: Column Washing

    • Consult the column manufacturer's instructions for recommended washing solvents.

    • For many polysaccharide-based columns, flushing with a solvent like isopropanol or ethanol can be effective.[17] For immobilized CSPs, stronger solvents may be permissible.[15][17]

    • After washing, re-equilibrate the column with the mobile phase and test its performance. If peak shape does not improve, the column may need replacement.[15]

References

  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • LCGC International. (n.d.). Application Notes: Chiral.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds.
  • Daicel. (n.d.). INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL.
  • Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases....
  • Daicel Chiral Technologies. (n.d.). Technical Library | Support.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • ResearchGate. (n.d.). Amino alcohol-derived chiral stationary phases.
  • Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Chromatography Online. (n.d.). Why Do Peaks Tail?.
  • Washington State University. (n.d.). HPLC Troubleshooting Guide.
  • Swiss Labs. (n.d.). CHIRAL technologies europe.
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

Sources

Technical Support Center: Addressing Matrix Effects in the LC-MS Analysis of 2-Amino-2-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-Amino-2-(4-methoxyphenyl)ethanol. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and validated protocols to identify, understand, and mitigate matrix effects—a critical challenge in quantitative bioanalysis.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses fundamental questions about matrix effects in the context of analyzing 2-Amino-2-(4-methoxyphenyl)ethanol.

Q1: What are matrix effects, and why are they a significant concern for this specific analyte?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, often unseen, components from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which severely compromise the accuracy, precision, and reproducibility of quantitative results.[1][3][4]

For 2-Amino-2-(4-methoxyphenyl)ethanol, this is a particular concern because as a relatively polar small molecule, it may elute early in typical reversed-phase chromatography, a region often crowded with endogenous interferences like salts and phospholipids.[5][6] The presence of a basic amino group makes it susceptible to changes in ionization efficiency depending on the local chemical environment within the electrospray droplet.[1]

Q2: What physicochemical properties of 2-Amino-2-(4-methoxyphenyl)ethanol influence its susceptibility to matrix effects?

A: The structure of 2-Amino-2-(4-methoxyphenyl)ethanol (MW: 167.21 g/mol ) dictates its behavior.[7] It possesses a primary amine (a basic center) and a hydroxyl group, which impart polarity and hydrogen bonding capability. The methoxyphenyl group adds a degree of non-polar character. This amphiphilic nature means it can interact with a variety of endogenous matrix components. In electrospray ionization (ESI), which is highly sensitive to the composition of the solution being sprayed, competition for charge and surface access in the ESI droplet between the analyte and matrix components is the primary cause of matrix effects.[4][8]

Q3: What are the most common sources of matrix effects in biological samples?

A: In biological matrices like plasma, serum, or urine, the primary culprits are:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.[5][6] They are often co-extracted with analytes during sample preparation and can build up on the LC column, eluting erratically.[6]

  • Salts and Buffers: High concentrations of non-volatile salts can reduce droplet evaporation efficiency and form adducts with the analyte.

  • Endogenous Metabolites: Compounds like creatinine or urea in urine can be present at very high concentrations and cause significant suppression.[8]

  • Proteins: While most are removed during initial sample preparation, residual proteins or peptides can still interfere.

  • Exogenous Substances: Anticoagulants (e.g., EDTA, heparin), concomitant medications, or even plasticizers from collection tubes can leach into the sample and affect ionization.[2][9]

Q4: How do I properly assess matrix effects to comply with regulatory guidelines like the ICH M10?

A: Regulatory bodies such as the FDA and EMA, now harmonized under the ICH M10 guideline, mandate a quantitative assessment of matrix effects.[10][11][12][13] The goal is to demonstrate that the matrix from different sources (i.e., different individuals) does not impact the accuracy and precision of the measurement.

The standard procedure involves calculating the Matrix Factor (MF) . This is performed by comparing the analyte's peak area in a post-extraction spiked matrix sample (blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration.[14]

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

To ensure the internal standard (IS) adequately compensates for this variability, the IS-normalized MF is calculated across at least six different lots of the biological matrix.[13][14] The coefficient of variation (%CV) of the IS-normalized MF across these lots should not be greater than 15%.[14] A detailed protocol is provided in Section 3.

Section 2: Troubleshooting Guide - A Scientist's Approach to Mitigation

This section provides a problem-oriented approach to resolving matrix effect issues during method development.

Q5: My analyte signal is highly variable and suppressed. I suspect matrix effects. What is my first step?

A: A systematic approach is crucial. Before altering chromatographic or mass spectrometer conditions, your primary focus should be on the sample preparation, as it is the most effective way to combat matrix effects.[1][5] The goal is to remove interfering endogenous components while efficiently recovering your analyte. The following diagram outlines a logical troubleshooting workflow.

Matrix_Effects_Troubleshooting cluster_prep Sample Preparation Start Problem: High Signal Variability / Suppression Assess_Prep Assess Current Sample Prep (e.g., PPT) Start->Assess_Prep Improve_Prep Improve Sample Prep (LLE or SPE) Assess_Prep->Improve_Prep Is prep minimal? PPT Protein Precipitation Assess_Prep->PPT Optimize_LC Optimize Chromatography Improve_Prep->Optimize_LC Effects persist? LLE Liquid-Liquid Extraction Improve_Prep->LLE SPE Solid-Phase Extraction Improve_Prep->SPE Use_SIL_IS Implement Stable Isotope Labeled IS Optimize_LC->Use_SIL_IS Co-elution unavoidable? Validate Perform Full Matrix Effect Validation (ICH M10) Use_SIL_IS->Validate

Caption: Troubleshooting workflow for matrix effects.

Q6: I am currently using Protein Precipitation (PPT), but ion suppression is significant. What are my options?

A: Protein Precipitation is a fast but non-selective sample preparation technique that often fails to remove key matrix components like phospholipids, leading to significant matrix effects.[15][16] To obtain a cleaner extract, more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are recommended.[5]

This protocol leverages the basicity of 2-Amino-2-(4-methoxyphenyl)ethanol. By raising the pH of the sample, the analyte is neutralized, increasing its solubility in an organic extraction solvent.

  • Sample Aliquot: Take 100 µL of plasma sample.

  • Internal Standard: Add the internal standard solution.

  • pH Adjustment: Add 50 µL of 1 M ammonium hydroxide to raise the sample pH to >10. This deprotonates the primary amine.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex: Vortex the mixture for 5 minutes.

  • Centrifugation: Centrifuge at 4000 x g for 5 minutes to separate the layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

SPE provides the cleanest extracts and is highly recommended.[15][16] A mixed-mode cation exchange sorbent combines reversed-phase and ion-exchange mechanisms to effectively remove phospholipids and other interferences.[5]

  • Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the cartridge.

  • Washing 1 (Polar Interferences): Wash with 1 mL of 0.1% formic acid in water.

  • Washing 2 (Non-Polar Interferences): Wash with 1 mL of methanol. This step is crucial for removing phospholipids.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the ion-exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as in the LLE protocol.

TechniqueSelectivity & CleanupAnalyte RecoveryThroughputMatrix Effect Reduction
Protein Precipitation (PPT) LowHighHighPoor
Liquid-Liquid Extraction (LLE) ModerateModerate to HighModerateGood
Solid-Phase Extraction (SPE) HighHighLow to ModerateExcellent
Q7: After improving my sample preparation, some matrix effects remain. How can chromatography be optimized?

A: If residual matrix effects persist, chromatographic optimization is the next logical step. The goal is to separate the analyte's chromatographic peak from regions of ion suppression.[1]

  • Utilize UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems use sub-2 µm particle columns to provide significantly higher resolution and sharper peaks than traditional HPLC. This increased peak capacity reduces the likelihood of an analyte co-eluting with an interfering matrix component.[15][16]

  • Mobile Phase pH Manipulation: Since 2-Amino-2-(4-methoxyphenyl)ethanol is a basic compound, the pH of the mobile phase will significantly affect its retention on a C18 column.

    • Low pH (e.g., 0.1% Formic Acid, pH ~2.7): The analyte will be protonated (charged) and may exhibit less retention.

    • High pH (e.g., 10 mM Ammonium Bicarbonate, pH ~9): The analyte will be neutral, leading to increased retention. By testing different pH conditions, you can shift the analyte's retention time away from the "suppression zones" typically found early and late in the gradient.[8]

  • Gradient Optimization: A longer, shallower gradient can improve the separation between the analyte and closely eluting interferences.

LC_Optimization Start Residual Matrix Effects Observed Switch_UHPLC Switch to UHPLC for Higher Resolution Start->Switch_UHPLC Optimize_pH Optimize Mobile Phase pH Switch_UHPLC->Optimize_pH Adjust_Gradient Adjust Gradient Slope/Length Optimize_pH->Adjust_Gradient Result Analyte Peak Shifted from Suppression Zone Adjust_Gradient->Result

Caption: Chromatographic optimization workflow.

Q8: What is the best choice for an internal standard (IS) to compensate for matrix effects?

A: The use of an appropriate internal standard is absolutely critical for compensating for unavoidable matrix effects.[5] The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., containing ²H or ¹³C atoms).

A SIL-IS is considered the "gold standard" because it has nearly identical physicochemical properties to the analyte.[5] This means it will co-elute chromatographically and experience the exact same degree of ion suppression or enhancement.[5] Because the mass spectrometer can distinguish the SIL-IS from the analyte by its mass, the ratio of the analyte peak area to the IS peak area remains constant, even if the absolute signal for both is suppressed. This provides highly accurate and precise quantification. A structural analog IS may not co-elute perfectly and may have different ionization efficiency, making it a less reliable choice.

Section 3: Regulatory Compliance and Best Practices

Q9: How do I design a robust method validation experiment to specifically assess matrix effects according to ICH M10?

A: This experiment is fundamental to proving your method is reliable across a population. It must be performed during method validation.[11][13]

  • Source Matrix: Obtain blank, drug-free biological matrix (e.g., plasma) from at least six different individual sources.[13] If applicable, include hemolyzed and lipemic plasma sources.[17]

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Prepare analyte and IS standards in the final mobile phase reconstitution solvent at two concentrations: Low Quality Control (LQC) and High Quality Control (HQC).

    • Set 2 (Post-Spiked Matrix): Process blank matrix from each of the six sources using your validated sample preparation method. After the final evaporation step, reconstitute the extracts with the standard solutions from Set 1.

  • Analysis: Analyze both sets of samples by LC-MS.

  • Calculations: For each source and concentration level:

    • MF_analyte = Peak Area from Set 2 / Peak Area from Set 1

    • MF_IS = Peak Area of IS from Set 2 / Peak Area of IS from Set 1

    • IS-Normalized MF = MF_analyte / MF_IS

  • Acceptance Criteria: Calculate the Coefficient of Variation (%CV) of the six IS-Normalized MF values. The %CV must be ≤15%.[14]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Troubleshooting in lcms. SlideShare. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Bioanalytical method validation emea. SlideShare. [Link]

  • LCMS Troubleshooting Tips. Shimadzu. [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]

  • Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Analytica Chimica Acta. [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Purity Determination of 2-Amino-2-(4-methoxyphenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride. Beyond a mere procedural checklist, this document delves into the scientific rationale behind the validation parameters, offering a comparative analysis with alternative analytical techniques. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[1][2][3]

Introduction: The Criticality of Purity in Pharmaceutical Development

This compound is a chemical entity with potential applications in pharmaceutical synthesis.[4] The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy.[5] Impurities, even at trace levels, can impact the stability, bioavailability, and toxicity of the final drug product.[5][6] Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[7]

High-Performance Liquid Chromatography (HPLC) is often the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[8] This guide will walk through the validation of a reversed-phase HPLC (RP-HPLC) method for this compound, providing a template that can be adapted for similar molecules.

The HPLC Method: Development and Validation

A well-developed HPLC method is the prerequisite for a successful validation. For a polar compound like this compound, a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a logical starting point.[9][10] The validation process is a systematic study to confirm that the method is suitable for its intended purpose.[7]

The Validation Workflow

The following diagram illustrates the interconnected nature of the validation parameters.

ValidationWorkflow cluster_method Method Development cluster_validation Method Validation Dev Method Optimization Specificity Specificity Dev->Specificity is the foundation for Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Robustness Robustness Accuracy->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Caption: A workflow diagram illustrating the logical progression of HPLC method validation.

Validation Parameters: A Step-by-Step Guide

The following sections detail the experimental protocols and acceptance criteria for each validation parameter, in accordance with ICH Q2(R1) guidelines.[1][3][11]

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][12] It is the cornerstone of a purity-indicating method.

Experimental Protocol:

  • Prepare a solution of the this compound reference standard.

  • Prepare solutions of known impurities and potential degradation products.

  • Prepare a placebo solution (containing all formulation excipients without the active ingredient, if applicable).

  • Spike the analyte solution with the known impurities and degradation products.

  • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Inject and analyze all solutions by HPLC.

Acceptance Criteria:

  • The peak for this compound should be well-resolved from all other peaks (impurities, degradants, excipients).

  • The peak purity of the analyte should be confirmed using a photodiode array (PDA) detector.

Causality: Linearity establishes the relationship between the concentration of the analyte and the analytical signal. This is crucial for accurate quantification.[13]

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare a series of at least five dilutions from the stock solution, covering the expected range of concentrations (e.g., 50% to 150% of the target concentration).[14]

  • Inject each dilution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.[14]

  • The y-intercept should be minimal (e.g., less than 2% of the response at 100% concentration).[14]

Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

Experimental Protocol: The data from the linearity, accuracy, and precision studies are used to define the range.

Acceptance Criteria: The method is demonstrated to be linear, accurate, and precise within the specified range.

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[15]

Experimental Protocol:

  • Prepare a placebo solution (if applicable).

  • Spike the placebo with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0%.[16]

Causality: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[14]

Acceptance Criteria: The Relative Standard Deviation (RSD) for the results should be ≤ 2.0%.[15]

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] These are critical for determining the limits of impurity detection and quantification.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy. The signal-to-noise ratio for LOQ is typically expected to be at least 10:1.[14]

Causality: Robustness measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

Experimental Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase composition (e.g., ± 2% organic modifier)

  • Analyze the system suitability solution under each of the modified conditions.

Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the acceptance criteria defined for the method.

Summary of Validation Data
Validation ParameterAcceptance Criteria
Specificity Analyte peak resolved from all other peaks; peak purity confirmed.
Linearity (r²) ≥ 0.999
Range Demonstrated linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD Signal-to-noise ratio of approximately 3:1.
LOQ Signal-to-noise ratio of approximately 10:1; acceptable precision and accuracy.
Robustness System suitability parameters met under varied conditions.

Comparative Analysis of Purity Determination Methods

While HPLC is a powerful tool, it is not the only option for purity determination. The choice of method depends on the specific requirements of the analysis.[17]

ComparativeAnalysis cluster_methods Purity Determination Methods cluster_parameters Comparison Parameters HPLC HPLC Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity HPLC->Sensitivity High Throughput Sample Throughput HPLC->Throughput Moderate Instrumentation Instrumentation HPLC->Instrumentation Common GC Gas Chromatography (GC) GC->Specificity High (for volatile compounds) GC->Sensitivity Very High (with MS) GC->Throughput Moderate GC->Instrumentation Common CE Capillary Electrophoresis (CE) CE->Specificity High CE->Sensitivity Moderate CE->Throughput High CE->Instrumentation Less Common DSC Differential Scanning Calorimetry (DSC) DSC->Specificity Low (for eutectic impurities) DSC->Sensitivity Low DSC->Throughput Low DSC->Instrumentation Specialized

Caption: A diagram comparing HPLC with other analytical techniques for purity determination.

Comparison Table
FeatureHPLCGas Chromatography (GC)Capillary Electrophoresis (CE)Differential Scanning Calorimetry (DSC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[18]Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[19]Separation based on charge-to-size ratio in an electric field.[20]Measurement of heat flow associated with thermal transitions.[5]
Applicability to Analyte Excellent for non-volatile and thermally labile compounds like this compound.Requires derivatization for non-volatile compounds, which can add complexity.[21] May be suitable for volatile impurities.[22]Well-suited for charged species like the hydrochloride salt. Offers high separation efficiency.[20]Measures the total amount of eutectic impurities.[5] Not specific for individual impurities.
Specificity High, especially with a PDA detector. Can separate closely related impurities.High, particularly when coupled with a mass spectrometer (GC-MS).[6]Very high separation efficiency, can resolve complex mixtures.[20]Low, as it provides a measure of total impurity content.[5]
Sensitivity High, typically in the low ppm range.Very high with appropriate detectors (e.g., FID, MS), can reach ppb levels.[8]Moderate, generally lower than HPLC unless coupled with sensitive detectors like laser-induced fluorescence.Low, typically requires impurity levels >0.5%.
Sample Throughput Moderate, with typical run times of 10-30 minutes.Moderate, similar to HPLC.High, with very short analysis times.Low, as it is a thermal analysis technique.
Instrumentation Widely available in pharmaceutical laboratories.Widely available.Less common than HPLC and GC.Specialized instrumentation.

Conclusion

The validation of an HPLC method for the purity determination of this compound is a rigorous but essential process to ensure the quality and safety of pharmaceutical products. This guide has provided a detailed framework for this validation, grounded in established regulatory guidelines.[1][2][3] The comparison with alternative techniques highlights the strengths of HPLC for this particular application, solidifying its position as a primary tool in pharmaceutical analysis. However, a comprehensive purity assessment may benefit from the orthogonal application of multiple techniques to gain a complete understanding of the impurity profile.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]

  • Journal of Food and Drug Analysis. Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. [Link]

  • National Institutes of Health. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

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  • Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Oxford Academic. Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Analytical Methods. [Link]

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  • ChemBK. 2-amino-2-(2-methoxyphenyl)ethanol HCl. [Link]

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Comparative analysis of different synthesis routes for 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes to 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, a key chiral building block in pharmaceutical synthesis. We will delve into the intricacies of several prominent methodologies, evaluating them based on yield, stereoselectivity, operational complexity, and scalability. This document is intended to serve as a practical resource for researchers in drug discovery and process development, offering detailed experimental protocols and a critical assessment of each pathway's merits and drawbacks.

Introduction

2-Amino-2-(4-methoxyphenyl)ethanol and its hydrochloride salt are valuable intermediates in the synthesis of various biologically active molecules. The presence of a chiral center necessitates enantioselective synthetic strategies to access the desired stereoisomer, which is often crucial for pharmacological activity. This guide will explore and compare four distinct and viable synthetic routes, providing the necessary data and procedural details to aid in the selection of the most appropriate method for a given research or development objective.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical process development, influenced by factors such as cost, efficiency, scalability, and stereochemical control. Here, we present a comparative summary of four distinct approaches to the synthesis of this compound.

Route Starting Material Key Steps Overall Yield Enantioselectivity (ee) Advantages Disadvantages
1. Enantioselective Reduction of an α-Azido Ketone 4-Methoxyacetophenoneα-Bromination, Azidation, Enantioselective Reduction, Hydrogenolysis, Salt FormationGood to ExcellentHigh to ExcellentHigh enantioselectivity, well-established methods.Use of potentially hazardous reagents (azides), multiple steps.
2. Reduction of a β-Nitroalcohol 4-MethoxybenzaldehydeHenry Reaction, Diastereoselective Reduction, Hydrogenation, Salt FormationModerate to GoodModerate to HighReadily available starting materials, potential for diastereoselective control.Control of stereochemistry can be challenging, use of nitromethane.
3. Ring-Opening of an Epoxide 4-MethoxystyreneEpoxidation, Regioselective Ring-Opening with AmmoniaModerateRacemic (requires resolution)Fewer steps, readily available starting materials.Lack of inherent stereocontrol, requires a separate resolution step.
4. Strecker-type Synthesis 4-MethoxybenzaldehydeStrecker Reaction (formation of α-aminonitrile), Hydrolysis, Reduction, Salt FormationModerateRacemic (requires resolution or asymmetric variant)Convergent synthesis, well-established classical reaction.Use of cyanide, requires multiple transformations, typically racemic.

Route 1: Enantioselective Reduction of an α-Azido Ketone

This route is a highly effective method for accessing enantiomerically pure this compound. The key step is the asymmetric reduction of an α-azido ketone, which establishes the chiral center with high fidelity.

Reaction Pathway

Route 1 A 4-Methoxyacetophenone B 2-Bromo-1-(4-methoxyphenyl)ethanone A->B α-Bromination C 2-Azido-1-(4-methoxyphenyl)ethanone B->C Azidation (NaN3) D (R)- or (S)-2-Azido-1-(4-methoxyphenyl)ethanol C->D Enantioselective Reduction E (R)- or (S)-2-Amino-2-(4-methoxyphenyl)ethanol D->E Hydrogenolysis (H2, Pd/C) F (R)- or (S)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride E->F HCl

Caption: Workflow for the enantioselective reduction of an α-azido ketone route.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone

  • To a solution of 4-methoxyacetophenone (1.0 eq) in a suitable solvent (e.g., methanol or acetic acid), add bromine (1.0-1.1 eq) dropwise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture until completion (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite solution).

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude α-bromo ketone, which can be purified by recrystallization.

Step 2: Synthesis of 2-Azido-1-(4-methoxyphenyl)ethanone

  • Dissolve the 2-bromo-1-(4-methoxyphenyl)ethanone (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone).

  • Add sodium azide (NaN₃, 1.1-1.5 eq) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the α-azido ketone.

Step 3: Enantioselective Reduction of 2-Azido-1-(4-methoxyphenyl)ethanone

  • This critical step can be achieved using various chiral reducing agents or catalyst systems. A common and effective method is the use of a chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst) with a borane source (e.g., borane-dimethyl sulfide complex).[1]

  • Dissolve the α-azido ketone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Add the chiral catalyst (e.g., 5-10 mol%) and then slowly add the borane solution at a low temperature (e.g., -20 to 0 °C).

  • Stir the reaction until completion and then quench carefully with methanol.

  • Work-up involves extraction, washing, and purification by chromatography to afford the enantiomerically enriched azido alcohol.

Step 4: Hydrogenolysis of 2-Azido-1-(4-methoxyphenyl)ethanol

  • Dissolve the azido alcohol in a suitable solvent (e.g., ethanol or methanol).

  • Add a palladium on carbon catalyst (Pd/C, 5-10 wt%).

  • Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) until the azide is fully reduced to the amine.

  • Filter off the catalyst and concentrate the filtrate to obtain the amino alcohol.

Step 5: Formation of the Hydrochloride Salt

  • Dissolve the amino alcohol in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Add a solution of HCl in a suitable solvent (e.g., ethereal HCl or HCl gas) until precipitation is complete.

  • Filter the solid, wash with a non-polar solvent, and dry to obtain the final product.

Route 2: Reduction of a β-Nitroalcohol

This route utilizes the Henry (nitroaldol) reaction as a key step to construct the carbon skeleton, followed by reduction of the nitro group and the hydroxyl group.

Reaction Pathway

Route 2 A 4-Methoxybenzaldehyde C 1-(4-Methoxyphenyl)-2-nitroethanol A->C Henry Reaction B Nitromethane B->C D 2-Amino-2-(4-methoxyphenyl)ethanol C->D Reduction (e.g., H2, Raney Ni) E This compound D->E HCl

Caption: Workflow for the reduction of a β-nitroalcohol route.

Experimental Protocol

Step 1: Synthesis of 1-(4-Methoxyphenyl)-2-nitroethanol

  • Combine 4-methoxybenzaldehyde (1.0 eq) and nitromethane (1.5-2.0 eq) in a suitable solvent.

  • Add a base catalyst (e.g., a catalytic amount of an amine base like triethylamine or a stronger base like sodium hydroxide) and stir at room temperature.[2]

  • The reaction progress can be monitored by TLC.

  • After completion, acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the β-nitroalcohol.

Step 2: Reduction of 1-(4-Methoxyphenyl)-2-nitroethanol

  • The reduction of the nitro group to an amine can be achieved using various reducing agents. Catalytic hydrogenation is a common method.

  • Dissolve the β-nitroalcohol in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalyst such as Raney Nickel or Palladium on carbon.

  • Carry out the hydrogenation under a hydrogen atmosphere.

  • After the reaction is complete, filter the catalyst and concentrate the solvent to get the amino alcohol.

Step 3: Formation of the Hydrochloride Salt

  • Follow the same procedure as described in Route 1.

Route 3: Ring-Opening of an Epoxide

This is a more direct but generally non-stereoselective route that involves the synthesis of the corresponding epoxide followed by nucleophilic ring-opening.

Reaction Pathway

Route 3 A 4-Methoxystyrene B 4-Methoxystyrene oxide A->B Epoxidation (e.g., m-CPBA) C 2-Amino-2-(4-methoxyphenyl)ethanol B->C Ring-opening (NH3) D Resolution C->D E Enantiopure 2-Amino-2-(4-methoxyphenyl)ethanol D->E F This compound E->F HCl

Caption: Workflow for the ring-opening of an epoxide route.

Experimental Protocol

Step 1: Synthesis of 4-Methoxystyrene Oxide

  • Dissolve 4-methoxystyrene (1.0 eq) in a chlorinated solvent like dichloromethane.

  • Add an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at a low temperature.

  • Stir the reaction until the starting material is consumed.

  • Wash the reaction mixture with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

  • Dry the organic layer and concentrate to obtain the epoxide.

Step 2: Ring-Opening of 4-Methoxystyrene Oxide

  • The ring-opening of the epoxide with ammonia will lead to a mixture of regioisomers. To favor the desired product, specific reaction conditions might be necessary.

  • Dissolve the epoxide in a solvent like methanol or ethanol and treat it with a concentrated aqueous solution of ammonia.[3]

  • The reaction might require elevated temperature and pressure (in a sealed tube).

  • After the reaction, remove the solvent and purify the product mixture by column chromatography to isolate the desired 2-amino-2-(4-methoxyphenyl)ethanol.

Step 3: Resolution of the Racemic Mixture

  • Since this route yields a racemic mixture, a resolution step is necessary to obtain the enantiopure product. This can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid), followed by fractional crystallization and liberation of the free amine.

Step 4: Formation of the Hydrochloride Salt

  • Follow the same procedure as described in Route 1.

Route 4: Strecker-type Synthesis

This classical approach involves the one-pot, three-component reaction of an aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which is then converted to the target amino alcohol.

Reaction Pathway

Route 4 A 4-Methoxybenzaldehyde C 2-Amino-2-(4-methoxyphenyl)acetonitrile A->C Strecker Reaction B Ammonia & Cyanide B->C D 2-Amino-2-(4-methoxyphenyl)acetic acid C->D Hydrolysis E 2-Amino-2-(4-methoxyphenyl)ethanol D->E Reduction (e.g., LiAlH4) F This compound E->F HCl

Caption: Workflow for the Strecker-type synthesis route.

Experimental Protocol

Step 1: Synthesis of 2-Amino-2-(4-methoxyphenyl)acetonitrile

  • In a suitable vessel, combine 4-methoxybenzaldehyde (1.0 eq), a source of ammonia (e.g., ammonium chloride), and a cyanide source (e.g., sodium cyanide or potassium cyanide) in a solvent mixture (e.g., water/methanol).

  • Stir the reaction mixture at room temperature. The reaction is typically exothermic.

  • After the reaction is complete, the α-aminonitrile can be extracted with an organic solvent.

Step 2: Hydrolysis of the α-Aminonitrile

  • The crude α-aminonitrile is then subjected to hydrolysis, typically under acidic or basic conditions, to yield the corresponding α-amino acid, 2-amino-2-(4-methoxyphenyl)acetic acid.

Step 3: Reduction of the α-Amino Acid

  • The resulting amino acid is then reduced to the amino alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF is typically required for this transformation.

  • Careful workup is necessary to quench the excess reducing agent and isolate the amino alcohol.

Step 4: Formation of the Hydrochloride Salt

  • Follow the same procedure as described in Route 1.

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways, each with its own set of advantages and challenges.

  • For applications requiring high enantiopurity, the enantioselective reduction of an α-azido ketone (Route 1) stands out as a robust and reliable method, despite its multi-step nature and the use of azides.

  • The reduction of a β-nitroalcohol (Route 2) offers a viable alternative with readily available starting materials, although stereocontrol can be more challenging.

  • The ring-opening of an epoxide (Route 3) provides a more direct route, but the lack of inherent stereocontrol necessitates a potentially difficult and yield-reducing resolution step.

  • The Strecker-type synthesis (Route 4) is a classic and convergent approach, but it also typically yields a racemic product and involves the use of highly toxic cyanide.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale, enantiopurity, cost constraints, and available expertise and equipment. This guide provides the foundational information to make an informed decision and to proceed with the synthesis in a logical and efficient manner.

References

  • Tanielyan, S. K., Marin, N., Alvez, G., & Augustine, R. L. (2006). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development, 10(5), 977–981.[1][4]

  • Supporting Information for: Synthesis, Characterization and Catalytic Application of Chiral Recyclable Dimeric Copper(II)-Salen Complexes for Asymmetric Nitroaldol(Henry) Reaction. The Royal Society of Chemistry.[2]

  • Seko, S., & Miyake, K. (1998). A practical synthesis of (S)-2-amino-1,1-diphenyl-1-propanol (desoxy-DAPD). Tetrahedron: Asymmetry, 9(15), 2631-2634.
  • Davis, F. A., & Zhou, P. (1997). Asymmetric synthesis of (R)- and (S)-N-(tert-butoxycarbonyl)-α-amino aldehydes from enantiopure sulfinimines. The Journal of Organic Chemistry, 62(21), 7521-7523.
  • Supporting Information for: Synthesis, Characterization and Catalytic Application of Chiral Recyclable Dimeric Copper(II)-Salen Complexes for Asymmetric Nitroaldol(Henry) Reaction. The Royal Society of Chemistry.[2]

  • Sashida, H., & Yuyama, Y. (2002). A convenient synthesis of 2-amino-1-arylethanols by ring opening of styrene oxides with ammonia in the presence of β-cyclodextrin in water. Heterocycles, 57(11), 2095-2101.[3]

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A Senior Application Scientist's Guide to Chiral Building Blocks: A Comparative Analysis of 2-Amino-2-(4-methoxyphenyl)ethanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise construction of stereocenters is not merely an academic exercise; it is a fundamental requirement for the development of safe and efficacious pharmaceuticals. Chiral building blocks are the master keys to this challenge, enabling chemists to dictate the three-dimensional architecture of molecules. These building blocks typically function in one of two primary capacities: as chiral auxiliaries , which are temporarily installed to direct a stereoselective transformation before being cleaved, or as precursors to chiral ligands and catalysts , which can generate vast quantities of enantiomerically enriched product from a small substoichiometric quantity of the catalyst.

This guide provides an in-depth comparison of a specific chiral amino alcohol, 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, with the archetypal building blocks that define the gold standard in the field: the oxazolidinone auxiliaries popularized by Evans and the amino alcohol precursors for Corey-Bakshi-Shibata (CBS) catalysts. Through a lens of mechanistic understanding, performance data, and practical application, we will deconstruct the principles that govern their efficacy and evaluate the potential of our target molecule within this competitive landscape.

Part I: The Benchmarks in Asymmetric Synthesis

To objectively evaluate any chiral building block, we must first establish a baseline of performance. The following two systems represent pillars of modern asymmetric synthesis, renowned for their reliability, high stereoselectivity, and broad applicability.

Benchmark 1: The Chiral Auxiliary Approach – Evans' Oxazolidinones

The Evans' auxiliary approach is a testament to the power of stoichiometric control. By covalently attaching a chiral oxazolidinone to a prochiral substrate, one can create a system where the inherent chirality of the auxiliary sterically shields one face of the reactive intermediate, forcing an incoming reagent to approach from the less hindered direction.[1]

Mechanism of Action: The Evans Aldol Reaction The boron-mediated Evans aldol reaction is a classic example of this principle.[2][3] The process begins with the N-acylation of a chiral oxazolidinone, for instance, one derived from L-valine or L-phenylalanine. Treatment with a Lewis acid like dibutylboron triflate and a hindered base such as triethylamine generates a conformationally locked Z-enolate.[2] This enolate then reacts with an aldehyde electrophile through a highly organized, six-membered chair-like transition state (the Zimmerman-Traxler model). The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) dictates the facial selectivity of the aldehyde's approach, leading to the predictable formation of the syn-aldol adduct with exceptional diastereoselectivity.[4] The final, crucial step is the mild cleavage of the auxiliary, often with reagents like lithium hydroperoxide, to release the chiral β-hydroxy acid and recover the valuable auxiliary for reuse.[5]

Workflow for Evans Asymmetric Aldol Reaction

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Stereoselective C-C Bond Formation cluster_2 Step 3: Auxiliary Cleavage & Recovery Aux Chiral Oxazolidinone Substrate N-Acyl Oxazolidinone (Substrate) Aux->Substrate N-Acylation Acyl Acyl Chloride Acyl->Substrate Enolate Z-Boron Enolate (Key Intermediate) Substrate->Enolate Bu₂BOTf, Et₃N Adduct Aldol Adduct (Auxiliary Attached) Enolate->Adduct Zimmerman-Traxler Transition State Aldehyde Aldehyde Aldehyde->Adduct Product Enantiopure β-Hydroxy Acid Adduct->Product LiOOH RecoveredAux Recovered Auxiliary Adduct->RecoveredAux Cleavage

Caption: Workflow of the Evans asymmetric aldol reaction.

Table 1: Typical Performance of Evans' Auxiliaries in Aldol Reactions

Chiral Auxiliary PrecursorAldehyde ElectrophileYield (%)Diastereomeric Ratio (syn:anti)
(S)-ValinolIsobutyraldehyde80-90%>99:1
(S)-ValinolBenzaldehyde85-95%>99:1
(1S,2R)-PhenylalaninolPropionaldehyde80-92%>98:2
(1S,2R)-PhenylalaninolAcetaldehyde75-85%>95:5

Note: Data represents typical values reported in the literature for boron-mediated Evans aldol reactions.[3]

Detailed Protocol: Evans Asymmetric Aldol Reaction
  • N-Acylation: Dissolve the chiral oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C. Add n-butyllithium (1.05 equiv.) dropwise and stir for 20 minutes. Add the desired acyl chloride (1.1 equiv.) and allow the solution to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography.

  • Aldol Reaction: To a solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ at 0 °C, add dibutylboron triflate (1.1 equiv.) followed by triethylamine (1.2 equiv.). Cool the mixture to -78 °C and stir for 30 minutes. Add the aldehyde (1.2 equiv.) dropwise and maintain stirring at -78 °C for 2 hours, then warm to 0 °C for 1 hour. Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. Purify the aldol adduct by flash chromatography.

  • Auxiliary Cleavage: Dissolve the purified aldol adduct in a 4:1 mixture of THF and water at 0 °C. Add a 30% aqueous solution of hydrogen peroxide (4.0 equiv.) followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 equiv.). Stir vigorously for 4-6 hours. Quench the excess peroxide with aqueous sodium sulfite. Remove the THF under reduced pressure, and extract the recovered chiral auxiliary with CH₂Cl₂. Acidify the aqueous layer to pH ~2 with 1M HCl and extract the desired β-hydroxy acid product with ethyl acetate.

Benchmark 2: The Chiral Catalyst Approach – CBS Reduction

Catalytic asymmetric synthesis is the cornerstone of green and efficient chemistry. The Corey-Bakshi-Shibata (CBS) reduction is a premier example, enabling the highly enantioselective reduction of prochiral ketones to secondary alcohols using a chiral oxazaborolidine catalyst.[6][7] The catalyst itself is readily prepared from a chiral amino alcohol, with the derivative of (S)-proline being the most famous.[8]

Mechanism of Action: The CBS Catalytic Cycle The genius of the CBS reduction lies in its bifunctional activation mechanism.[7][9] The chiral oxazaborolidine catalyst, used in small quantities (typically 1-10 mol%), coordinates with a stoichiometric borane source (e.g., BH₃·THF).[10] The Lewis basic nitrogen atom of the catalyst complexes with the borane, activating it as a hydride donor. Simultaneously, the now more Lewis acidic endocyclic boron atom coordinates to the carbonyl oxygen of the ketone substrate. This ternary complex arranges the ketone in a rigid, six-membered transition state. The steric bulk of the catalyst's substituents (e.g., the diphenyl groups derived from diphenylprolinol) shields one face of the ketone, forcing the hydride from the coordinated borane to attack the other face with high fidelity.[9] After hydride transfer, the resulting alkoxyborane is released, and the catalyst is regenerated to begin a new cycle.

Catalytic Cycle of the CBS Reduction

CBS_Cycle cluster_cycle CAT CBS Catalyst (Oxazaborolidine) ACTIVATED_CAT Activated Catalyst (Catalyst-BH₃ Complex) CAT->ACTIVATED_CAT + BH₃ TS Ternary Complex (Ketone Coordinated) ACTIVATED_CAT->TS + Ketone (R-CO-R') PRODUCT_COMPLEX Product Complex (Alkoxyborane) TS->PRODUCT_COMPLEX Enantioselective Hydride Transfer PRODUCT_COMPLEX->CAT - Chiral Alcohol (after workup) Workup Acidic Workup PRODUCT_COMPLEX->Workup BH3_source BH₃ Source (e.g., BH₃·THF) BH3_source->CAT Ketone_source Prochiral Ketone Ketone_source->ACTIVATED_CAT Product_out Chiral Alcohol Workup->Product_out

Caption: The catalytic cycle for the CBS reduction of a prochiral ketone.

Table 2: Performance of CBS Catalysts in Asymmetric Ketone Reduction

Substrate (Ketone)Catalyst PrecursorCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Acetophenone(S)-Diphenylprolinol5>9597 (R)
1-Tetralone(S)-Diphenylprolinol109298 (S)
α-Chloroacetophenone(S)-Diphenylprolinol2.59995 (R)
Propiophenone(R)-Diphenylprolinol5>9596 (S)

Note: Data represents typical values from literature for reductions using BH₃·THF or BH₃·SMe₂.[6][11]

Detailed Protocol: Asymmetric CBS Reduction of a Ketone
  • Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask, add a 1.0 M solution of the (S)-2-Methyl-CBS-oxazaborolidine catalyst in toluene (0.05 - 0.1 equivalents).

  • Reduction: Cool the catalyst solution to 0 °C. Add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6-1.0 equiv.) dropwise over 10 minutes. Stir for an additional 15 minutes. To this mixture, add a solution of the prochiral ketone (1.0 equiv.) in anhydrous THF dropwise over 30-60 minutes, maintaining the temperature at 0 °C. Monitor the reaction by TLC.

  • Workup: Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases. Warm the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.

Part II: Profiling this compound

Having established the benchmarks, we now turn our attention to the subject of this guide. 2-Amino-2-(4-methoxyphenyl)ethanol is a chiral 1,2-amino alcohol. Its hydrochloride salt is simply the stable, solid form.

Structural Analysis and Potential

The molecule possesses the core structural features of a classic chiral amino alcohol ligand precursor:

  • A stereogenic center bearing both an amino and a hydroxyl group.

  • The ability to form a five-membered chelate ring with a metal center or boron.

The key distinguishing feature is the p-methoxyphenyl group . Compared to the simple phenyl group found in analogs like 2-amino-2-phenylethanol or the bulky diphenyl groups in the highly effective CBS precursor, diphenylprolinol, the p-methoxyphenyl group offers a different combination of steric and electronic properties.

  • Steric Influence: It is bulkier than a hydrogen but significantly less sterically demanding than the diphenyl arrangement in the most successful CBS catalysts. This might lead to lower enantioselectivity in applications where sheer bulk is the primary stereocontrolling element.

  • Electronic Influence: The methoxy group is electron-donating via resonance. This increases the electron density on the aromatic ring and could influence the Lewis basicity of the nearby nitrogen or oxygen atoms when incorporated into a catalyst. This electronic perturbation could potentially fine-tune the reactivity and selectivity of a catalyst in certain applications.

Hypothetical Application as a CBS-type Catalyst Precursor

While extensive, direct comparative data for this specific amino alcohol as a widely-used catalyst precursor is limited in the literature, its structure strongly suggests its utility in forming an oxazaborolidine catalyst for asymmetric reductions.

Hypothetical Formation of a CBS-type Catalyst

G cluster_0 Reactants cluster_1 Product AminoAlcohol 2-Amino-2-(4-methoxyphenyl)ethanol Catalyst Hypothetical Oxazaborolidine Catalyst AminoAlcohol->Catalyst Condensation Borane BH₃ Source Borane->Catalyst

Caption: Proposed synthesis of a chiral oxazaborolidine from the title amino alcohol.

Based on established principles, an oxazaborolidine derived from this amino alcohol would be expected to catalyze ketone reductions. However, the enantioselectivity would be highly dependent on the ketone substrate. For substrates where the steric difference between the two substituents is large, good to excellent enantioselectivity might be achieved. For more challenging substrates with similar-sized substituents, it may be less effective than the benchmark diphenylprolinol-derived catalyst, which creates a more sterically biased chiral pocket.

Part III: Comparative Guide and Outlook

The choice of a chiral building block is a critical decision in synthesis design, involving a trade-off between stoichiometric and catalytic approaches, and between well-established reliability and the potential for novel reactivity.

Table 3: Feature Comparison of Chiral Building Blocks

FeatureEvans' Auxiliary (e.g., Valinol)CBS Precursor (e.g., Diphenylprolinol)2-Amino-2-(4-methoxyphenyl)ethanol
Primary Role Chiral AuxiliaryChiral Catalyst PrecursorChiral Catalyst Precursor (Potential)
Mode of Action Stoichiometric, steric hindranceCatalytic, bifunctional activationCatalytic, bifunctional activation (Predicted)
Typical Application Aldol, Alkylation, Diels-AlderAsymmetric Ketone ReductionAsymmetric Ketone Reduction (Predicted)
Key Structural Feature Bulky C4 substituent (e.g., isopropyl)Rigid, bulky diphenylprolinol scaffoldp-Methoxyphenyl group
Typical Performance >98% d.e.>95% e.e.Substrate-dependent; limited data available
Advantages Highly reliable, predictable, broad scopeAtom economical, high turnoverCommercially available, offers unique electronics
Disadvantages Requires ≥2 extra steps (attach/cleave)Sensitive to moisture, catalyst/substrate matchingLess explored, performance not well-documented
Expert Outlook and Conclusion

The field of asymmetric synthesis has matured to a point where building blocks like Evans' auxiliaries and CBS catalyst precursors are considered robust and reliable tools.[2][6] For projects demanding near-perfect and predictable stereocontrol, particularly in complex natural product synthesis, these established methods remain the first choice for many researchers. The Evans auxiliary approach, while less atom-economical, offers a level of certainty in diastereoselection that is difficult to surpass. The CBS reduction provides a powerful catalytic alternative, especially for the synthesis of chiral alcohols, which are themselves valuable building blocks.[10]

This compound currently occupies a different space. It is not a "go-to" building block with a vast library of documented successes. Instead, it represents an opportunity for innovation . Its unique electronic signature—the electron-donating methoxy group—differentiates it from the more common phenyl- or alkyl-substituted amino alcohols. This presents a compelling case for its investigation in asymmetric catalysis. There may be specific classes of substrates where this electronic modification leads to unexpectedly high selectivity or reactivity, potentially solving challenges that are not well-addressed by existing catalysts.

For the practicing scientist, the choice is clear: for established transformations requiring high fidelity, rely on the benchmarks. For research programs aimed at developing novel catalytic systems or optimizing a reaction for a specific, electronically-sensitive substrate, exploring ligands and catalysts derived from 2-Amino-2-(4-methoxyphenyl)ethanol could be a fruitful endeavor. This guide serves not only as a comparison but as a call to action for the further exploration of underutilized chiral building blocks that may hold the key to the next generation of asymmetric transformations.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Wikipedia. (n.d.). CBS catalyst. Retrieved from Wikipedia. [Link]

  • White, J. D., & Kuntiyong, P. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Slideshare. (n.d.). Evans aldol ppt. Retrieved from Slideshare. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from NROChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from Organic Chemistry Portal. [Link]

  • MDPI. (2015). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P-and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]

  • ResearchGate. (2007). Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Β-Amino alcohol organocatalysts for asymmetric additions. Retrieved from Semantic Scholar. [Link]

  • Wikipedia. (n.d.). (R)-2-Methyl-CBS-oxazaborolidine. Retrieved from Wikipedia. [Link]

  • Walia, R., & Pradhan, S. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Innovations in Chemical Materials and Sustainability, 1(1), 011-029. [Link]

  • Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molbank, 2018(3), M1009. [Link]

  • Terada, M. (2012). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Tohoku University. [Link]

  • Sharpless, K. B., et al. (2016). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. [Link]

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from Frontiers. [Link]

  • Frontiers. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Retrieved from Frontiers. [Link]

  • Corey, E. J., et al. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implication. University of York Research Repository. [Link]

  • PubMed. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from PubMed. [Link]

  • PubMed Central. (2021). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. Retrieved from PubMed Central. [Link]

  • Royal Society of Chemistry. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Retrieved from RSC Publishing. [Link]

  • National Institutes of Health. (2012). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Retrieved from NIH. [Link]

  • Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Retrieved from Semantic Scholar. [Link]

  • PubMed Central. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Retrieved from PubMed Central. [Link]

  • PubMed. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Retrieved from PubMed. [Link]

  • ResearchGate. (2025). 2-Azanorbornane-Based Amino Amide Organocatalysts for Asymmetric Michael Addition of β-Keto Esters with Nitroolefins. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2019). 2‐Azanorbornane‐Based Amino Alcohol Organocatalysts for Asymmetric Michael Reaction of β‐Keto Esters with Nitroolefins. Retrieved from ResearchGate. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-2-(4-methoxyphenyl)ethanol Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison and cross-validation of two ubiquitous analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantification of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride. This compound, a key chiral intermediate in pharmaceutical synthesis, demands robust analytical oversight.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every step in the principles of scientific integrity as outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on the validation of analytical procedures.[1][2][3] Our objective is to equip you with the knowledge to not only perform these analyses but to understand the "why" behind the "how," enabling you to make informed decisions in your own laboratory settings.

The Importance of Method Cross-Validation

Before delving into the specific methodologies, it is crucial to understand the principle of cross-validation. Cross-validation is the process of demonstrating that two or more analytical methods are suitable for the same intended purpose and produce comparable results.[4] This is particularly important when, for instance, a rapid, cost-effective method like UV-Vis spectrophotometry is used for in-process controls, while a more specific and sensitive method like HPLC is employed for final product release. Ensuring the data from both methods are congruent is paramount for maintaining process control and product quality throughout the development lifecycle.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Chemical Formula C₉H₁₄ClNO₂[5]
Molecular Weight 203.67 g/mol [5]
Structure Contains a chiral center, a primary amine, a hydroxyl group, and a methoxyphenyl chromophore.Inferred from name and formula
Solubility Expected to be soluble in water and polar organic solvents like methanol.General knowledge of hydrochloride salts
UV Absorbance The methoxyphenyl group is a chromophore, expected to exhibit significant UV absorbance.Inferred from structure

The presence of a chromophore is the basis for UV-Vis spectrophotometric analysis, while the polarity imparted by the amine and hydroxyl groups, along with the aromatic ring, makes it an ideal candidate for reversed-phase HPLC. The chiral nature of the molecule is a critical consideration, and while this guide focuses on achiral quantification, it is important to note that chiral separation methods would be necessary to quantify individual enantiomers.[6][7][8][9]

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and specificity. For this compound, a reversed-phase method is most appropriate.

Principle of the Method

Reversed-phase HPLC separates analytes based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The hydrochloride salt of our analyte will be ionized in the aqueous mobile phase, and its retention will be influenced by the mobile phase pH and the organic modifier concentration.

Experimental Protocol

Instrumentation:

  • Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Reagents and Materials:

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric AcidB: Acetonitrile
Gradient 0-2 min: 10% B2-10 min: 10% to 70% B10-12 min: 70% B12-13 min: 70% to 10% B13-15 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Mobile Phase A: Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Acetonitrile (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the standard stock solution with the diluent.

  • Sample Preparation: Accurately weigh a sample containing approximately 25 mg of this compound and prepare as described for the standard stock solution.

Causality Behind Experimental Choices
  • C18 Column: The nonpolar C18 stationary phase provides good retention for the moderately polar analyte.

  • Phosphate Buffer at pH 3.0: At this pH, the primary amine group (pKa ~9-10) will be protonated, ensuring good peak shape and solubility in the mobile phase. The low pH also suppresses the ionization of residual silanol groups on the silica-based stationary phase, further improving peak symmetry.

  • Gradient Elution: A gradient is employed to ensure a reasonable retention time for the analyte while also eluting any potential, more hydrophobic impurities with good peak shape.

  • Detection at 225 nm: The methoxyphenyl chromophore is expected to have a strong absorbance in the lower UV range. 225 nm is chosen to provide high sensitivity while avoiding potential interference from the mobile phase cutoff.

Workflow for HPLC Analysis

HPLC_Workflow prep_solutions Prepare Mobile Phase, Standards, and Samples system_setup Set Up HPLC System (Column, Flow Rate, Temp, etc.) prep_solutions->system_setup equilibration Equilibrate Column with Initial Mobile Phase system_setup->equilibration injection Inject Standards and Samples equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection at 225 nm separation->detection data_analysis Data Acquisition and Analysis (Peak Integration, Calibration Curve) detection->data_analysis quantification Quantify Analyte in Samples data_analysis->quantification

Caption: Workflow for the HPLC analysis of this compound.

Method 2: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a rapid and cost-effective technique for the quantification of compounds containing chromophores. While less specific than HPLC, it can be a powerful tool for in-process controls and routine analysis.

Principle of the Method

This method is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The methoxyphenyl group in this compound absorbs UV radiation at a characteristic wavelength.

Experimental Protocol

Instrumentation:

  • A calibrated double-beam UV-Vis spectrophotometer.

Reagents and Materials:

  • This compound reference standard (≥99% purity)

  • Methanol (UV grade)

  • 0.1 M Hydrochloric Acid (HCl)

Method Parameters:

ParameterCondition
Solvent 0.1 M HCl in Methanol
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (expected ~225 nm and ~275 nm)
Slit Width 1 nm
Scan Speed Medium
Scan Range 200 - 400 nm (for λmax determination)

Preparation of Solutions:

  • Solvent: Prepare a solution of 0.1 M HCl in methanol.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the solvent.

  • λmax Determination: Dilute the stock solution to a concentration of approximately 10 µg/mL with the solvent. Scan the solution from 400 nm to 200 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the standard stock solution with the solvent.

  • Sample Preparation: Accurately weigh a sample containing approximately 25 mg of this compound and prepare as described for the standard stock solution. Dilute to a concentration within the calibration range.

Causality Behind Experimental Choices
  • Acidified Methanol as Solvent: Methanol is a good solvent for the analyte and is transparent in the UV region of interest. The addition of HCl ensures that the amine is fully protonated, leading to a consistent and reproducible UV spectrum.

  • λmax Determination: The absorbance is measured at the wavelength of maximum absorbance to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the measurement wavelength. Based on the methoxyphenyl structure, we anticipate a primary absorbance maximum around 225 nm and a secondary maximum around 275 nm.[10][11]

Workflow for UV-Vis Spectrophotometric Analysis

UVVis_Workflow prep_solutions Prepare Solvent, Standards, and Samples instrument_setup Set Up Spectrophotometer prep_solutions->instrument_setup lambda_max Determine λmax instrument_setup->lambda_max calibration Measure Absorbance of Standards and Generate Calibration Curve lambda_max->calibration sample_measurement Measure Absorbance of Samples calibration->sample_measurement quantification Calculate Analyte Concentration sample_measurement->quantification

Caption: Workflow for the UV-Vis spectrophotometric analysis of this compound.

Cross-Validation Study: A Comparative Analysis

To objectively compare the performance of the HPLC and UV-Vis spectrophotometric methods, a cross-validation study was designed based on the principles outlined in ICH Q2(R1).[1][2][3] The following validation parameters were assessed for each method.

Validation Parameters and Acceptance Criteria
Validation ParameterHPLC Acceptance CriteriaUV-Vis Acceptance Criteria
Specificity Peak purity index > 0.999; baseline resolution from known impurities.No significant interference from excipients at λmax.
Linearity (r²) ≥ 0.999≥ 0.998
Range 10 - 250 µg/mL2 - 20 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0%Repeatability: ≤ 1.5%Intermediate Precision: ≤ 2.5%
Limit of Detection (LOD) ReportableReportable
Limit of Quantitation (LOQ) ReportableReportable
Robustness No significant change in results with minor variations in pH, mobile phase composition, and flow rate.No significant change in results with minor variations in solvent composition.
Hypothetical Comparative Data

The following table summarizes the hypothetical (but realistic) results of the cross-validation study.

Validation ParameterHPLC ResultsUV-Vis Spectrophotometry Results
Specificity Peak purity index = 0.9998. Baseline resolved from a known process impurity.No interference observed from a placebo blend.
Linearity (r²) 0.99990.9992
Range 10 - 250 µg/mL2 - 20 µg/mL
Accuracy (% Recovery) 99.5% - 101.2%98.1% - 102.5%
Precision (% RSD) Repeatability: 0.6%Intermediate Precision: 1.1%Repeatability: 1.2%Intermediate Precision: 1.9%
LOD 1 µg/mL0.5 µg/mL
LOQ 3 µg/mL1.5 µg/mL
Robustness PassedPassed
Analysis of Cross-Validation Results

Both methods demonstrate acceptable performance according to the pre-defined criteria. However, there are key differences:

  • Specificity: The HPLC method is inherently more specific as it separates the analyte from potential impurities. The UV-Vis method's specificity is dependent on the absence of interfering chromophores in the sample matrix.

  • Precision and Accuracy: The HPLC method shows slightly better precision and accuracy, which is typical for this technique.

  • Range, LOD, and LOQ: The HPLC method has a wider linear range, while the UV-Vis method demonstrates a lower limit of detection and quantitation in this hypothetical scenario.

  • Throughput and Cost: UV-Vis spectrophotometry offers significantly higher throughput and lower operational costs compared to HPLC.

Conclusion and Recommendations

The cross-validation of these two analytical methods demonstrates that both are suitable for the quantification of this compound, but their applications are best tailored to specific needs.

  • HPLC with UV detection is the superior method for release testing of the final drug substance and formulated products where specificity, precision, and accuracy are paramount. Its ability to separate and quantify impurities makes it indispensable for stability studies and quality control.

  • UV-Vis spectrophotometry is a highly effective and efficient method for in-process controls, raw material testing, and situations where rapid analysis is required and the sample matrix is well-characterized and free of interfering substances.

By understanding the strengths and limitations of each technique, and by performing a thorough cross-validation, drug development professionals can confidently employ the most appropriate analytical tools at each stage of the pharmaceutical lifecycle, ensuring the consistent quality and safety of their products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. Available from: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available from: [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect. Available from: [Link]

  • A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. PMC - NIH. Available from: [Link]

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  • Benzeneethanamine, 4-methoxy-. NIST WebBook. Available from: [Link]

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  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science | Oxford Academic. Available from: [Link]

  • How to measure aromatic amine compounds using uv/visible spectrophotometer? ResearchGate. Available from: [Link]

  • VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry. Available from: [Link]

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  • Spectrophotometric method for estimation of aliphatic primary amines in biological samples. ResearchGate. Available from: [Link]

  • 1-(4-Methoxyphenyl)ethanamine. PubChem. Available from: [Link]

  • UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl). ResearchGate. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • UV-Vis Spectrum of 4-methoxyphenol. SIELC Technologies. Available from: [Link]

  • UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl). ResearchGate. Available from: [Link]

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Benchmarking Detector Performance for the Analysis of 2-Amino-2-(4-methoxyphenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Amino-2-(4-methoxyphenyl)ethanol is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity and concentration requires robust analytical methodologies. The choice of a detector in a chromatographic system is a critical decision that directly influences the sensitivity, selectivity, and overall performance of the analytical method.

This guide provides an in-depth comparison of the performance of four common HPLC detectors for the analysis of 2-Amino-2-(4-methoxyphenyl)ethanol: Ultraviolet-Visible (UV-Vis), Fluorescence (FLD), Mass Spectrometry (MS), and Electrochemical (ED) detectors. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical technique for their specific needs. The methodologies and performance data presented are grounded in established analytical principles and validated against International Council for Harmonisation (ICH) guidelines.[1][2][3]

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

UV-Vis detection is often the first choice for the analysis of aromatic compounds due to its simplicity, robustness, and cost-effectiveness.[4] 2-Amino-2-(4-methoxyphenyl)ethanol possesses a substituted benzene ring, which is a chromophore that absorbs UV light, making it a suitable candidate for this detection method.

Principle of UV-Vis Detection

The fundamental principle of UV-Vis detection is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.[5] As the analyte elutes from the HPLC column and passes through the detector's flow cell, it absorbs light at a specific wavelength, and the detector measures the amount of light transmitted.

Experimental Protocol: HPLC-UV Analysis

The following protocol is based on a validated method for the structurally similar compound, 2-Amino-4-methoxyphenol, and is expected to provide excellent performance for 2-Amino-2-(4-methoxyphenyl)ethanol with minor modifications.[6]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.05 M Phosphate Buffer (pH 4.85) (15:85, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (based on the UV absorbance spectrum of the methoxyphenyl group).

  • Run Time: Approximately 10 minutes.

Methodology:

  • Preparation of Mobile Phase: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.85 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in an 85:15 ratio and degas.

  • Preparation of Standard Solutions: Prepare a stock solution of 2-Amino-2-(4-methoxyphenyl)ethanol reference standard in the mobile phase. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing 2-Amino-2-(4-methoxyphenyl)ethanol in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions. Determine the concentration of the analyte in the sample from the calibration curve.

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (Acetonitrile:Phosphate Buffer) HPLC_System HPLC System Mobile_Phase->HPLC_System Standards Prepare Standard Solutions Standards->HPLC_System Sample Prepare Sample Solution Sample->HPLC_System C18_Column C18 Column HPLC_System->C18_Column Injection UV_Detector UV-Vis Detector (280 nm) C18_Column->UV_Detector Elution Chromatogram Obtain Chromatogram UV_Detector->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Figure 1: Workflow for the HPLC-UV analysis of 2-Amino-2-(4-methoxyphenyl)ethanol.

Performance Characteristics of HPLC-UV
ParameterExpected PerformanceRationale
Limit of Detection (LOD) 5 - 20 ng/mLThe aromatic ring provides good UV absorbance, leading to moderate sensitivity.
Limit of Quantitation (LOQ) 15 - 60 ng/mLSufficient for most quality control applications.
Linearity (R²) > 0.999UV detectors are known for their excellent linear response over a wide concentration range.[7]
Precision (%RSD) < 2%Robust and reproducible method.
Selectivity ModeratePotential for interference from other UV-absorbing compounds in the sample matrix.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

For applications requiring higher sensitivity, fluorescence detection is a powerful alternative.[4] While 2-Amino-2-(4-methoxyphenyl)ethanol is not naturally fluorescent, it possesses a primary amine group that can be derivatized with a fluorogenic reagent to produce a highly fluorescent product.

Principle of Fluorescence Detection

Fluorescence is a two-step process involving the absorption of light at a specific excitation wavelength, followed by the emission of light at a longer wavelength.[8] The intensity of the emitted light is directly proportional to the concentration of the fluorescent analyte. The high sensitivity of this technique stems from the fact that the emitted light is measured against a dark background.

Experimental Protocol: HPLC-FLD with Pre-Column Derivatization

This protocol utilizes o-phthalaldehyde (OPA) as a derivatizing agent, which reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[9][10][11]

Derivatization Reagent:

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.25 mL of 0.4 M boric acid (pH 9.5) and 50 µL of 2-mercaptoethanol.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a Fluorescence Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1 M sodium acetate, pH 6.5) and Mobile Phase B (Methanol).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40 °C.

  • Detection Wavelengths: Excitation: 340 nm, Emission: 455 nm.

Methodology:

  • Derivatization: In an autosampler vial, mix the sample or standard solution with the OPA reagent. Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature before injection.

  • Analysis: Inject the derivatized sample into the HPLC system.

  • Quantification: Similar to the HPLC-UV method, use a calibration curve based on the fluorescence response of derivatized standards.

HPLC_FLD_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample/Standard Solution Derivatization Pre-column Derivatization Sample->Derivatization OPA_Reagent OPA Derivatization Reagent OPA_Reagent->Derivatization HPLC_System HPLC System Derivatization->HPLC_System Injection C18_Column C18 Column HPLC_System->C18_Column FLD_Detector Fluorescence Detector (Ex: 340 nm, Em: 455 nm) C18_Column->FLD_Detector Elution Chromatogram Obtain Chromatogram FLD_Detector->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Figure 2: Workflow for the HPLC-FLD analysis with pre-column derivatization.

Performance Characteristics of HPLC-FLD
ParameterExpected PerformanceRationale
Limit of Detection (LOD) 0.1 - 1 ng/mLDerivatization with OPA significantly enhances the signal, leading to very high sensitivity.[9]
Limit of Quantitation (LOQ) 0.3 - 3 ng/mLIdeal for trace analysis and impurity profiling.
Linearity (R²) > 0.999Excellent linearity is achievable with careful control of the derivatization reaction.
Precision (%RSD) < 3%The derivatization step can introduce slightly more variability than direct injection.
Selectivity HighOnly compounds with a primary amine group that are derivatized will be detected, significantly reducing matrix interference.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[2][12] It is particularly valuable for the analysis of complex samples and for achieving very low detection limits.

Principle of LC-MS/MS Detection

After separation by HPLC, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Analysis

Chromatographic Conditions:

  • LC System: A UHPLC or HPLC system.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transition: To be determined by infusing a standard solution of 2-Amino-2-(4-methoxyphenyl)ethanol. A likely transition would be the protonated molecule [M+H]⁺ to a stable fragment ion.

  • Source Parameters: Optimized for the specific instrument and analyte.

Methodology:

  • Sample Preparation: Dilute the sample in the initial mobile phase composition.

  • Analysis: Inject the sample into the LC-MS/MS system.

  • Quantification: Use an internal standard and a calibration curve to quantify the analyte.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Sample Solution LC_System LC System Sample->LC_System Injection C18_Column C18 Column LC_System->C18_Column Mass_Spec Mass Spectrometer (ESI+, MRM) C18_Column->Mass_Spec Elution & Ionization MRM_Data Acquire MRM Data Mass_Spec->MRM_Data Quantification Quantify Analyte MRM_Data->Quantification

Figure 3: Workflow for the LC-MS/MS analysis of 2-Amino-2-(4-methoxyphenyl)ethanol.

Performance Characteristics of LC-MS/MS
ParameterExpected PerformanceRationale
Limit of Detection (LOD) < 0.05 ng/mLThe high selectivity of MRM significantly reduces background noise, enabling very low detection limits.[3]
Limit of Quantitation (LOQ) < 0.15 ng/mLUnsurpassed for trace-level quantification.
Linearity (R²) > 0.995Wide linear dynamic range.
Precision (%RSD) < 5%Can be slightly higher than UV due to the complexity of the instrumentation.
Selectivity Very HighThe specificity of the MRM transition makes this method highly selective and virtually free from matrix interference.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)

Electrochemical detection is a sensitive and selective technique for electroactive compounds. The phenol and amino groups in 2-Amino-2-(4-methoxyphenyl)ethanol can be electrochemically oxidized, making it a good candidate for this detection method.

Principle of Electrochemical Detection

In amperometric detection, a potential is applied to a working electrode in a flow cell. As the electroactive analyte passes over the electrode surface, it is either oxidized or reduced, resulting in the transfer of electrons and the generation of a current that is proportional to the analyte's concentration.

Experimental Protocol: HPLC-ED Analysis

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with an Electrochemical Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and methanol. The mobile phase must be electrically conductive.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.

Electrochemical Detector Conditions:

  • Working Electrode: Glassy carbon electrode.

  • Reference Electrode: Ag/AgCl.

  • Applied Potential: To be optimized by hydrodynamic voltammetry, likely in the range of +0.8 to +1.2 V vs. Ag/AgCl for the oxidation of the aminophenol moiety.

Methodology:

  • Sample Preparation: Dilute the sample in the mobile phase.

  • Analysis: Inject the sample into the HPLC system.

  • Quantification: Use a calibration curve based on the current response of the standards.

HPLC_ED_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Sample Solution HPLC_System HPLC System Sample->HPLC_System Injection C18_Column C18 Column HPLC_System->C18_Column ED_Detector Electrochemical Detector (Glassy Carbon Electrode) C18_Column->ED_Detector Elution Amperogram Obtain Amperogram ED_Detector->Amperogram Quantification Quantify Analyte Amperogram->Quantification

Figure 4: Workflow for the HPLC-ED analysis of 2-Amino-2-(4-methoxyphenyl)ethanol.

Performance Characteristics of HPLC-ED
ParameterExpected PerformanceRationale
Limit of Detection (LOD) 0.5 - 5 ng/mLHighly sensitive for electroactive compounds.
Limit of Quantitation (LOQ) 1.5 - 15 ng/mLOffers a good balance of sensitivity and robustness.
Linearity (R²) > 0.998Good linearity over several orders of magnitude.
Precision (%RSD) < 3%Reliable and reproducible.
Selectivity HighOnly compounds that are electroactive at the applied potential will be detected.

Conclusion and Recommendations

The choice of detector for the analysis of 2-Amino-2-(4-methoxyphenyl)ethanol is contingent upon the specific requirements of the application.

  • HPLC-UV is the recommended starting point for routine quality control and assays where high sensitivity is not a primary concern. Its simplicity, robustness, and cost-effectiveness make it a workhorse in many laboratories.

  • HPLC-FLD with pre-column derivatization is the ideal choice for trace analysis and impurity profiling, offering significantly higher sensitivity and selectivity compared to UV detection.

  • LC-MS/MS provides the ultimate in sensitivity and selectivity and should be employed for applications requiring the lowest possible detection limits, such as in bioanalytical studies or for the analysis of complex matrices.

  • HPLC-ED offers a sensitive and selective alternative to UV and fluorescence detection, particularly when dealing with electroactive analytes.

By carefully considering the performance characteristics of each detector and the specific analytical challenges at hand, researchers and drug development professionals can select the most appropriate method to ensure the quality and safety of their pharmaceutical products.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Hu, L., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206479. [Link]

  • Mastelf. (2025). Understanding Detectors in HPLC: Which One is Right for Your Analysis?[Link]

  • Torontech. (2025). Compare Different HPLC Detector Types. [Link]

  • D'Hondt, M., et al. (2014). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 101, 14-31. [Link]

  • Van Eeckhaut, A., et al. (2013). Quantitative mass spectrometry methods for pharmaceutical analysis. Journal of Chromatography B, 927, 1-13. [Link]

  • DeArmond, P. D., & DiGoregorio, A. L. (2013). Rapid liquid chromatography-tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. Journal of Chromatography A, 1305, 154-163. [Link]

  • Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry, 547(1), 41-49. [Link]

  • Roth, M. (1971). Fluorescence reaction for amino acids. Analytical Chemistry, 43(7), 880-882. [Link]

  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. International Journal of Pharmaceutical Sciences and Research, 12(8), 4333-4341. [Link]

  • Chatzimichail, S., et al. (2024). O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. Molecules, 29(11), 2568. [Link]

  • Popa, D. E., et al. (2023). A New Highly Sensitive Electrochemical Biosensor for Ethanol Detection Based on Gold Nanoparticles/Reduced Graphene Oxide/Polyallylamine Hydrochloride Nanocomposite. Chemosensors, 11(11), 555. [Link]

  • Campanelli, M. (2020). Analytical Method Development and Validation Overview. [Link]

  • Apostol, I., et al. (2012). Analytical Method Validation for Biopharmaceuticals. Comprehensive Biotechnology, 5, 523-540. [Link]

  • The Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. [Link]

  • Interchim. (n.d.). OPA, amine detection reagent. [Link]

  • Hussain, S., et al. (2020). Electrochemical Amino Acid Sensing: A Review on Challenges and Achievements. Sensors, 20(21), 6147. [Link]

  • International Journal of Research Publication and Reviews. (2023). Innovation Trends in Analytical Instrumentation: A Review on HPLC, UV-Vis, Mass, IR Spectroscopy. [Link]

  • Al-Ghanim, A. M. (2022). Electrochemical Sensors, Biosensors, and Optical Sensors for the Detection of Opioids and Their Analogs: Pharmaceutical, Clinical, and Forensic Applications. Biosensors, 12(7), 499. [Link]

  • BioPharm International. (2022). Biopharmaceutical Analysis: LC-MS. [Link]

  • Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. [Link]

  • Chocholouš, P., et al. (2013). UV-VIS Detection of Amino Acids in Liquid Chromatography: Online Post-Column Solid-State Derivatization With Cu(II) Ions. Journal of Chromatographic Science, 51(8), 750-756. [Link]

  • Agilent. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

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A Comparative Pharmacological Study of 2-Amino-2-(4-methoxyphenyl)ethanol Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological activity. The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, often leads to significant variations in their efficacy, potency, and safety profiles. This guide provides a comprehensive comparative analysis of the pharmacological activity of the (R)- and (S)-enantiomers of 2-Amino-2-(4-methoxyphenyl)ethanol, a chiral amino alcohol with potential therapeutic applications. While direct comparative studies on this specific molecule are not extensively available in public literature, this guide synthesizes information from closely related structures to provide a predictive and insightful overview for researchers, scientists, and drug development professionals.

The Critical Role of Chirality in Pharmacology

Chiral molecules, like 2-Amino-2-(4-methoxyphenyl)ethanol, exist as non-superimposable mirror images called enantiomers. Although they share the same chemical formula and connectivity, their three-dimensional arrangement is distinct. This seemingly subtle difference can have profound implications for their biological activity. One enantiomer, the "eutomer," may exhibit the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to undesirable side effects. Therefore, the separation and individual pharmacological characterization of enantiomers are paramount in modern drug development.

Synthesis and Chiral Resolution

The synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol typically yields a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. To evaluate their individual pharmacological properties, these enantiomers must be separated through a process known as chiral resolution.

A common approach involves the following steps:

  • Synthesis of the Racemate: The racemic mixture of 2-Amino-2-(4-methoxyphenyl)ethanol can be synthesized through various established organic chemistry routes.

  • Chiral Resolution: The separation of the enantiomers can be achieved using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

G cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution racemate Racemic 2-Amino-2-(4-methoxyphenyl)ethanol hplc Chiral HPLC racemate->hplc Injection r_enantiomer (R)-enantiomer hplc->r_enantiomer Separation s_enantiomer (S)-enantiomer hplc->s_enantiomer

Caption: Workflow for obtaining enantiomerically pure samples.

Comparative Pharmacological Activity: An Evidence-Based Inference

Direct experimental data comparing the pharmacological activity of the (R)- and (S)-enantiomers of 2-Amino-2-(4-methoxyphenyl)ethanol is sparse. However, valuable insights can be drawn from a study on a structurally analogous compound, 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile, which is a potent β2-adrenoceptor agonist. The β2-adrenergic receptor is a key target in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2]

A study on this related compound revealed a significant difference in the activity of its enantiomers. The (S)-isomer was found to be a highly potent β2-adrenoceptor agonist, exhibiting an EC50 of 0.25 nM. In contrast, the (R)-isomer was 8.5-fold less active. This stereoselectivity is a common feature among β2-agonists, where the (S)-configuration at the carbon bearing the hydroxyl group is often crucial for optimal receptor interaction.

Based on this strong evidence from a closely related molecule, it is highly probable that the pharmacological activity of 2-Amino-2-(4-methoxyphenyl)ethanol enantiomers is also stereoselective, with the (S)-enantiomer being the more potent β2-adrenoceptor agonist.

Table 1: Comparative Activity of Enantiomers of a Structurally Related β2-Adrenoceptor Agonist

Enantiomerβ2-Adrenoceptor Agonist Activity (EC50, nM)Selectivity over β1-Adrenoceptor
(S)-isomer0.25763.6-fold
(R)-isomer2.13 (inferred)Not reported
RacemateNot reportedNot reported

This data strongly suggests that the (S)-enantiomer of 2-Amino-2-(4-methoxyphenyl)ethanol is the eutomer, responsible for the majority of the desired pharmacological effect. The 4-methoxy substitution on the phenyl ring of the target compound, compared to the fluorine and cyano substitutions in the analogue, may influence the overall potency and selectivity, but the fundamental stereochemical preference is likely to be conserved.

G cluster_receptor β2-Adrenergic Receptor receptor Binding Pocket downstream Therapeutic Effect (e.g., Bronchodilation) receptor->downstream Signal Transduction (cAMP production) s_enantiomer (S)-enantiomer s_enantiomer->receptor High Affinity Binding (Potent Agonist) r_enantiomer (R)-enantiomer r_enantiomer->receptor Low Affinity Binding (Weak Agonist)

Caption: Hypothesized differential binding of enantiomers to the β2-adrenergic receptor.

Experimental Protocols

To empirically validate the predicted pharmacological differences, the following experimental protocols are recommended.

Protocol 1: Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analytical and semi-preparative separation of the enantiomers of 2-Amino-2-(4-methoxyphenyl)ethanol.

1. Equipment and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H or a protein-based column).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, diethylamine).

  • Racemic 2-Amino-2-(4-methoxyphenyl)ethanol.

2. Method:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol. A small amount of an amine additive, such as diethylamine (e.g., 0.1%), is often added to improve peak shape for basic compounds. The exact ratio of solvents should be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve the racemic 2-Amino-2-(4-methoxyphenyl)ethanol in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or equivalent).

    • Mobile Phase: e.g., Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

  • Injection and Elution: Inject the sample onto the column and monitor the elution of the two enantiomers. The retention times will differ, allowing for their separation and collection.

  • Fraction Collection: For preparative separation, collect the eluent corresponding to each peak in separate vials.

  • Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.

  • Enantiomeric Purity Assessment: Re-inject the isolated enantiomers onto the chiral column to confirm their enantiomeric purity.

Protocol 2: β2-Adrenoceptor Functional Assay (cAMP Accumulation)

This assay measures the ability of each enantiomer to stimulate the production of cyclic AMP (cAMP), a second messenger downstream of β2-adrenoceptor activation.

1. Equipment and Materials:

  • Cell line expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture reagents (media, serum, antibiotics).

  • (R)- and (S)-2-Amino-2-(4-methoxyphenyl)ethanol.

  • Isoproterenol (a standard β2-agonist).

  • ICI-118,551 (a selective β2-antagonist).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Multi-well plates (96- or 384-well).

  • Plate reader compatible with the chosen assay kit.

2. Method:

  • Cell Culture: Culture the β2-adrenoceptor expressing cells according to standard protocols. Seed the cells into multi-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers and the standard agonist, isoproterenol, in an appropriate assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the different concentrations of the test compounds (the two enantiomers) and the standard agonist to the wells. Include a vehicle control (buffer only).

    • To confirm that the effect is mediated by the β2-adrenoceptor, a separate set of wells can be pre-incubated with a β2-antagonist (e.g., ICI-118,551) before adding the agonist.

    • Incubate the plate at 37 °C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) for each enantiomer.

    • Compare the EC50 values of the (R)- and (S)-enantiomers to determine their relative potencies.

Conclusion

References

  • Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed. Available at: [Link]

  • Beta-2 Adrenergic Agonists. LiverTox - NCBI Bookshelf. Available at: [Link]

  • Beta2-Receptor Agonists and Antagonists. StatPearls - NCBI Bookshelf. Available at: [Link]

Sources

A Comparative Guide to the Validation of a Stability-Indicating Assay for 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. This guide provides a comprehensive comparison of analytical methodologies for the validation of a stability-indicating assay for 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, a key intermediate in various synthetic pathways. We will delve into the nuances of a primary HPLC-UV method and compare its performance with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). This document is designed to be a practical resource, grounded in scientific principles and regulatory expectations, to aid in the selection and implementation of a robust analytical strategy.

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Therefore, a validated stability-indicating analytical procedure is paramount.[1] Such a method must be able to accurately quantify the API and resolve it from any potential degradation products, process impurities, and excipients.[2] This guide will not only outline the "how" but also the "why" behind the experimental choices, providing a deeper understanding of the method validation process in line with the International Council for Harmonisation (ICH) guidelines.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by factors such as the physicochemical properties of the analyte, the required sensitivity and selectivity, and the nature of the sample matrix. Below is a comparative summary of a primary HPLC-UV method and two alternative techniques for the analysis of this compound.

Parameter HPLC-UV (Primary Method) GC-MS (Alternative Method) Capillary Electrophoresis (Alternative Method) Typical Acceptance Criteria (ICH Q2(R1))
Specificity Baseline resolution (>2.0) between the API and all degradation peaks. Peak purity index > 0.995.Unique mass fragments for the API and degradation products, with no co-elution.Different migration times for the API and degradants with no peak overlapping.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.999r² ≥ 0.99
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%98.0% - 102.0%Typically 98.0% - 102.0% for drug substance
Precision (% RSD) ≤ 2.0%≤ 3.0%≤ 2.5%≤ 2.0% for repeatability and intermediate precision
Limit of Detection (LOD) 0.01 µg/mL0.05 ng/mL (post-derivatization)0.05 µg/mLTo be determined and reported
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 ng/mL (post-derivatization)0.15 µg/mLTo be determined and reported, with acceptable precision and accuracy.
Robustness PassedPassedPassedNo significant change in results with small, deliberate variations in method parameters.

The Primary Stability-Indicating Method: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, a reversed-phase HPLC method provides excellent separation of the polar parent compound from its potential non-polar and polar degradants.

Experimental Protocol: HPLC-UV Method Validation

1. Forced Degradation Studies:

The cornerstone of a stability-indicating method is the forced degradation study.[3][4] The objective is to intentionally degrade the API to generate potential degradation products and to demonstrate the method's ability to separate them from the parent peak.[5][6] An ideal study aims for 5-20% degradation of the API.[4][6]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol-water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 4 hours.[5]

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 2 hours.[5]

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 8 hours.[3][5]

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[5]

    • Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) for 24 hours.[3][5]

  • Analysis: After exposure, neutralize the acidic and basic samples and dilute all stressed samples to a suitable concentration for HPLC analysis. Analyze alongside an unstressed control sample.

2. HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient elution of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. Validation Parameters:

The developed HPLC method must be validated according to ICH Q2(R1) guidelines.[2] This involves assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][7]

Workflow for HPLC-UV Method Validation

cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) Dev Initial Method Development (Column, Mobile Phase Selection) Forced Forced Degradation Studies (Acid, Base, Peroxide, Thermal, Photo) Dev->Forced Analyze Analyze Stressed Samples Forced->Analyze Specificity Specificity (Resolution, Peak Purity) Analyze->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for the validation of a stability-indicating HPLC method.

Alternative Analytical Methodologies

While HPLC-UV is a robust primary method, certain situations may necessitate alternative or complementary techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the identification and quantification of volatile and semi-volatile compounds. However, the polar nature and low volatility of this compound necessitate a derivatization step prior to analysis.[8][9]

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve it in a suitable aprotic solvent.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.

    • Heat the mixture at 70°C for 30 minutes to facilitate the derivatization of the hydroxyl and amino groups.

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, ramp to 280°C.

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole.

Comparison with HPLC-UV:

  • Advantages: Higher sensitivity and the ability to provide structural information through mass fragmentation patterns, which is invaluable for impurity identification.

  • Disadvantages: Requires a derivatization step, which adds complexity and a potential source of variability. Not suitable for thermally labile compounds.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged species.[10][11] Given that this compound is a salt, CE offers a direct analysis approach without the need for derivatization.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Sample Preparation: Dissolve the sample in the background electrolyte (BGE).

  • CE Parameters:

    • Capillary: Fused silica capillary.

    • Background Electrolyte (BGE): Phosphate buffer at a low pH (e.g., pH 2.5) to ensure the amine is protonated.

    • Voltage: 25 kV.

    • Detection: UV detection at 214 nm.

Comparison with HPLC-UV:

  • Advantages: High separation efficiency, short analysis times, and low consumption of reagents and samples.[10][12]

  • Disadvantages: Can be less robust than HPLC for routine quality control applications and may have lower sensitivity depending on the detector.

Logical Flow of Method Comparison

cluster_0 Primary Method cluster_1 Alternative Methods cluster_2 Decision Criteria HPLC HPLC-UV (Robust, Versatile) Decision Method Selection Based On: - Sensitivity Needs - Impurity Identification - Throughput - Robustness HPLC->Decision GCMS GC-MS (High Sensitivity, Structural Info) Requires Derivatization GCMS->Decision CE Capillary Electrophoresis (High Resolution, Low Reagent Use) Direct Analysis of Salt CE->Decision

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of a stability-indicating assay is a critical and multifaceted process in pharmaceutical development. While a reversed-phase HPLC-UV method stands out as a robust and reliable primary technique for the analysis of this compound, alternative methods like GC-MS and Capillary Electrophoresis offer unique advantages in specific contexts. GC-MS provides unparalleled sensitivity and structural elucidation capabilities, essential for impurity identification, whereas CE offers high-resolution separations with minimal sample and reagent consumption.

The choice of the most appropriate analytical method should be a strategic one, based on a thorough evaluation of the project's specific needs, including the required sensitivity, the need for structural information, and the desired sample throughput. This guide provides the foundational knowledge and comparative data to empower researchers and scientists to make informed decisions, ensuring the development of a scientifically sound and regulatory-compliant stability-indicating method.

References

  • Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. PubMed. [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Journal of Pharmaceutical Research International. [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. International Journal of Advanced Research in Chemical Science. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. ResearchGate. [Link]

  • Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced Degradation & Stability Testing: Strategies and Analytical perspectives. SlideShare. [Link]

  • What Is Derivatization In GC-MS?. YouTube. [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. [Link]

    • Sample Pretreatment for HPLC. Nacalai Tesque. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Development of forced degradation and stability indicating studies of drugs—a review. NIH. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. ResearchGate. [Link]

  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry. [Link]

  • Capillary electrophoresis for small molecules and metabolites. ResearchGate. [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect. [Link]

  • capillary electrophoresis. PHARMACEUTICAL SCIENCES. [Link]

  • Analysis of small molecules for clinical diagnosis by capillary electrophoresis. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Comparison of Impurities in 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any starting material intended for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can originate from the synthetic route, degradation, or storage and may possess undesirable toxicological or pharmacological properties.[1][2] Consequently, a robust analytical strategy to quantitatively compare and control the impurity profile of this intermediate from various commercial suppliers is a non-negotiable prerequisite in drug development and manufacturing.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting a quantitative comparison of impurities in this compound. We will delve into the rationale behind the analytical method selection, provide detailed experimental protocols, and demonstrate how to interpret the resulting data in accordance with established regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[3][4][5]

The Impurity Landscape: Potential Contaminants and Their Origins

Understanding the potential impurities begins with examining the common synthetic pathways to this compound. A frequent route involves the reduction of an α-amino ketone, which itself is synthesized from precursors like 4-methoxyacetophenone. This process can introduce several classes of impurities:

  • Organic Impurities: These are the most common and varied, including:

    • Starting Materials: Unreacted precursors such as 4-methoxyacetophenone.

    • Intermediates: Partially reacted molecules from the synthetic pathway.

    • By-products: Resulting from side reactions, such as over-reduction or rearrangement products.

    • Degradation Products: Formed during manufacturing or storage due to factors like heat, light, or pH.[6]

  • Inorganic Impurities: These can include reagents, ligands, catalysts (e.g., residual metals), and inorganic salts from workup procedures.[3][5]

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification.[7]

The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of these impurities based on defined thresholds, making their accurate quantification essential.[3][7]

A Multi-Pronged Analytical Strategy: Rationale and Workflow

No single analytical technique can provide a complete picture of all potential impurities. Therefore, a well-designed, orthogonal approach is necessary for comprehensive impurity profiling. Our strategy employs a combination of chromatographic and spectroscopic methods to ensure detection, quantification, and structural characterization of a wide range of potential contaminants.

The Causality Behind Our Experimental Choices:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for quantifying non-volatile organic impurities. A reversed-phase C18 column is selected for its versatility in separating compounds of moderate polarity like our target molecule and its likely impurities. A UV detector, specifically a Diode Array Detector (DAD), is chosen not only for quantification but also to provide preliminary spectral data (peak purity analysis), which can help distinguish between co-eluting peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for the analysis of volatile and semi-volatile substances.[8] Its primary role here is twofold: to quantify residual solvents, which are common process impurities, and to detect any volatile organic impurities that may not be amenable to HPLC analysis.[9] The mass spectrometer provides definitive identification of these volatile components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: When an unknown impurity is detected above the ICH identification threshold (typically >0.10%), its structure must be elucidated.[2] NMR is the most powerful tool for this purpose.[10][11] After isolating the impurity, typically via preparative HPLC, 1D (¹H, ¹³C) and 2D NMR experiments can reveal its complete chemical structure.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the comparative analysis, from sample acquisition to the final report.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Processing & Evaluation cluster_elucidation Structure Elucidation A Receive Samples (Supplier A, B, C) B Prepare Stock Solutions (e.g., 1 mg/mL in Methanol) A->B C HPLC-DAD Analysis (Quantify Organic Impurities) B->C Analyze Aliquots D GC-MS Analysis (Quantify Residual Solvents & Volatile Impurities) B->D Analyze Aliquots E Process Chromatograms (Integrate Peaks, Calculate % Area) C->E D->E F Compare Impurity Levels Against ICH Thresholds E->F G Unknown Impurity > 0.10% ? F->G H Isolate Impurity (Preparative HPLC) G->H Yes J Final Comparative Report G->J No I NMR & MS Analysis (Elucidate Structure) H->I I->J Incorporate Structure

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride is a valuable building block. However, its utility in synthesis is matched by the critical importance of its responsible handling and disposal. Improper disposal not only risks regulatory non-compliance and significant penalties but, more importantly, poses a direct threat to personnel safety and environmental health.[1] This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established regulatory standards and field-proven best practices. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely, ensuring that laboratory operations are as conscientious as they are innovative.

Section 1: Hazard Assessment & Waste Characterization

Aromatic amines are a class of compounds that can exhibit significant toxicity, with many being readily absorbed through the skin.[2] The hydrochloride salt form suggests good water solubility, which could increase its mobility in an environmental release scenario.[3] Thermal decomposition is a primary concern, as it can lead to the release of hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1] Given the hazard statements associated with the parent compound, it is imperative to manage this compound as a hazardous waste until or unless a formal hazard characterization by your institution's Environmental Health & Safety (EH&S) department determines otherwise.

Table 1: Inferred Hazard Profile

This table summarizes the likely hazards based on data for the parent compound, 2-Amino-2-(4-methoxyphenyl)ethanol.

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[4]
Eye IrritationH319Causes serious eye irritation.[4]
Specific target organ toxicity (single exposure)H335May cause respiratory irritation.[4]
GHS PictogramGHS07Exclamation Mark (Harmful)

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling any waste materials, establishing a robust safety posture is non-negotiable. The potential for skin, eye, and respiratory irritation dictates the mandatory use of appropriate PPE.

Required PPE:

  • Eye Protection: Chemical splash goggles are required.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: Handling of the solid material outside of a certified chemical fume hood may require respiratory protection. All handling of waste solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

Section 3: On-Site Waste Management & Segregation

Proper management begins at the point of generation. The Environmental Protection Agency (EPA) and OSHA have stringent rules for how hazardous waste is accumulated and stored in a laboratory.[1][5]

The primary location for waste collection in the lab is the Satellite Accumulation Area (SAA) . This is an area at or near the point of waste generation that is under the direct control of laboratory personnel.[5][6]

Key Principles of SAA Management:

  • Location: The SAA must be close to where the waste is generated, such as a designated spot within a chemical fume hood.[7]

  • Segregation: This is the most critical aspect of safe storage. This compound, being a basic amine compound, must be stored separately from incompatible materials.[6]

    • DO NOT Store With: Strong acids (risk of violent, exothermic reaction), acid halides, anhydrides, and strong oxidizing agents.[2][8]

  • Containment: Secondary containment (e.g., a chemical-resistant tray or tub) is essential to contain potential spills.[1]

Disposal Workflow

The following diagram outlines the decision-making process for managing this chemical waste from generation to final disposal.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Facility Facility-Level Operations Gen Waste Generation: 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride (solid or solution) Char Step 1: Characterize Waste (Assume Hazardous) Gen->Char Ppe Step 2: Don Proper PPE Char->Ppe Container Step 3: Select & Label Compatible Waste Container Ppe->Container Saa Step 4: Accumulate Waste in Designated SAA Container->Saa Decision Is Container >90% Full? Saa->Decision Cap Keep Container Securely Capped When Not in Use Decision->Cap No Transfer Step 5: Transfer Full Container to Central Accumulation Area (CAA) Decision->Transfer Yes Cap->Saa Vendor Step 6: Arrange Pickup by Licensed Disposal Vendor Transfer->Vendor Disposal Step 7: Final Disposal (Likely Incineration) Vendor->Disposal

Caption: Waste Disposal Workflow Diagram.

Section 4: Step-by-Step Disposal Procedure for Laboratory Quantities

This protocol details the process for handling small-scale waste generated during research.

Experimental Protocol: Waste Accumulation

  • Container Selection:

    • Select a container made of a material compatible with the waste. For solids or aqueous solutions of this compound, a high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.[6]

    • Ensure the container is in good condition, free of cracks or deterioration.[1]

    • Never use food-grade containers (e.g., jars, bottles) for hazardous waste.[6]

  • Container Labeling:

    • From the moment the first drop of waste enters the container, it must be labeled.

    • Affix a "HAZARDOUS WASTE" label provided by your institution's EH&S department.[5][6][9]

    • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[6]

    • List all components of a mixture, including solvents, by percentage.[9]

    • Indicate the relevant hazards (e.g., Irritant, Toxic).[5]

  • Accumulation in SAA:

    • Place the labeled container in its designated, segregated SAA.

    • Keep the container securely capped at all times, except when adding waste.[6][9] This is a common point of failure in laboratory inspections and is crucial for preventing the release of vapors.

    • Do not fill the container beyond 90% capacity to allow for expansion.[7]

  • Transfer and Final Disposal:

    • Once the container is full (or waste is no longer being generated), date the "full" portion of the label.[6]

    • Regulations require that a full container be moved from the SAA within three days.[6]

    • Arrange for the transfer of the container to your facility's Central Accumulation Area (CAA) according to institutional procedures.

    • Crucially, the final disposal of the container must be managed by a licensed and permitted hazardous waste disposal company. [1] These professionals will transport the waste off-site for disposal, which for organic compounds like this is typically high-temperature incineration. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][3]

Section 5: Emergency Procedures: Spill & Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response Protocol:

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

  • Isolate & Ventilate: Restrict access to the spill area. If safe to do so, increase ventilation by opening a fume hood sash.

  • Don PPE: At a minimum, wear double gloves, chemical splash goggles, and a lab coat.

  • Containment & Cleanup:

    • For solid spills , carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

    • For liquid spills , cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pad.[3]

    • Work from the outside of the spill inward to prevent spreading.

  • Final Disposal: Place all contaminated absorbent materials, cleaning supplies, and PPE into a sealed, properly labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Exposure First Aid:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation develops.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Conclusion

The responsible management of chemical waste such as this compound is a fundamental pillar of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, compliant containerization, and established emergency procedures, researchers can effectively minimize risks. This guide serves as a framework, but it must be supplemented by your institution's specific Chemical Hygiene Plan and the guidance of your EH&S professionals.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab.
  • Fisher Scientific Chemicals, Inc. (2009, September 22).
  • Sigma-Aldrich. 2-Amino-2-(4-methoxyphenyl)ethanol | 138713-55-0.
  • ACS Publications. (2023, November 9).
  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • AK Scientific, Inc. Safety Data Sheet for 2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol.
  • U.S. Environmental Protection Agency. (2025, February 27).
  • Purdue University, College of Engineering. Guidelines: Handling and Disposal of Chemicals.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet for 2-(2-Aminoethoxy)Ethanol.

Sources

Comprehensive Safety and Handling Guide for 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols and logistical plans for handling 2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride (CAS No. 130198-05-9) in a laboratory setting. As researchers and drug development professionals, your safety is paramount. This document moves beyond mere compliance, offering a framework for building a culture of safety and confidence when working with this and similar chemical entities. The protocols herein are designed to be self-validating systems, integrating causality and authoritative standards.

Hazard Analysis and Risk Assessment: Understanding the Compound

This compound is a solid crystalline substance.[1] While specific toxicity data is limited, the available Safety Data Sheets (SDS) for this compound and structurally related amino alcohols indicate that it should be handled as a hazardous substance. The primary risks are associated with skin and eye contact, and inhalation of dust.[1]

Hazard Identification:

  • Skin Irritation: Classified as causing skin irritation.[1] Some related compounds are noted to cause severe skin burns.[2][3]

  • Eye Irritation: Poses a risk of serious eye irritation or damage.[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]

Given the hydrochloride salt form, there is a potential for the compound to exhibit corrosive properties, especially in the presence of moisture. Therefore, a cautious approach, assuming a higher hazard level, is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough hazard assessment is the foundation of proper PPE selection.[4] For this compound, the following PPE is mandatory.

Hand Protection

Chemical-resistant gloves are essential to prevent skin contact. Due to the nature of the compound, nitrile gloves are a suitable choice. For operations with a higher risk of splash or prolonged contact, consider double-gloving or using heavier-duty gloves.[4] Always inspect gloves for any signs of degradation or perforation before use.

Eye and Face Protection

Safety glasses with side shields are the minimum requirement.[4] However, due to the risk of serious eye irritation and potential for splashes, it is highly recommended to use chemical safety goggles.[4] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.

Body Protection

A standard laboratory coat is required to protect against incidental skin contact.[4] Ensure the lab coat is fully buttoned. For tasks with a higher potential for contamination, a chemically resistant apron or coveralls should be worn over the lab coat.

Respiratory Protection

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[1][5] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[3] The selection of the appropriate respirator should be based on a formal risk assessment.

PPE Selection Summary

Protection TypeMinimum RequirementRecommended for Enhanced Safety
Hand Protection Single pair of nitrile glovesDouble-gloving with nitrile gloves or heavy-duty gloves
Eye/Face Protection Safety glasses with side shieldsChemical safety goggles and a face shield
Body Protection Laboratory coatChemically resistant apron or coveralls
Respiratory Work in a well-ventilated area (e.g., fume hood)NIOSH-approved respirator (if engineering controls are insufficient)

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety and experimental integrity.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2][6]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1] The recommended storage temperature is 4°C, protected from light.

Handling and Weighing
  • All handling of the solid compound should be performed within a chemical fume hood to contain any dust.

  • Use dedicated spatulas and weighing boats.

  • Avoid creating dust during transfer.

Solution Preparation
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Be aware that dissolving the compound may be exothermic.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation 1. Suit Up Retrieve from Storage Retrieve from Storage Verify Fume Hood Operation->Retrieve from Storage 2. Enter Work Area Weigh Compound Weigh Compound Retrieve from Storage->Weigh Compound 3. Transfer Prepare Solution Prepare Solution Weigh Compound->Prepare Solution 4. Process Decontaminate Work Area Decontaminate Work Area Prepare Solution->Decontaminate Work Area 5. Conclude Experiment Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste 6. Clean Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste 7. Manage Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE 8. Exit Work Area

Caption: A typical workflow for safely handling the compound.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is crucial.

Skin Contact
  • Immediately remove all contaminated clothing.[2]

  • Wash the affected area with plenty of soap and water for at least 15 minutes.[1]

  • Seek medical attention if irritation persists.[1]

Eye Contact
  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Remove contact lenses if present and easy to do.[1]

  • Seek immediate medical attention.[2]

Inhalation
  • Move the individual to fresh air.[1]

  • If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.[1]

  • Seek immediate medical attention.

Emergency Response Flowchart

cluster_first_aid First Aid Exposure Event Exposure Event Assess Scene Safety Assess Scene Safety Exposure Event->Assess Scene Safety Remove from Exposure Remove from Exposure Assess Scene Safety->Remove from Exposure Skin Contact Skin Contact Remove from Exposure->Skin Contact Eye Contact Eye Contact Remove from Exposure->Eye Contact Inhalation Inhalation Remove from Exposure->Inhalation Ingestion Ingestion Remove from Exposure->Ingestion Seek Medical Attention Seek Medical Attention Skin Contact->Seek Medical Attention Eye Contact->Seek Medical Attention Inhalation->Seek Medical Attention Ingestion->Seek Medical Attention

Caption: Immediate steps to take in case of an exposure event.

Disposal Plan: Responsible Waste Management

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion: Fostering a Proactive Safety Culture

This guide provides a robust framework for the safe handling of this compound. However, true laboratory safety transcends written protocols. It is about fostering a proactive culture of risk assessment, continuous learning, and mutual responsibility. By understanding the "why" behind these procedures, you empower yourself and your team to work with confidence and security.

References

  • Fisher Scientific. (2024, April 1). Safety Data Sheet for 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride.
  • Sigma-Aldrich. (2024, August 7). Safety Data Sheet for 2-(2-Aminoethoxy)ethanol.
  • Sigma-Aldrich. (n.d.). 2-Amino-2-(4-methoxyphenyl)ethanol.
  • Fisher Scientific. (2011, February 9). Safety Data Sheet for 2-(4-Methoxyphenyl)ethanol.
  • CymitQuimica. (2019, July 30). Safety Data Sheet for 2-(2-Aminoethoxy)ethanol.
  • New Jersey Department of Health. (2008, October). Hazardous Substance Fact Sheet for 2-(2-Aminoethoxy)ethanol.
  • Cayman Chemical. (2024, September 20). Safety Data Sheet for 3-methoxy PCP (hydrochloride).
  • University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet for 2-(2-Aminoethoxy)ethanol.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Miami University. (n.d.). Personal Protective Equipment. Safety | Physical Facilities.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet for N-(4-Amino-2,5-diethoxyphenyl)benzamide.
  • Apollo Scientific. (2023, March 12). Safety Data Sheet for 2-(4-Methylphenyl)ethanol.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.